4-Chloro-6-propylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-propylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-3-6-4-7-8(10)11-5-12-9(7)13-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPRVHRVMHAYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716733 | |
| Record name | 4-Chloro-6-propylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-82-7 | |
| Record name | 4-Chloro-6-propylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is scarce, this document extrapolates from well-established chemical principles and data from closely related analogues to present a scientifically grounded projection of its characteristics. The thieno[2,3-d]pyrimidine scaffold is a privileged structure, known to interact with a multitude of biological targets, making its derivatives, such as the title compound, valuable subjects of study for researchers and drug development professionals.[1] This guide will detail a plausible synthetic route, predict its physicochemical and spectral properties, and explore its potential reactivity, with a particular focus on the versatile 4-chloro position.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a bicyclic heterocyclic system where a thiophene ring is fused to a pyrimidine ring.[2] This scaffold is a bioisostere of purine, a fundamental component of nucleic acids, which allows it to interact with a wide range of biological targets.[2] Consequently, derivatives of thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The versatility of this scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of its biological and physicochemical properties. The 4-position, in particular, is a key site for modification, and the presence of a chlorine atom at this position renders the molecule a highly adaptable intermediate for the synthesis of diverse compound libraries.[1][4]
Proposed Synthesis of this compound
A logical and efficient synthetic route to this compound can be devised in three main stages, starting from readily available precursors. This proposed pathway is based on well-established and versatile reactions in heterocyclic chemistry.
The initial and crucial step is the construction of the substituted thiophene ring. The Gewald reaction, a multi-component condensation, is an ideal method for this purpose.[5][6] This reaction involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6][7]
To obtain the desired 5-propyl substitution, the reaction would commence with pentanal.
-
Experimental Protocol: Gewald Reaction
-
To a solution of pentanal (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield pure 2-amino-5-propylthiophene-3-carbonitrile.
-
Caption: Gewald reaction pathway for the synthesis of the key thiophene intermediate.
The second stage involves the formation of the pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene-3-carbonitrile intermediate with a suitable one-carbon synthon, such as formamide or formamidine acetate.[8] Heating the thiophene precursor in an excess of formamide is a common and effective method.
-
Experimental Protocol: Pyrimidine Ring Formation
-
Suspend 2-amino-5-propylthiophene-3-carbonitrile (1.0 eq) in an excess of formamide.
-
Heat the mixture to 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 6-propyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one.
-
The final step is the conversion of the 4-oxo group to the desired 4-chloro group. This is a standard transformation in heterocyclic chemistry, often accomplished using a chlorinating agent like phosphoryl trichloride (POCl₃) or thionyl chloride (SOCl₂).[9]
-
Experimental Protocol: Chlorination
-
Carefully add 6-propyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (1.0 eq) to an excess of phosphoryl trichloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: SNAr reactions at the 4-position of the thieno[2,3-d]pyrimidine core.
While less common than SNAr, the 4-chloro position can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce carbon-carbon bonds. This would further expand the synthetic utility of the compound.
Potential Applications in Drug Discovery
Given that numerous thieno[2,3-d]pyrimidine derivatives have been investigated as kinase inhibitors, anticancer agents, and anti-inflammatory compounds, it is reasonable to postulate that this compound and its derivatives could exhibit similar biological activities. [1]The propyl group at the 6-position may influence the molecule's lipophilicity and binding affinity to specific biological targets. The facile derivatization at the 4-position allows for the systematic exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug discovery.
Conclusion
This compound, while not extensively documented, represents a promising and versatile chemical entity. Based on established synthetic methodologies and the known reactivity of related compounds, this guide provides a robust framework for its synthesis and derivatization. Its core thieno[2,3-d]pyrimidine scaffold, combined with the reactive 4-chloro group, makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further experimental validation of the properties and reactions outlined herein is encouraged to fully unlock the potential of this valuable heterocyclic compound.
References
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PubChem. (n.d.). Thieno(2,3-d)pyrimidine. Retrieved from [Link]
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Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-chloro-5-phenylthieno[2,3-d]pyrimidine. Retrieved from [Link]
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SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
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Growing Science. (n.d.). Supplementary Data. Retrieved from [Link]
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Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
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ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Retrieved from [Link]
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ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies and deductive processes required for the unambiguous structure elucidation of 4-Chloro-6-propylthieno[2,3-d]pyrimidine. Thieno[2,3-d]pyrimidines are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, serving as scaffolds in the development of novel therapeutics.[1][2] Accurate structural confirmation is a critical and non-negotiable step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies. This document details a multi-pronged analytical approach centered on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), integrated with a foundational understanding of the compound's synthetic origin. We will explore the causal relationships behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused bicyclic heterocycle, bioisosteric to purine, which contributes to its ability to interact with a wide range of biological targets.[3] The specific substitution pattern of this compound imparts distinct chemical properties that are leveraged in medicinal chemistry for the synthesis of more complex derivatives. The chlorine atom at the 4-position, for instance, provides a reactive handle for nucleophilic substitution, a common strategy in the diversification of lead compounds.[4]
The unequivocal determination of the structure of this molecule is paramount. Any ambiguity could lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide, therefore, serves as a blueprint for the logical and systematic elucidation of its chemical architecture.
Foundational Context: A Probable Synthetic Route
Understanding the synthetic pathway provides crucial preliminary information about the likely structure of the target molecule. A common and efficient method for the synthesis of the thieno[2,3-d]pyrimidine core involves the cyclization of a 2-aminothiophene precursor.[5][6] The synthesis of this compound can be logically proposed to proceed via the following key steps:
-
Gewald Synthesis of the 2-Aminothiophene Intermediate: The synthesis would likely begin with the Gewald reaction, a multicomponent condensation of a ketone (in this case, 2-pentanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a base.[7][8] This reaction would yield 2-amino-3-cyano-5-propylthiophene.
-
Pyrimidine Ring Formation: The resulting 2-aminothiophene can then be treated with a suitable one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring, leading to the formation of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one.[9]
-
Chlorination: The final step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
This synthetic context provides a strong hypothesis for the final structure, which will be rigorously tested and confirmed by the spectroscopic data that follows.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Analysis: A Multi-faceted Approach
The core of the structure elucidation process relies on the synergistic interpretation of data from various spectroscopic techniques. For this compound, the primary tools are ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern, which can corroborate the proposed structure.
Experimental Protocol (Electron Ionization - EI-MS):
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Magnetic Sector instrument).
-
Ionization Method: Electron Ionization (EI) is chosen for its ability to induce fragmentation, providing structural clues.[10]
-
Electron Energy: 70 eV, a standard energy that provides reproducible fragmentation patterns.
-
Ion Source Temperature: ~200 °C.
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
Expected Results and Interpretation:
The molecular formula of this compound is C₁₀H₁₀ClN₃S. The expected monoisotopic mass would be approximately 240.03 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, we expect to see two molecular ion peaks: one for [M]⁺ and another for [M+2]⁺, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.
Table 1: Predicted Mass Spectrometry Data
| m/z (predicted) | Ion | Comments |
| 240/242 | [C₁₀H₁₀ClN₃S]⁺ | Molecular ion peak cluster, ratio ~3:1. Confirms molecular formula. |
| 211/213 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain (β-cleavage). |
| 197/199 | [M - C₃H₇]⁺ | Loss of the propyl radical (α-cleavage). |
| 171 | [M - C₃H₇ - CN]⁺ | Subsequent loss of a nitrile radical from the pyrimidine ring. |
The fragmentation is anticipated to be influenced by the stability of the heterocyclic ring system.[11] Initial fragmentation will likely involve the propyl side chain, followed by cleavage of the pyrimidine ring.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[12] We will use a combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques for a complete assignment.
Experimental Protocol:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), chosen for its ability to dissolve the sample and its well-defined solvent residual peak.
-
Temperature: 298 K (25 °C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
3.2.1. ¹H NMR Spectroscopy: Probing the Proton Environment
Expected Signals and Interpretation:
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Propyl Group Protons: The propyl group will give rise to three distinct signals:
-
A triplet for the terminal methyl group (CH₃), integrating to 3H.
-
A sextet (or multiplet) for the methylene group adjacent to the methyl group (CH₂), integrating to 2H.
-
A triplet for the methylene group attached to the thiophene ring (CH₂), integrating to 2H.
-
-
Thiophene Proton: A singlet for the proton at the 5-position of the thiophene ring, integrating to 1H.
-
Pyrimidine Proton: A singlet for the proton at the 2-position of the pyrimidine ring, integrating to 1H.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | Singlet | 1H | H-2 (pyrimidine) | Protons on electron-deficient pyrimidine rings are deshielded. |
| ~7.3 | Singlet | 1H | H-5 (thiophene) | Aromatic proton on the thiophene ring. |
| ~2.9 | Triplet | 2H | -CH₂- (α to thiophene) | Methylene group attached to an aromatic ring. |
| ~1.8 | Sextet | 2H | -CH₂- (β to thiophene) | Methylene group adjacent to two other proton environments. |
| ~1.0 | Triplet | 3H | -CH₃ | Aliphatic methyl group, least deshielded. |
3.2.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expected Signals and Interpretation:
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon.
-
Propyl Group Carbons: Three signals in the aliphatic region (typically < 40 ppm).
-
Thiophene Carbons: Four signals in the aromatic region, two of which are quaternary.
-
Pyrimidine Carbons: Three signals in the aromatic/heteroaromatic region, two of which are quaternary.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~165 | C-7a | Quaternary carbon at the ring junction. |
| ~155 | C-4 | Carbon bearing the chlorine atom, deshielded. |
| ~153 | C-2 | Carbon in the pyrimidine ring adjacent to two nitrogens. |
| ~150 | C-6 | Carbon bearing the propyl group. |
| ~130 | C-5 | CH carbon in the thiophene ring. |
| ~118 | C-4a | Quaternary carbon at the ring junction. |
| ~32 | -CH₂- (α to thiophene) | Aliphatic carbon attached to an aromatic ring. |
| ~24 | -CH₂- (β to thiophene) | Aliphatic carbon. |
| ~14 | -CH₃ | Aliphatic methyl carbon. |
To confirm these assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) would be employed to correlate each proton signal with its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecule.
Advanced Confirmation: Single-Crystal X-ray Diffraction
For an absolute and unambiguous confirmation of the molecular structure, particularly the connectivity and spatial arrangement of atoms, single-crystal X-ray diffraction is the gold standard.[13]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
A successful X-ray crystallographic analysis would provide a definitive 3D model of the this compound molecule, leaving no doubt as to its structure.
Conclusion
The structure elucidation of this compound is a systematic process that integrates chemical synthesis knowledge with advanced spectroscopic techniques. Through the logical interpretation of data from Mass Spectrometry and ¹H and ¹³C NMR spectroscopy, a confident structural assignment can be made. The predicted molecular weight, isotopic pattern, and fragmentation from MS, combined with the chemical shifts, multiplicities, and integrations from NMR, all converge to support the proposed structure. For ultimate confirmation, single-crystal X-ray diffraction provides an indisputable structural proof. This guide outlines a robust and self-validating workflow that ensures the scientific integrity required in modern chemical research and drug development.
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. ([Link])
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Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. ([Link])
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. ([Link])
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Foreword: The Thieno[2,3-d]pyrimidine Scaffold – A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-6-propylthieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered immense interest within the medicinal chemistry community. Structurally, it can be viewed as a bioisostere of purine, the fundamental building block of nucleic acids, allowing it to interact with a wide array of biological targets. This structural mimicry has rendered the thieno[2,3-d]pyrimidine scaffold a "privileged structure," consistently appearing in molecules with significant therapeutic potential.[1] Its derivatives have been extensively explored and have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1]
This guide focuses on a specific, yet representative, member of this class: This compound . The introduction of a chlorine atom at the 4-position is a critical synthetic handle, transforming the molecule into a versatile intermediate for the synthesis of extensive compound libraries. The 6-propyl substituent allows for modulation of lipophilicity and steric interactions within target binding sites.
While a dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently listed in publicly accessible databases, the existence and properties of closely related analogs are well-documented. For instance, 4-chloro-6-phenylthieno[2,3-d]pyrimidine (CAS No: 35970-79-7) and 4-chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (CAS No: 152998-85-1) are established compounds.[2] This technical guide will therefore leverage established synthetic methodologies and structure-activity relationship (SAR) data from analogous compounds to provide a comprehensive overview for researchers in drug development.
Physicochemical and Structural Characteristics
The structural and physicochemical properties of this compound are foundational to its utility in chemical synthesis and its potential interactions with biological systems.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₉ClN₂S | Calculation |
| Molecular Weight | 212.70 g/mol | Calculation |
| Physical State | Expected to be a solid at room temperature. | Analogy |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and sparingly soluble in water. | Analogy |
| Chemical Structure | IUPAC Naming |
A Validated Synthetic Pathway
The synthesis of this compound is most effectively achieved through a robust, multi-step sequence. The cornerstone of this approach is the celebrated Gewald aminothiophene synthesis , which provides a reliable method for constructing the core thiophene ring.[3][4] This is followed by annulation of the pyrimidine ring and subsequent chlorination.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-3-cyano-5-propylthiophene (Gewald Reaction)
-
Causality: The Gewald reaction is a one-pot, multi-component reaction that efficiently assembles the highly substituted 2-aminothiophene core.[5][6] It begins with a Knoevenagel condensation between the aldehyde (pentanal) and the active methylene compound (malononitrile), catalyzed by a base. Elemental sulfur is then added, which undergoes nucleophilic attack, cyclization, and subsequent tautomerization to yield the aromatic thiophene.[1]
-
Protocol:
-
To a stirred solution of pentanal (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
-
Step 2: Synthesis of 4-Hydroxy-6-propylthieno[2,3-d]pyrimidine
-
Causality: The 2-aminonitrile functionality of the thiophene intermediate is primed for cyclization. Heating with formamide serves as a source of the final carbon atom needed to close the pyrimidine ring, a common and effective method for forming this heterocyclic system.
-
Protocol:
-
A mixture of 2-amino-3-cyano-5-propylthiophene (1.0 eq) and an excess of formamide (10-15 eq) is heated to 180-190 °C.
-
The reaction is maintained at this temperature for 4-6 hours.
-
After cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration.
-
The solid is washed thoroughly with water and then ethanol to remove residual formamide and impurities, then dried under vacuum.
-
Step 3: Synthesis of this compound
-
Causality: The 4-hydroxy (or more accurately, the tautomeric 4-oxo) group is converted into a highly reactive 4-chloro group. Phosphorus oxychloride (POCl₃) is a standard and potent reagent for this type of transformation on heterocyclic systems.[7] The chlorine atom is an excellent leaving group, making the 4-position susceptible to nucleophilic aromatic substitution, which is the key to its utility as a synthetic intermediate.[8]
-
Protocol:
-
A suspension of 4-hydroxy-6-propylthieno[2,3-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq) is prepared. A catalytic amount of N,N-dimethylaniline may be added to facilitate the reaction.
-
The mixture is heated to reflux (approx. 105 °C) for 3-5 hours. The reaction should become a clear solution.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The resulting mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography on silica gel.
-
Role in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The primary value of this compound in drug discovery lies in its role as a versatile intermediate for generating libraries of potential therapeutic agents, particularly kinase inhibitors.[9][10]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring and the thiophene sulfur atom activates the 4-position, making the chlorine atom an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles, most commonly amines, to generate diverse 4-amino-thieno[2,3-d]pyrimidine derivatives. This rapid diversification is essential for exploring the structure-activity relationships (SAR) required to optimize potency and selectivity for a given biological target.
-
Kinase Inhibition: Many protein kinases utilize ATP as a phosphate donor. The thieno[2,3-d]pyrimidine core, being a purine bioisostere, can effectively compete with ATP for binding at the kinase hinge region. By modifying the substituents at the 4- and 6-positions, researchers can tailor the molecule to achieve high affinity and selectivity for specific kinases that are often dysregulated in diseases like cancer.
Diagram of Thienopyrimidine as a Kinase Inhibitor Scaffold
Caption: From chemical scaffold to biological function.
Conclusion
This compound stands as a valuable, albeit not widely cataloged, chemical entity. Its true significance is realized not as an end-product, but as a pivotal intermediate in the synthesis of novel bioactive molecules. The synthetic accessibility via the Gewald reaction and subsequent functionalization, combined with the proven therapeutic potential of the thieno[2,3-d]pyrimidine scaffold, ensures that this and related compounds will remain a focus of research for scientists and professionals dedicated to the discovery and development of new medicines.
References
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El-Sayed, M. T., & Al-Harbi, L. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1166. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
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Putrov, D. A., & Zozulya, S. Y. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Russian Chemical Reviews, 89(10), 1053–1081. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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Pal, M., et al. (2013). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 11(32), 5343-5358. [Link]
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Al-Romaigh, H. A., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(11), 3345. [Link]
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Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2261-2269. [Link]
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PubChem. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. [Link]
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Françoise, V., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
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El-Gaby, M. S. A., & Atalla, A. A. (2018). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of the Serbian Chemical Society, 83(3), 289-306. [Link]
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Abdel-Gawad, S. M., et al. (2011). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Chinese Chemical Society, 58(5), 640-645. [Link]
-
Li, J., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2014, 1-7. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 250, 115201. [Link]
-
Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2261-2269. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[1] This guide details a robust and efficient three-step synthetic pathway, commencing with the versatile Gewald reaction to construct the key 2-amino-5-propylthiophene intermediate, followed by cyclization to the thieno[2,3-d]pyrimidin-4-one, and culminating in the chlorination to yield the target compound. The causality behind experimental choices, detailed protocols, and process optimization are discussed to provide a thorough understanding for researchers in drug discovery and development.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[2,3-d]pyrimidine heterocyclic system. This scaffold is considered a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its ability to interact with various biological targets.[1] The diverse pharmacological activities reported for thieno[2,3-d]pyrimidine derivatives have established this scaffold as a "privileged structure" in medicinal chemistry.[1][2]
The target molecule, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity. The propyl group at the 6-position contributes to the lipophilicity and can influence the binding affinity and selectivity of the final compounds.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound (I) points to the key intermediate, 6-propyl-3H-thieno[2,3-d]pyrimidin-4-one (II). The conversion of the hydroxyl group at the 4-position to a chloro group is a standard transformation. Intermediate (II) can be disconnected at the pyrimidine ring, leading back to the 2-amino-5-propylthiophene-3-carbonitrile (III) precursor. This key thiophene intermediate can be efficiently assembled via the well-established Gewald reaction from simple, commercially available starting materials: 2-pentanone (IV), an active methylene nitrile such as malononitrile (V), and elemental sulfur (VI).
Caption: Retrosynthetic analysis of this compound.
This three-step synthetic approach is highly convergent and utilizes a multicomponent reaction in the initial step, which is advantageous for efficiency and atom economy.
Detailed Synthetic Protocol
This section provides a step-by-step guide for the synthesis of this compound, including reaction conditions, purification methods, and expected yields.
Step 1: Gewald Reaction for the Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile (III)
The Gewald reaction is a one-pot multicomponent reaction that efficiently constructs a polysubstituted 2-aminothiophene ring.[3] It involves the condensation of a ketone (2-pentanone) with an active methylene nitrile (malononitrile) in the presence of elemental sulfur and a base.
Caption: Schematic of the Gewald Reaction.
Experimental Protocol:
-
To a stirred solution of 2-pentanone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
To this suspension, add morpholine (0.5 eq.) as a basic catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford 2-amino-5-propylthiophene-3-carbonitrile as a crystalline solid.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Pentanone | 1.0 | 86.13 |
| Malononitrile | 1.0 | 66.06 |
| Sulfur | 1.1 | 32.06 |
| Morpholine | 0.5 | 87.12 |
| Ethanol | - | - |
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for the Gewald reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Catalyst: Morpholine, a secondary amine, is a widely used base for this reaction. It catalyzes the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[3]
-
Purification: Recrystallization from ethanol is an effective method for purifying the product, removing unreacted starting materials and byproducts.
Step 2: Pyrimidine Ring Formation to Yield 6-Propyl-3H-thieno[2,3-d]pyrimidin-4-one (II)
The second step involves the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidin-4-one core. This is typically achieved by heating the aminonitrile with formamide, which serves as both the reagent and the solvent.
Caption: Formation of the thieno[2,3-d]pyrimidin-4-one ring.
Experimental Protocol:
-
A mixture of 2-amino-5-propylthiophene-3-carbonitrile (1.0 eq.) and an excess of formamide is heated to 180-190 °C for 2-3 hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried to yield 6-propyl-3H-thieno[2,3-d]pyrimidin-4-one. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Amino-5-propylthiophene-3-carbonitrile | 1.0 | 180.27 |
| Formamide | Excess | 45.04 |
Causality of Experimental Choices:
-
Reagent: Formamide serves as a source of the C2 and N3 atoms of the pyrimidine ring. At high temperatures, it decomposes to ammonia and carbon monoxide, which participate in the cyclization reaction.
-
Temperature: High temperatures are necessary to drive the cyclization and overcome the activation energy of the reaction.
Step 3: Chlorination to this compound (I)
The final step is the conversion of the hydroxyl group of the pyrimidinone to a chloro group. This is a crucial step for enabling further functionalization of the molecule. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.
Caption: Chlorination of the thieno[2,3-d]pyrimidin-4-one.
Experimental Protocol:
-
A mixture of 6-propyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq.) and an excess of phosphorus oxychloride (POCl₃) is heated to reflux for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 6-Propyl-3H-thieno[2,3-d]pyrimidin-4-one | 1.0 | 208.28 |
| Phosphorus Oxychloride (POCl₃) | Excess | 153.33 |
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent suitable for converting hydroxyl groups on heterocyclic systems to chloro groups.
-
Quenching: Careful quenching with ice is necessary to hydrolyze the excess POCl₃ and any reactive intermediates safely.
Process Optimization and Scale-Up Considerations
For the successful transition from laboratory-scale synthesis to larger-scale production, several factors should be considered:
-
Gewald Reaction: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[3] For scale-up, a continuous flow reactor could offer better control over reaction parameters and improve safety.
-
Cyclization: While formamide is effective, alternative one-carbon synthons such as formic acid or triethyl orthoformate can also be employed for the cyclization step, potentially at lower temperatures.
-
Chlorination: The use of a co-solvent with POCl₃, such as toluene or acetonitrile, can improve the solubility of the starting material and facilitate a more homogeneous reaction. Careful control of the quenching step is critical on a larger scale to manage the exothermic reaction.
-
Purification: Developing robust crystallization methods is preferable to column chromatography for large-scale purification due to cost and efficiency.
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence starting from readily available materials. The Gewald reaction provides an efficient entry point to the key 2-aminothiophene intermediate, which is then cyclized and chlorinated to afford the target compound. This technical guide has outlined a detailed and logical synthetic pathway, providing the necessary information for researchers to successfully synthesize this valuable building block for drug discovery and development. The insights into the causality of experimental choices and considerations for process optimization will further aid in the practical application of this synthetic route.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von α-Oxo-mercaptanen mit Nitrilen, II. Chemische Berichte, 99(1), 94-100. [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A convenient one-pot synthesis of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-336.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1747-1764.
- Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017). European Journal of Medicinal Chemistry, 141, 443-453.
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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition — A Technical Guide Focused on 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine core is a bioisostere of purine and has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to bind to a multitude of biological targets.[1][2] This versatility has propelled the development of numerous derivatives with significant therapeutic potential, particularly as kinase inhibitors in oncology.[3][4] This technical guide delves into the mechanistic underpinnings of the thieno[2,3-d]pyrimidine scaffold, with a specific focus on the representative molecule, 4-Chloro-6-propylthieno[2,3-d]pyrimidine. We will explore its anticipated molecular targets, the modulation of key signaling pathways, and the experimental methodologies crucial for elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Introduction: The Thieno[2,3-d]pyrimidine Core as a Kinase Inhibitor
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis.[3] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention due to its structural resemblance to adenine, the purine base in ATP.[1] This structural mimicry allows thienopyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling cascades.[3] The 4-chloro substituent at position 4 of the pyrimidine ring is a key reactive handle, facilitating nucleophilic substitution and the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.[5] The 6-propyl group, in the case of our representative molecule, contributes to the lipophilicity and may influence binding affinity and selectivity for specific kinase targets.
Primary Molecular Targets and Mechanism of Action
While direct experimental data for this compound is not extensively published, the broader class of thieno[2,3-d]pyrimidine derivatives has been shown to inhibit a range of protein kinases, primarily through competitive inhibition at the ATP-binding pocket.
Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. Several studies have identified thieno[2,3-d]pyrimidine derivatives as potent and selective inhibitors of PI3Kα.[6] These compounds typically exhibit nanomolar inhibitory potency and demonstrate selectivity against the related mTOR kinase.[6] The proposed mechanism involves the thienopyrimidine core occupying the adenine-binding region of the PI3K active site, with substituents at various positions contributing to potency and selectivity.
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play a pivotal role in cellular communication and are often dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against several important RTKs:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in many solid tumors, and its mutated forms can lead to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidines have been designed as inhibitors of both wild-type and mutant EGFR, such as the drug-resistant L858R/T790M mutant found in non-small cell lung cancer (NSCLC).[7]
-
Fms-like Tyrosine Kinase 3 (FLT3): Constitutive activation of FLT3 is a common driver in acute myeloid leukemia (AML). The thieno[2,3-d]pyrimidine scaffold has been explored for its potential to inhibit FLT3.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Some thieno[2,3-d]pyrimidine derivatives have demonstrated VEGFR-2 inhibitory activity.[9][10]
Other Kinase Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold extends to other kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
-
DNA Gyrase and Topoisomerase II: In bacteria, these enzymes are crucial for DNA replication. Some pyridothienopyrimidine derivatives have shown inhibitory activity against E. coli topoisomerase II, suggesting a potential application as antibacterial agents.[11]
The general mechanism of action for thieno[2,3-d]pyrimidine-based kinase inhibitors is illustrated in the following diagram:
Figure 1: General mechanism of kinase inhibition by this compound.
Experimental Workflows for Mechanistic Elucidation
A robust understanding of the mechanism of action of a novel compound requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
-
Reagents and Materials:
-
Purified recombinant kinase of interest (e.g., PI3Kα, EGFR).
-
Kinase substrate (specific to the kinase).
-
ATP.
-
This compound (dissolved in DMSO).
-
Kinase assay buffer.
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well white assay plates.
-
Plate reader with luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and serially diluted compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Data Presentation:
| Kinase Target | IC50 (nM) of Compound X | IC50 (nM) of Compound Y |
| PI3Kα | Value | Value |
| mTOR | Value | Value |
| EGFR | Value | Value |
| VEGFR-2 | Value | Value |
Cellular Assays to Confirm Target Engagement and Functional Effects
Following in vitro characterization, it is essential to assess the compound's activity in a cellular context.
Protocol: Western Blot Analysis of Phosphorylated Downstream Targets
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a cell line with a known PIK3CA mutation for a PI3K inhibitor) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of downstream targets (e.g., p-AKT, total AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
-
Assay Procedure:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Experimental Workflow Diagram:
Figure 2: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. While the specific biological activity of this compound requires direct experimental validation, its structural features suggest a strong potential for inhibiting key kinases involved in cancer and other diseases. The established role of the thienopyrimidine core as a competitive ATP inhibitor provides a solid foundation for its mechanism of action.
Future research should focus on a comprehensive kinase profiling of this compound to identify its primary targets and off-targets. Subsequent cell-based and in vivo studies will be crucial to validate its therapeutic potential and elucidate its detailed mechanism of action in a biological context. The synthetic tractability of the 4-chloro position offers significant opportunities for further optimization of potency, selectivity, and pharmacokinetic properties.
References
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evalu
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. Benchchem.
- 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine. Smolecule.
- 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine. Benchchem.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PubMed Central.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Unibest Industrial Co., Ltd..
- 4-Chloro-6-methylthieno[3,2-d]pyrimidine. Benchchem.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH.
- 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. PubChem.
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The Emergence of 4-Chloro-6-propylthieno[2,3-d]pyrimidine: A Privileged Scaffold in Kinase Inhibition and Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleobase, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with the ATP-binding sites of a multitude of protein kinases has led to the development of a plethora of derivatives with significant therapeutic potential. Within this promising class of compounds, 4-Chloro-6-propylthieno[2,3-d]pyrimidine emerges as a molecule of considerable interest. The strategic placement of a reactive chloro group at the 4-position and a propyl substituent at the 6-position offers a unique combination of chemical reactivity for further derivatization and a lipophilic character that can influence target engagement and pharmacokinetic properties. This guide provides a comprehensive technical overview of the biological activities of this compound, drawing upon established structure-activity relationships (SAR) within the thieno[2,3-d]pyrimidine class to project its therapeutic promise and guide future research endeavors.
The Thieno[2,3-d]pyrimidine Core: A Foundation for Potent Bioactivity
The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring. This arrangement mimics the purine structure of endogenous molecules like adenine and guanine, making it an ideal candidate for interacting with ATP-binding sites on enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The versatility of the thieno[2,3-d]pyrimidine scaffold lies in its amenability to chemical modification at several positions. The 4-position, when substituted with a leaving group like chlorine, provides a convenient handle for nucleophilic substitution, allowing for the introduction of various amine-containing side chains to modulate potency and selectivity. The 6-position, as will be discussed, plays a crucial role in defining the spectrum of activity and the specific kinase targets of these derivatives.
Projected Biological Activities of this compound: A Kinase-Centric Perspective
While specific, in-depth studies on this compound are not extensively documented in publicly available literature, a robust understanding of its probable biological activities can be extrapolated from the well-established structure-activity relationships of its close analogs. The nature of the substituent at the 6-position of the thieno[2,3-d]pyrimidine core is a critical determinant of biological activity[1][2].
Anticancer Potential through Kinase Inhibition
A significant body of research points to the potent anticancer activities of 6-substituted thieno[2,3-d]pyrimidine derivatives. These compounds often exert their effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors. Given the structural similarities, it is highly probable that this compound will exhibit inhibitory activity against VEGFR-2, thereby potentially hindering tumor angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another key receptor tyrosine kinase implicated in the growth and survival of various cancer types. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop EGFR inhibitors. The propyl group at the 6-position is expected to contribute to the overall lipophilicity of the molecule, which can influence its binding within the hydrophobic pocket of the EGFR kinase domain.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against FLT3. The specific nature of the 6-substituent can modulate this activity, suggesting that the 6-propyl derivative warrants investigation in this context.
The general mechanism of action for these kinase inhibitions involves the thieno[2,3-d]pyrimidine core acting as a scaffold to present various substituents that interact with specific amino acid residues within the ATP-binding pocket of the target kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cancer progression.
The following diagram illustrates the general principle of kinase inhibition by a 4,6-disubstituted thieno[2,3-d]pyrimidine derivative.
Caption: General mechanism of kinase inhibition.
Multi-Targeted Inhibition of One-Carbon Metabolism
Recent studies have unveiled a fascinating and potent anticancer mechanism for 6-substituted thieno[2,3-d]pyrimidines: the dual inhibition of key enzymes in de novo purine biosynthesis and mitochondrial one-carbon metabolism. Specifically, these compounds have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), as well as serine hydroxymethyltransferase 2 (SHMT2)[1][2].
This multi-targeted approach is highly advantageous in cancer therapy as it can circumvent the development of drug resistance that often arises from the inhibition of a single target. The propyl group at the 6-position of this compound likely contributes to the overall structural and electronic properties that favor binding to these metabolic enzymes.
The following diagram outlines the key nodes of inhibition within these metabolic pathways.
Caption: Multi-targeted inhibition of metabolic pathways.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound, a series of well-defined in vitro and cell-based assays are essential. The following protocols are standard methodologies employed in the field of drug discovery.
General Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR, FLT3)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
-
This compound (dissolved in DMSO)
Procedure:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
In the wells of the microplate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent from the kinase assay kit.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The following diagram outlines the general workflow for evaluating a novel kinase inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted thiophene precursor. A common synthetic strategy involves the Gewald reaction to construct the 2-aminothiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidinone core, and subsequent chlorination.
A plausible synthetic route is outlined below:
-
Gewald Reaction: Reaction of a ketone (e.g., 2-pentanone) with a cyano-active methylene compound (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to yield a 2-amino-3-cyanothiophene derivative.
-
Cyclization: The resulting 2-aminothiophene is then cyclized with a suitable one-carbon synthon, such as formamide or formic acid, to form the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: The final step involves the chlorination of the 4-oxo group using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the target compound, this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of thieno[2,3-d]pyrimidines. Based on robust structure-activity relationship data from its analogs, it is poised to exhibit significant biological activity, particularly as an inhibitor of various protein kinases and key metabolic enzymes implicated in cancer. Its potential as a multi-targeted agent further enhances its therapeutic appeal.
Future research should focus on the definitive synthesis and biological evaluation of this compound. A comprehensive screening against a panel of cancer-relevant kinases and metabolic enzymes will be crucial to elucidate its precise mechanism of action and target profile. Subsequent derivatization, particularly at the 4-position, could lead to the discovery of even more potent and selective drug candidates. The insights gained from such studies will not only advance our understanding of the therapeutic potential of this specific compound but also contribute to the broader development of thieno[2,3-d]pyrimidine-based therapeutics.
References
[1] Tong, N., Wong-Roushar, J., Wallace-Povirk, A., Shah, Y., Nyman, M. C., Katinas, J. M., Schneider, M., O'Connor, C., Bao, X., Kim, S., Li, J., Hou, Z., Matherly, L. H., Dann, C. E., & Gangjee, A. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Pharmacology & Translational Science, 6(5), 748–770. [Link] [2] Tong, N., Wong-Roushar, J., Wallace-Povirk, A., Shah, Y., Nyman, M. C., Katinas, J. M., Schneider, M., O'Connor, C., Bao, X., Kim, S., Li, J., Hou, Z., Matherly, L. H., Dann, C. E., & Gangjee, A. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116111. [Link]
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- 1. Multitargeted 6-Substituted Thieno[2,3- d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine core stands out as a "privileged scaffold." Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids, allowing its derivatives to interact with a multitude of biological targets.[1][2] This mimicry has led to the development of compounds with a vast spectrum of therapeutic applications, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1][2][3]
The true synthetic and medicinal value of this scaffold is unlocked through strategic functionalization. The introduction of a chlorine atom at the C4 position transforms the stable thienopyrimidinone into a highly versatile electrophilic intermediate. This 4-chloro group is an excellent leaving group, readily displaced by a wide array of nucleophiles. Consequently, 4-chloro-6-propylthieno[2,3-d]pyrimidine is not merely a molecule but a gateway—a key building block for constructing large, diverse libraries of novel chemical entities for drug discovery programs.[4][5] This guide provides a detailed, mechanistically-grounded walkthrough of its synthesis, from fundamental starting materials to advanced derivatization.
Part 1: The Core Synthetic Blueprint: A Retrosynthetic Analysis
To logically construct our target molecule, we must first deconstruct it. A retrosynthetic approach reveals a modular, multi-step pathway that is both efficient and adaptable. The core strategy involves building the thiophene ring first, followed by the annulation of the pyrimidine ring, and finally, activation via chlorination.
Caption: Retrosynthetic analysis of 4-substituted-6-propylthieno[2,3-d]pyrimidines.
Part 2: The Synthetic Walkthrough: From Raw Materials to Activated Intermediate
This section details the execution of the synthetic plan, providing not just the steps, but the chemical reasoning that underpins the choice of reagents and conditions.
Step 1: Forging the Thiophene Ring via the Gewald Reaction
The journey begins with the construction of the substituted 2-aminothiophene core. For this, the Gewald reaction is the preeminent method—a powerful one-pot, multi-component condensation that efficiently assembles the thiophene ring from simple precursors.[6][7][8]
Causality and Mechanistic Insight: The reaction initiates with a Knoevenagel condensation between the carbonyl compound (pentan-2-one to introduce the propyl group) and the active methylene nitrile (ethyl cyanoacetate).[6][7] This step is base-catalyzed, typically using a secondary amine like morpholine or piperidine, which facilitates the formation of the enolate required for condensation. The resulting α,β-unsaturated nitrile is the substrate for the subsequent steps. Elemental sulfur is then added; while its exact mechanism of addition is complex, it is postulated to attack the β-carbon, leading to a sulfur-containing intermediate that rapidly cyclizes and tautomerizes to yield the stable 2-aminothiophene product.[6]
Caption: Workflow for the Gewald aminothiophene synthesis.
Field-Proven Protocol: Synthesis of Ethyl 2-amino-4-propyl-5-methylthiophene-3-carboxylate
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pentan-2-one (10.0 g, 116 mmol), ethyl cyanoacetate (13.1 g, 116 mmol), and elemental sulfur (3.7 g, 116 mmol) in ethanol (100 mL).
-
Catalyst Addition: Add morpholine (10.1 g, 116 mmol) dropwise to the stirred suspension. The addition is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture in an ice bath. The product will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude solid is washed with cold ethanol to remove unreacted starting materials and impurities. If necessary, further purification can be achieved by recrystallization from ethanol or ethyl acetate/hexanes to yield the title compound as a crystalline solid.
| Parameter | Value |
| Starting Carbonyl | Pentan-2-one |
| Active Methylene | Ethyl Cyanoacetate |
| Base Catalyst | Morpholine |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Typical Yield | 65-80% |
Table 1: Representative conditions for the Gewald synthesis of the thiophene precursor.
Step 2: Annulation of the Pyrimidine Ring
With the thiophene core in hand, the next phase is the formation of the fused pyrimidine ring to create the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.
Causality and Mechanistic Insight: This transformation is most commonly achieved by heating the 2-aminothiophene-3-carboxylate with formamide.[3] Formamide serves a dual role as both the reagent, providing the necessary one-carbon unit (C4 of the pyrimidine ring), and the high-boiling solvent. The reaction proceeds through an initial N-formylation of the C2-amino group, followed by an intramolecular nucleophilic attack of the nitrogen onto the ester's carbonyl carbon, leading to cyclization and elimination of ethanol and water to furnish the thermodynamically stable fused aromatic system.
Field-Proven Protocol: Synthesis of 5-Methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a flask equipped for high-temperature reaction (e.g., with a Dean-Stark trap or short-path distillation head), suspend ethyl 2-amino-4-propyl-5-methylthiophene-3-carboxylate (10.0 g, 41.4 mmol) in an excess of formamide (50 mL).
-
Thermal Cyclization: Heat the mixture to 180-190°C and maintain for 5-7 hours. The progress can be monitored by observing the cessation of ethanol distillation.
-
Workup: Cool the reaction mixture to room temperature, which will typically cause the product to precipitate. Pour the mixture into cold water (200 mL) to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the desired pyrimidinone. The product is often of high purity and may not require further purification.
Step 3: Activation via Chlorination
This is the critical step that converts the stable pyrimidinone into the reactive 4-chloro intermediate, priming it for diversification.
Causality and Mechanistic Insight: The conversion of the C4-hydroxyl group (in its lactam-lactim tautomeric equilibrium) to a chloro group is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][9] The mechanism involves the nucleophilic attack of the pyrimidinone's oxygen onto the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl into an excellent leaving group, which is subsequently displaced by a chloride ion via an SNAr-type mechanism to yield the 4-chloro product.[9]
SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under strictly anhydrous conditions. The workup requires the careful, slow quenching of excess POCl₃ with ice, which is a highly exothermic process.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 4-Chloro-6-propylthieno[2,3-d]pyrimidine: A Technical Guide to Target Identification and Validation
Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental building block of life. This structural mimicry allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] Its rigid, planar structure provides a robust scaffold for medicinal chemists to elaborate upon, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific compound in focus, 4-Chloro-6-propylthieno[2,3-d]pyrimidine, possesses key chemical features—a reactive chloro group for derivatization and a propyl substituent that can influence lipophilicity and steric interactions within a binding pocket—making it a promising starting point for the development of novel therapeutics. This guide will provide a comprehensive exploration of its potential therapeutic targets and a detailed roadmap for their experimental validation.
Primary Therapeutic Hypothesis: Kinase Inhibition
The overwhelming body of evidence points towards the thieno[2,tube-d]pyrimidine scaffold as a potent hinge-binding motif for various protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The primary mechanism of action for thieno[2,3-d]pyrimidine derivatives is as ATP-competitive inhibitors, where they occupy the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling.[2]
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can logically prioritize several key kinase families as high-probability targets for this compound and its subsequent derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Rationale: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibitory activity and anti-cancer effects in various cell lines.[3]
Proposed Investigational Workflow:
Caption: Experimental workflow for validating VEGFR-2 inhibition.
Experimental Protocol: VEGFR-2 Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
-
Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, [γ-³²P]ATP, test compound, kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant VEGFR-2, and the test compound. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value.
-
Epidermal Growth Factor Receptor (EGFR)
Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and differentiation. EGFR mutations and overexpression are common in various cancers, including non-small cell lung cancer.[4][5] Thieno[2,3-d]pyrimidines have been successfully developed as inhibitors of both wild-type and mutant forms of EGFR.[4][5][6]
Proposed Investigational Workflow:
Caption: Workflow for characterizing EGFR inhibitors.
Experimental Protocol: Cell Viability (MTT) Assay
-
Objective: To assess the anti-proliferative effects of the compound on cancer cell lines with varying EGFR status.
-
Materials: EGFR-dependent cancer cell lines (e.g., A549 - wild-type, H1975 - T790M mutant), culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.[4]
-
Phosphoinositide 3-Kinase (PI3K)
Rationale: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is one of the most frequent occurrences in human cancers.[7] The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent PI3K inhibitors.[4][7]
Data on PI3K Inhibition by Thieno[2,3-d]pyrimidine Derivatives:
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [4] |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 | [4] |
| IIIb | 4-OH | <40 | <40 | [4] |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents, tested at a 10 µM concentration.[4] This data highlights the importance of the substitution pattern on the 2-aryl ring for potent PI3K inhibition.
Atypical Protein Kinase C (aPKC)
Rationale: Beyond oncology, aPKC isoforms (PKCι and PKCζ) have emerged as targets for controlling vascular permeability and inflammation, particularly in the context of diabetic retinopathy and macular edema.[8][9] Thieno[2,3-d]pyrimidines have been identified as ATP-competitive inhibitors of aPKC, offering a potential non-VEGF-based therapeutic approach for these conditions.[8][9]
Secondary Therapeutic Hypotheses
While kinase inhibition is the most probable mechanism of action, the versatility of the thieno[2,3-d]pyrimidine scaffold allows for the exploration of other potential targets.
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
Rationale: The GnRH receptor, a G-protein coupled receptor, plays a central role in regulating reproductive hormones. Antagonists of this receptor are used to treat hormone-dependent diseases like endometriosis and prostate cancer. Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been reported as potent GnRH receptor antagonists.[10] While this compound has a different substitution pattern, this precedent warrants investigation, particularly after chemical modification.
Inhibition of One-Carbon Metabolism
Rationale: One-carbon (C1) metabolism is a network of folate-dependent pathways essential for the synthesis of nucleotides and other key biomolecules.[11] This pathway is often dysregulated in cancer to meet the high proliferative demand. Certain 6-substituted thieno[2,3-d]pyrimidine compounds have been shown to inhibit key enzymes in this pathway, such as GARFTase and AICARFTase, leading to anti-tumor activity.[11]
Conclusion and Future Directions
The this compound molecule stands as a promising starting point for a targeted drug discovery program. The accumulated evidence strongly suggests that its primary therapeutic potential lies in the realm of kinase inhibition, with VEGFR-2, EGFR, and PI3K representing high-priority targets for anti-cancer applications, and aPKC for inflammatory eye diseases. The outlined experimental workflows provide a rigorous, step-by-step approach to validate these hypotheses, moving from initial biochemical screening to cellular and, ultimately, in vivo models. The key to success will be a systematic exploration of the structure-activity relationships, leveraging the reactive 4-chloro position to build a library of derivatives with optimized potency, selectivity, and drug-like properties.
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El-Adl, K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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Powner, M. B., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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Vovk, M. V., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(23), 4352. [Link]
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Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(21), 7249. [Link]
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Ohkawa, S., et al. (2003). Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-3622. [Link]
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O'Connor, K., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(13), 6829-6853. [Link]
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4-Chloro-6-propylthieno[2,3-d]pyrimidine literature review
An In-depth Technical Guide to 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is considered a privileged structure due to its wide range of biological activities. This document details the principal synthetic methodologies for the core structure, focusing on the versatile Gewald reaction for the initial thiophene ring construction, followed by pyrimidine ring annulation and subsequent chlorination. We explore the chemical reactivity of the title compound, particularly the strategic importance of the 4-chloro substituent as a reactive handle for nucleophilic substitution, enabling the generation of diverse chemical libraries. Furthermore, the known and potential pharmacological applications of thieno[2,3-d]pyrimidine derivatives are discussed, including their roles as anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights, detailed experimental protocols, and a robust framework for future research and application.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine ring gives rise to three distinct isomers, with the thieno[2,3-d]pyrimidine system being a particularly opulent heterocycle in drug discovery.[1] Structurally, this scaffold can be considered a bioisostere of adenine, a fundamental purine base found in DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by mimicking the natural purine ligands of enzymes and receptors.
The broad spectrum of medical applications for this scaffold, including its use in developing anticancer, anti-inflammatory, antimicrobial, and CNS protective agents, has spurred significant interest in its synthesis and structure-activity relationship (SAR) studies.[1] Within this class, 4-chloro-substituted thienopyrimidines are paramount. The chlorine atom at the 4-position is not merely a substituent; it is a critical synthetic intermediate. Its electron-withdrawing nature enhances the electrophilicity of the pyrimidine ring, rendering the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3]
This reactivity makes compounds like this compound invaluable building blocks for creating large libraries of novel derivatives. By reacting this intermediate with various nucleophiles such as amines, thiols, or alkoxides, chemists can systematically modify the scaffold to optimize its pharmacological profile for specific therapeutic targets.[2][4] This guide focuses specifically on the 6-propyl substituted variant, providing a detailed examination of its synthesis, reactivity, and potential in the landscape of modern medicinal chemistry.
Synthesis and Characterization
The construction of the this compound core is a multi-step process that leverages classic and modern heterocyclic chemistry techniques. The most prevalent and efficient pathway involves the initial formation of a polysubstituted 2-aminothiophene, which serves as the foundation for the subsequent annulation of the pyrimidine ring.[5]
Core Synthetic Strategy: From Gewald Reaction to Chlorination
The primary synthetic route can be logically divided into three key stages:
-
Gewald Reaction: This one-pot, three-component reaction is the cornerstone for assembling the 2-aminothiophene ring.[5][6] It involves the condensation of a ketone (in this case, 2-pentanone to introduce the propyl group at the eventual 6-position), an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[7][8] The reaction is highly efficient and provides direct access to the crucial thiophene intermediate. Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing synthesis times.[5][6]
-
Pyrimidine Ring Cyclization: The 2-aminothiophene intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core. This is typically achieved by heating the aminothiophene with a one-carbon synthon like formic acid or formamide.[9]
-
Chlorination: The final step involves the conversion of the hydroxyl group of the thieno[2,3-d]pyrimidin-4(3H)-one to the target chloro group. This is a standard transformation accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][10] This reaction provides the reactive 4-chloro intermediate, ready for further derivatization.
Detailed Experimental Protocol
The following protocol is a representative, self-validating system for the synthesis of this compound.
Step 1: Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
-
To a 250 mL round-bottom flask, add 2-pentanone (10.0 g, 0.116 mol), malononitrile (7.66 g, 0.116 mol), and elemental sulfur (3.72 g, 0.116 mol) in ethanol (100 mL).
-
Add morpholine (10.1 mL, 0.116 mol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 2-aminothiophene intermediate.
-
Validation: The product can be purified by recrystallization from ethanol. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Step 2: Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
-
Suspend the dried 2-amino-5-propylthiophene-3-carbonitrile (10.0 g, 0.055 mol) in formic acid (50 mL).
-
Heat the mixture to reflux (approximately 100°C) for 8-10 hours.
-
Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Wash the solid with water and then a small amount of cold ethanol. Dry under vacuum.
-
Validation: The structure of the thieno[2,3-d]pyrimidin-4(3H)-one should be confirmed by IR (presence of C=O and N-H stretches), NMR, and Mass Spectrometry.
Step 3: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, place the 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (5.0 g, 0.024 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask.
-
Heat the mixture to reflux (approximately 105°C) for 3-4 hours. The solid should dissolve to form a clear solution.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Validation: Purify the final compound using column chromatography (silica gel, hexane:ethyl acetate gradient). Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. The disappearance of the N-H proton and the characteristic mass corresponding to the chlorinated product are key validation points.
Physicochemical Properties
Quantitative data for the specific 6-propyl analog is not widely published. However, we can infer its properties based on closely related, commercially available analogs.
| Property | 4-Chloro-6-methylthieno[2,3-d]pyrimidine[11] | 4-Chloro-6-phenylthieno[2,3-d]pyrimidine[12] | This compound (Predicted) |
| CAS Number | 106691-21-8 | 35970-79-7 | N/A |
| Molecular Formula | C₇H₅ClN₂S | C₁₂H₇ClN₂S | C₉H₉ClN₂S |
| Molecular Weight | 184.65 g/mol | 246.72 g/mol | 212.70 g/mol |
| Appearance | Solid | Solid | Likely a light-colored solid |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents | Expected to be soluble in common organic solvents |
| Reactivity | Reactive at C4 position | Reactive at C4 position | Highly reactive at C4 position |
Chemical Reactivity and Derivatization
The synthetic value of this compound lies almost entirely in the reactivity of its 4-chloro group. This position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a facile entry point for introducing a vast array of functional groups and building blocks.
The mechanism involves the attack of a nucleophile at the C4 position, forming a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Subsequent loss of the chloride leaving group restores the aromaticity and yields the substituted product.
Common Derivatization Reactions:
-
Amination: Reaction with primary or secondary amines (e.g., N-methylpiperazine, morpholine, various anilines) is one of the most common modifications.[4] This is crucial for SAR studies, as the nature of the amine substituent often dictates target specificity and potency.
-
Thiolation: Displacement of the chloride with thiols or thiolates introduces sulfur-linked side chains.
-
Alkoxylation: Reaction with alkoxides (e.g., sodium ethoxide) can be used to install ether linkages.[13]
-
Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively, further expanding the accessible chemical space.[3]
Biological and Pharmacological Profile
While specific pharmacological data for this compound is limited, the biological activities of the broader thieno[2,3-d]pyrimidine class are well-documented, providing a strong basis for predicting its potential.[1]
Potential as Kinase Inhibitors
Many heterocyclic compounds containing the fused pyrrolo[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine core are potent kinase inhibitors.[14][15] These scaffolds act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP. Derivatives of the closely related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are key intermediates in the synthesis of several approved Janus Kinase (JAK) inhibitors, such as Tofacitinib.[15][16] It is highly probable that derivatives of this compound could be developed to target various kinases implicated in cancer and inflammatory diseases.
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The Thieno[2,3-d]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Structurally analogous to purine bases, this privileged core has demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to the development of numerous potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of thieno[2,3-d]pyrimidines, details the pivotal synthetic methodologies that have enabled their widespread investigation, and explores their extensive applications in drug discovery, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.
Introduction: The Rise of a Privileged Scaffold
The thieno[2,3-d]pyrimidine ring system is a bicyclic heterocycle composed of a thiophene ring fused to a pyrimidine ring. Its significance in medicinal chemistry is largely attributed to its role as a bioisostere of naturally occurring purines, such as adenine and guanine, which are fundamental components of nucleic acids.[1] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively compete for the binding sites of enzymes and receptors that would typically interact with purines, providing a rational basis for their design as therapeutic agents.[2]
Furthermore, the thieno[2,3-d]pyrimidine scaffold can be considered a bioisosteric equivalent of quinazoline, another prominent heterocyclic system found in numerous clinically successful drugs.[3] This dual bioisosteric relationship has made the thieno[2,3-d]pyrimidine core a highly versatile and "privileged" scaffold in drug discovery, capable of being tailored to target a wide range of biological pathways. The inherent drug-like properties of this system, coupled with the numerous points for chemical modification, have fueled its exploration for various therapeutic indications, including anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[4][5]
A Historical Perspective: From Obscurity to a Medicinal Chemistry Mainstay
While the thieno[2,3-d]pyrimidine scaffold is now a familiar sight in medicinal chemistry literature, its early history is less defined by a singular, groundbreaking discovery and more by the gradual development of synthetic methodologies for its constituent ring systems. The widespread availability of the key precursors, namely 2-aminothiophenes, was a critical turning point. The advent of the Gewald reaction in the 1960s, a multi-component reaction that efficiently produces polysubstituted 2-aminothiophenes, was arguably the most significant enabler for the systematic exploration of thieno[2,3-d]pyrimidines.
Early investigations into thienopyrimidines were often driven by the pursuit of novel heterocyclic systems with potential biological activity. However, it was the recognition of their potential as kinase inhibitors in the late 20th and early 21st centuries that catapulted the thieno[2,3-d]pyrimidine core to prominence. The structural similarity to the ATP-binding site of kinases, which naturally accommodates the purine ring of ATP, made thieno[2,3-d]pyrimidine derivatives ideal candidates for the development of targeted cancer therapies. This realization led to an explosion of research, culminating in the discovery of numerous potent and selective kinase inhibitors, some of which have advanced into clinical trials.
Foundational Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine scaffold can be broadly categorized into two primary strategies: the construction of the pyrimidine ring onto a pre-existing thiophene (the "thiophene-first" approach) and, less commonly, the formation of the thiophene ring onto a pre-functionalized pyrimidine.
The "Thiophene-First" Approach: A Versatile and Widely Adopted Strategy
This is the most prevalent and versatile approach, owing to the ready availability of substituted 2-aminothiophenes, often synthesized via the Gewald reaction.
The Gewald reaction is a one-pot, three-component condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur, typically in the presence of a basic catalyst. This reaction provides a straightforward and highly efficient route to a wide variety of substituted 2-aminothiophene-3-carbonitriles, which are the quintessential precursors for thieno[2,3-d]pyrimidine synthesis.
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of a base, such as triethylamine or morpholine (0.1-0.2 equivalents), dropwise at room temperature. The choice of base is critical, as it influences the reaction rate and yield. Morpholine is often favored for its efficacy in promoting the initial Knoevenagel condensation.
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated to 40-50 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the desired 2-aminothiophene-3-carbonitrile in good to excellent yield.
Causality Behind Experimental Choices:
-
The use of an active methylene nitrile is crucial as the nitrile group provides the necessary electrophilic carbon for the final cyclization step.
-
Elemental sulfur acts as the sulfur source for the thiophene ring.
-
The basic catalyst facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, a key step in the reaction mechanism.
-
Gentle heating can increase the rate of reaction but excessive heat should be avoided to minimize side reactions.
Once the 2-aminothiophene precursor is in hand, the pyrimidine ring can be annulated through various cyclization strategies.
Method A: Reaction with Formamide or Formic Acid
Heating a 2-aminothiophene-3-carboxamide or -3-carbonitrile with formamide or formic acid is a classical and straightforward method to construct the 4-hydroxypyrimidinone ring.
Method B: The Dimroth Rearrangement
The Dimroth rearrangement is a powerful tool for the synthesis of substituted 4-aminothieno[2,3-d]pyrimidines.[4] This rearrangement typically involves the reaction of a 2-amino-3-cyanothiophene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which then undergoes an acid- or heat-induced cyclization with an amine to yield the final product.[6]
Experimental Protocol: Dimroth Rearrangement for the Synthesis of 4-Anilino-thieno[2,3-d]pyrimidines
-
Amidine Formation: A solution of the 2-aminothiophene-3-carbonitrile (1 equivalent) in DMF-DMA (3-5 equivalents) is heated at reflux for 2-4 hours. The progress of the reaction is monitored by TLC until the starting material is consumed. The excess DMF-DMA is then removed under reduced pressure to yield the crude N,N-dimethyl-N'-(3-cyano-thien-2-yl)formamidine intermediate.
-
Cyclization with Aniline: The crude amidine is dissolved in a high-boiling solvent such as glacial acetic acid or Dowtherm A. The desired aniline (1.2 equivalents) is added, and the mixture is heated at reflux for 4-8 hours.
-
Isolation and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then washed with water and a small amount of cold ethanol. Purification by recrystallization from ethanol or by column chromatography on silica gel affords the pure 4-anilino-thieno[2,3-d]pyrimidine derivative.
Causality Behind Experimental Choices:
-
DMF-DMA serves as both a reagent and a solvent in the first step, efficiently converting the amino group into a more reactive amidine.
-
A high-boiling solvent is necessary for the cyclization step to provide sufficient thermal energy for the rearrangement to occur.
-
An excess of the aniline is often used to drive the reaction to completion.
-
Acid catalysis (e.g., with acetic acid) facilitates the cyclization and subsequent rearrangement.
The "Pyrimidine-First" Approach
While less common, it is also possible to construct the thiophene ring onto a pre-existing, appropriately functionalized pyrimidine ring. This approach often involves the reaction of a pyrimidine derivative bearing vicinal chloro and aldehyde or cyano groups with a sulfur-containing nucleophile, such as ethyl thioglycolate.[3]
The Thieno[2,3-d]pyrimidine Core in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful template for the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has a natural affinity for purine structures, making the bioisosteric thieno[2,3-d]pyrimidine core an ideal starting point for inhibitor design.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in the EGFR are a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). Thieno[2,3-d]pyrimidine-based compounds have been extensively investigated as EGFR inhibitors, with many derivatives showing potent activity against both wild-type and mutant forms of the enzyme.[3]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key regulators of this process, making them an attractive target for anticancer therapies. A number of thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, demonstrating significant anti-angiogenic and antitumor effects.[5]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in a wide range of human cancers. The thieno[2,3-d]pyrimidine scaffold has been successfully employed to generate potent and selective inhibitors of PI3K, with some compounds showing promising preclinical and clinical activity.
| Target Kinase | Example Compound Class | Representative IC50 Values | Therapeutic Area |
| EGFR | 4-Anilino-thieno[2,3-d]pyrimidines | 10-100 nM | Non-Small Cell Lung Cancer |
| VEGFR-2 | 4-(Aryloxy)-thieno[2,3-d]pyrimidines | 5-50 nM | Various Solid Tumors |
| PI3K | 2,4-Disubstituted-thieno[2,3-d]pyrimidines | 1-20 nM | Hematological Malignancies, Solid Tumors |
Visualizing the Synthetic Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the key synthetic workflows described in this guide.
Caption: A simplified workflow of the Gewald reaction.
Caption: A streamlined workflow of the Dimroth rearrangement.
Conclusion and Future Directions
The journey of the thieno[2,3-d]pyrimidine scaffold from a relatively obscure heterocyclic system to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation and the principles of rational drug design. Its bioisosteric relationship with purines and quinazolines has provided a fertile ground for the development of a multitude of potent and selective therapeutic agents, particularly in the realm of oncology. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the complex biology of disease, will undoubtedly unlock new therapeutic opportunities for this remarkable and versatile scaffold. Future research will likely focus on the development of next-generation thieno[2,3-d]pyrimidine-based drugs with improved pharmacokinetic properties, enhanced target selectivity, and the ability to overcome drug resistance.
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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El-Emam, A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
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Priya, A., et al. (2025). A Comprehensive Review on Synthetic Strategies and Pharmacological Applications of Thienopyrimidine Derivatives (2018-2025). World Journal of Pharmaceutical Research. [Link]
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
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Ghorab, M. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
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Abdel-Wahab, B. F., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
A Comprehensive Guide for the Synthesis of a Key Pharmaceutical Intermediate
An Application Note for the Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound is a critical intermediate, most notably in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[2][3] This document provides a detailed, three-step synthesis protocol for this compound, designed for researchers in medicinal chemistry and drug development. The protocol begins with a Gewald multicomponent reaction to construct the thiophene ring, followed by a cyclization to form the pyrimidinone, and concludes with a chlorination step. This guide emphasizes the rationale behind procedural choices, robust analytical validation, and critical safety considerations to ensure a reproducible and efficient synthesis.
Strategic Overview of the Synthesis
The synthesis is logically divided into three primary stages. This approach allows for the isolation and purification of key intermediates, ensuring the purity of the final product.
-
Stage 1: Gewald Reaction. Formation of the core 2-amino-5-propylthiophene-3-carbonitrile ring system. This is a powerful one-pot reaction that efficiently constructs the substituted thiophene precursor.
-
Stage 2: Pyrimidine Ring Formation. Cyclization of the aminothiophene intermediate using formamide to yield 6-propylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Stage 3: Aromatic Chlorination. Conversion of the pyrimidinone to the target 4-chloro derivative using a potent chlorinating agent.
Diagram 1: High-level workflow of the three-stage synthesis.
Mechanistic Insights and Rationale
Stage 1: The Gewald Reaction
The Gewald reaction is a multicomponent condensation between a ketone (3-hexanone), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base (morpholine).
-
Causality: The reaction begins with a Knoevenagel condensation between 3-hexanone and malononitrile, driven by the basic catalyst.[4] The resulting α,β-unsaturated dinitrile is then attacked by a sulfur nucleophile. A subsequent intramolecular cyclization and tautomerization yields the stable aromatic 2-aminothiophene ring.[4] 3-Hexanone is specifically chosen to install the required propyl group at the 5-position of the thiophene ring.
Stage 2: Cyclization with Formamide
The formation of the pyrimidine ring is achieved by heating the 2-aminothiophene intermediate in an excess of formamide.
-
Causality: At elevated temperatures, formamide can act as a source of formyl and amino groups. The initial step is the formylation of the amino group of the thiophene. This is followed by a high-temperature, acid-catalyzed intramolecular cyclization, where the nitrile group is attacked by the formyl-amide nitrogen, leading to the formation of the pyrimidinone ring after tautomerization.[5] Using a large excess of formamide ensures it acts as both the reagent and the solvent.
Stage 3: Chlorination with Phosphorus Oxychloride (POCl₃)
The final step involves the conversion of the C4-hydroxyl group of the pyrimidinone (in its keto-enol tautomeric form) into a chloro group. This is a critical transformation as the chlorine atom is an excellent leaving group for subsequent nucleophilic substitution reactions in the synthesis of Ticagrelor.[6]
-
Causality: Phosphorus oxychloride (POCl₃) is a powerful and common reagent for this type of deoxychlorination.[7][8] The reaction proceeds via the formation of a phosphate ester intermediate at the C4-oxygen, which is highly activated. A subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate group, yielding the desired 4-chloro product. The addition of a tertiary amine like N,N-diisopropylethylamine (DIPEA) can act as a catalyst and acid scavenger.
Diagram 2: Simplified reaction scheme showing the transformation through the three stages.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 3-Hexanone | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) | Sigma-Aldrich |
| Malononitrile | CH₂(CN)₂ | 66.06 | 6.6 g (0.1 mol) | Sigma-Aldrich |
| Sulfur (powder) | S | 32.06 | 3.2 g (0.1 mol) | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 87.12 | 8.7 g (0.1 mol) | Sigma-Aldrich |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 150 mL | Fisher Scientific |
| Formamide | CH₃NO | 45.04 | 100 mL | Acros Organics |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 50 mL | Sigma-Aldrich |
| N,N-Diisopropylethylamine | C₈H₁₉N | 129.24 | 1.5 mL | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | Fisher Scientific |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 200 mL | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | VWR |
Stage 1: Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), 3-hexanone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and powdered sulfur (3.2 g, 0.1 mol).
-
Catalyst Addition: With gentle stirring, add morpholine (8.7 g, 0.1 mol) dropwise to the suspension. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-70°C) and maintain for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 25 mL).
-
Purification: The crude product can be recrystallized from ethanol to yield 2-amino-5-propylthiophene-3-carbonitrile as a pale yellow solid.
-
Drying & Analysis: Dry the purified solid under vacuum. Expected yield: ~70-80%. Characterize using ¹H NMR, ¹³C NMR, and MS.
Stage 2: Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place the dried 2-amino-5-propylthiophene-3-carbonitrile (e.g., 14.2 g, ~0.08 mol) and formamide (100 mL).
-
Reaction: Heat the mixture to 180-190°C under a nitrogen atmosphere and maintain for 5 hours. The solid will dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Stir the suspension for 30 minutes in an ice bath, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual formamide.
-
Drying & Analysis: Dry the solid product, 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, under vacuum at 60°C.[9] Expected yield: ~85-95%. The product is often of sufficient purity for the next step.
Stage 3: Synthesis of this compound
SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (e.g., 14.5 g, ~0.07 mol) and phosphorus oxychloride (50 mL).
-
Catalyst Addition: Slowly add N,N-diisopropylethylamine (1.5 mL) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6 hours. The mixture should become a clear solution.
-
Removal of Excess Reagent: Cool the reaction to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Work-up: (Caution: Exothermic) Cool the residue in an ice bath. Very slowly and carefully, add crushed ice to the residue with stirring to quench the remaining POCl₃. Then, slowly add saturated sodium bicarbonate solution until the pH is neutral (~7-8).
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The residue can be purified by silica gel column chromatography (Eluent: 9:1 Hexane/Ethyl Acetate) to yield this compound as a solid.
-
Analysis: Expected yield: ~75-85%. Confirm structure and purity via m.p., ¹H NMR, ¹³C NMR, and MS.
Safety and Handling
-
Malononitrile: Toxic upon ingestion and skin contact. Handle with gloves in a fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Always handle in a fume hood with appropriate PPE. Quench reactions slowly and carefully in an ice bath.
-
Solvents: Ethanol and Dichloromethane are flammable and/or volatile. Use in a well-ventilated area away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction; impure reagents. | Ensure anhydrous ethanol. Increase reaction time. Check purity of 3-hexanone. |
| Incomplete cyclization in Stage 2 | Insufficient temperature or reaction time. | Ensure the reaction temperature reaches at least 180°C. Extend the reaction time and monitor by TLC. |
| Dark, oily product after Stage 3 | Decomposition during POCl₃ removal or work-up. | Ensure POCl₃ is removed at a moderate temperature (<50°C). Perform the quench very slowly at 0°C. |
| Purification difficulties | Co-eluting impurities. | Adjust the polarity of the column chromatography eluent. Consider recrystallization from a suitable solvent like hexane. |
References
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Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Gomaa, A. M. (2018). Recent report on thieno[2,3-d]pyrimidines. Their preparation including microwave and their utilities in fused heterocycles synthesis. ResearchGate. Available at: [Link]
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Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]
- Patent CN103787768A. (2014). Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. Google Patents.
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Li, J., et al. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
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Li, Y., et al. (2013). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]
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Reddy, B. S., et al. (2014). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Al-Hourani, B. J. (2012). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. International Journal of Organic Chemistry. Available at: [Link]
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Al-Sanea, M. M., et al. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
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Batsyts, E. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
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ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
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Haobaoyu, F., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
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Vo, D. D., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Introduction and Significance
4-Chloro-6-propylthieno[2,3-d]pyrimidine is a critical heterocyclic intermediate, primarily recognized for its role as a precursor in the synthesis of Ticagrelor. Ticagrelor is a potent and selective P2Y12 receptor antagonist used clinically as a platelet aggregation inhibitor to reduce the risk of cardiovascular events in patients with acute coronary syndrome. The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is a privileged scaffold in medicinal chemistry, appearing in a range of kinase inhibitors and other therapeutic agents.
The efficient and scalable synthesis of this chloro-substituted intermediate is paramount for the cost-effective manufacturing of Ticagrelor and related drug candidates. This document provides a comprehensive, three-step experimental guide designed for chemistry professionals. The synthesis begins with the well-established Gewald three-component reaction to construct the substituted aminothiophene core, followed by cyclization to form the pyrimidinone ring, and concludes with a robust chlorination protocol. Each step has been detailed with expert insights into the reaction mechanisms and practical considerations for safety and yield optimization.
Overall Synthetic Scheme
The synthesis of this compound is achieved via a reliable three-step sequence starting from commercially available reagents.
Caption: Three-step synthesis of the target compound.
Part 1: Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile (I)
This initial step utilizes the Gewald reaction, a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3]
Mechanism Insight
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-hexanone) and the active methylene compound (malononitrile). Elemental sulfur then adds to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization and tautomerization, followed by elimination of a sulfur species, leads to the formation of the aromatic 2-aminothiophene ring. The base, typically a secondary amine like morpholine, is crucial as it catalyzes both the initial condensation and facilitates the sulfur addition and ring-closing cascade.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 3-Hexanone | 589-38-8 | 100.16 | 10.0 g | 0.10 |
| Malononitrile | 109-77-3 | 66.06 | 6.6 g | 0.10 |
| Sulfur (powder) | 7704-34-9 | 32.06 | 3.2 g | 0.10 |
| Morpholine | 110-91-8 | 87.12 | 8.7 g | 0.10 |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (100 mL), 3-hexanone (10.0 g, 0.10 mol), malononitrile (6.6 g, 0.10 mol), and powdered sulfur (3.2 g, 0.10 mol).
-
Initiation: Begin stirring the mixture to form a suspension. Add morpholine (8.7 g, 0.10 mol) dropwise to the suspension at room temperature. An exothermic reaction is typically observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Drying: Dry the resulting solid under vacuum at 40°C to yield 2-amino-5-propylthiophene-3-carbonitrile (I) as a pale yellow solid. (Typical yield: 75-85%).
Part 2: Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one (II)
This step involves the cyclization of the aminonitrile intermediate with formic acid, which serves as the source for the C4 carbon of the pyrimidine ring, forming the fused heterocyclic system.
Mechanism Insight
The amino group of the thiophene intermediate acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the newly formed formamide intermediate. Subsequent tautomerization leads to the stable pyrimidinone ring structure. The reaction is typically performed in an excess of formic acid which acts as both reagent and solvent.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 2-Amino-5-propylthiophene-3-carbonitrile (I) | 14501-46-9 | 166.25 | 16.6 g | 0.10 |
| Formic Acid (98%) | 64-18-6 | 46.03 | 80 mL | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-5-propylthiophene-3-carbonitrile (I) (16.6 g, 0.10 mol) in formic acid (80 mL).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (ethyl acetate:methanol 9:1).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the solution into 400 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Filtration: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid in a vacuum oven at 60-70°C to afford 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (II) as an off-white to tan solid. (Typical yield: 90-95%).
Part 3: Synthesis of this compound (III)
The final step is the conversion of the pyrimidinone hydroxyl group (in its lactam-lactim tautomeric equilibrium) to a chloride. Phosphorus oxychloride (POCl₃) is a highly effective and standard reagent for this transformation.[4][5]
Mechanism Insight
The pyrimidinone (II) exists in tautomeric equilibrium with its aromatic hydroxyl form. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of HCl and a phosphate species, followed by nucleophilic attack of a chloride ion at the C4 position, results in the formation of the desired 4-chloro product. An organic base like N,N-diethylaniline or N,N-diisopropylethylamine can be used as an acid scavenger to drive the reaction to completion, although using POCl₃ as both reagent and solvent is also common.[6]
Workflow for Chlorination Step
Caption: Detailed workflow for the chlorination reaction.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one (II) | 159951-69-8 | 194.25 | 19.4 g | 0.10 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 30.6 g (18.6 mL) | 0.20 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 38.8 g (52 mL) | 0.30 |
| Toluene | 108-88-3 | 92.14 | 400 mL | - |
Experimental Protocol
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a nitrogen inlet, add 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (II) (19.4 g, 0.10 mol) and toluene (400 mL).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (38.8 g, 0.30 mol) followed by the slow, dropwise addition of phosphorus oxychloride (30.6 g, 0.20 mol) at room temperature. The addition of POCl₃ can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Quenching (Caution!): Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a large beaker with 500 g of crushed ice and water. Extremely carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. POCl₃ reacts violently with water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like heptane or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound (III) as a white to off-white solid. (Typical yield: 70-80%).
Product Characterization Data
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound (III) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.85 (s, 1H, H-2), 7.30 (s, 1H, H-5), 3.00 (t, 2H, -CH₂-), 1.80 (m, 2H, -CH₂-), 1.00 (t, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1, 155.2, 153.9, 152.8, 122.5, 118.0, 32.5, 24.1, 13.7. |
| Mass Spec (EI) | m/z: 212 (M⁺), 214 (M⁺+2) in ~3:1 ratio, characteristic of a single chlorine atom. |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
Safety and Handling Precautions
General: All experimental procedures must be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile), must be worn at all times.[7]
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[8][9] It can cause severe burns to the skin, eyes, and respiratory tract. Handle only under an inert, dry atmosphere.[8] Work-up procedures involving quenching with water must be performed with extreme caution, slowly, and behind a blast shield.
-
Malononitrile: Toxic if swallowed or inhaled and causes skin and eye irritation. Avoid generating dust.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and avoid inhalation of vapors.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.
Ensure that emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher, is readily accessible. All chemical waste must be disposed of in accordance with local, state, and federal regulations.
References
-
Oreshonkov, V.A.; et al. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank2021 , 2021, M1209. [Link]
-
Zhang, Y.; et al. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E2012 , 68(Pt 10), o2666. [Link]
-
Banks, C.K.; et al. Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Journal of Organic Chemistry1951 , 16(9), 1388-1396. [Link]
-
New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride. [Link]
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LANXESS. Product Safety Assessment: Phosphorus oxychloride. [Link]
- Imperial Chemical Industries PLC. Improved process for preparing 2-amino-4,6-dichloropyrimidine. WO1995007265A1.
-
Dotsenko, V.V.; et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega2021 , 6(46), 31037–31053. [Link]
-
Sabour, R.; et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances2017 , 7(72), 45554-45574. [Link]
-
Shinde, S.B.; et al. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances2015 , 5(104), 85651-85656. [Link]
-
Rao, S.V.; et al. Synthesis of High Pure Ticagrelor, an Anti-Platelet Drug Substance and its Possible Process Related Impurities. Rasayan Journal of Chemistry2018 , 11(3), 1088-1095. [Link]
- Dr. Reddy's Laboratories Ltd. Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. WO2011101740A1.
-
Al-Zoubi, R.M.; et al. Green methodologies for the synthesis of 2-aminothiophene. Molecules2022 , 27(17), 5573. [Link]
Sources
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- 4. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
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- 9. lanxess.com [lanxess.com]
The Strategic Application of 4-Chloro-6-propylthieno[2,3-d]pyrimidine in Modern Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in contemporary drug discovery, recognized for its bioisosteric resemblance to the native purine core of DNA and RNA. This structural mimicry allows it to effectively interact with a wide array of biological targets.[1] Among the numerous derivatives of this privileged scaffold, 4-Chloro-6-propylthieno[2,3-d]pyrimidine emerges as a highly versatile intermediate, poised for the synthesis of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key chemical entity.
The strategic importance of this compound lies in the reactive nature of the chlorine atom at the 4-position of the pyrimidine ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a diverse range of functional groups, particularly amines. This chemical tractability allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) and optimize lead compounds against various therapeutic targets.
Core Applications in Drug Discovery
The thieno[2,3-d]pyrimidine framework is a well-established pharmacophore in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The thieno[2,3-d]pyrimidine core acts as a hinge-binder, occupying the ATP-binding pocket of kinases. The substituent at the 6-position, in this case, a propyl group, contributes to the molecule's interaction with the hydrophobic regions of the kinase, influencing both potency and selectivity.
While specific data for the 6-propyl derivative is emerging, the closely related 4-chloro-6-isopropylthieno[2,3-d]pyrimidine is a known key intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Ruxolitinib.[2] This precedent strongly suggests that this compound is a valuable starting material for the development of novel inhibitors for a range of kinases, including but not limited to:
-
Janus Kinases (JAKs): Targeting inflammatory diseases and myeloproliferative neoplasms.
-
Epidermal Growth Factor Receptor (EGFR): A key target in various epithelial cancers.[3]
-
Phosphoinositide 3-Kinases (PI3Ks): Implicated in cancer cell growth and survival.[3]
-
Atypical Protein Kinase C (aPKC): Involved in cellular polarity and proliferation.[4][5]
Beyond kinase inhibition, the thieno[2,3-d]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, making this compound a promising precursor for agents with:[1]
-
Anti-inflammatory properties [1]
-
Antimicrobial activity [1]
-
Antiviral potential [1]
-
Central Nervous System (CNS) protective effects [1]
Experimental Protocols
Protocol 1: General Synthesis of 4-Chloro-6-alkylthieno[2,3-d]pyrimidines
This protocol outlines a general and robust method for the synthesis of the 4-chloro-6-alkylthieno[2,3-d]pyrimidine core structure, which can be adapted for the specific synthesis of the 6-propyl derivative. The synthesis typically starts from a substituted 2-aminothiophene-3-carbonitrile.
Workflow for the Synthesis of 4-Chloro-6-alkylthieno[2,3-d]pyrimidines
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing 4-Chloro-6-propylthieno[2,3-d]pyrimidine as a Potent Janus Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1][2][3] This application note provides a comprehensive guide to characterizing the biological activity of 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a compound with strong potential as an inhibitor of the Janus Kinase (JAK) family. Drawing on the established role of the closely related 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine as a key intermediate in the synthesis of approved JAK inhibitors like Ruxolitinib and Tofacitinib, we present detailed protocols for evaluating the inhibitory potency and cellular activity of its propyl analog.[4] This guide offers the scientific rationale, step-by-step experimental workflows, and data interpretation frameworks necessary for researchers in drug discovery and chemical biology to investigate this promising compound.
Introduction: The Scientific Rationale
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5] The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—that are crucial for transducing signals from cytokine and growth factor receptors.[5][6] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which governs critical cellular processes such as proliferation, differentiation, and immune responses.[5][6][7]
The thieno[2,3-d]pyrimidine core is structurally analogous to the adenine base of ATP, enabling compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can confer high potency and selectivity for specific kinase targets.[1][2][3] Given that the isopropyl-substituted analog is a precursor to potent JAK inhibitors, it is highly probable that this compound also targets members of the JAK family.[4] This document provides the necessary protocols to empirically validate this hypothesis.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT pathway is initiated when a cytokine binds to its receptor, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5][6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[5][6] Aberrant activation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAKs a prime target for therapeutic intervention.[5][9]
Caption: The JAK-STAT signaling pathway and the proposed point of inhibition.
Experimental Protocols
In Vitro Biochemical Kinase Assay: Determining IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2). The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase buffer. The final concentration of the kinase should be optimized for each JAK isoform to ensure the reaction is in the linear range.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Presentation:
| Kinase Isoform | IC50 (nM) [Hypothetical] |
| JAK1 | 85 |
| JAK2 | 35 |
| JAK3 | 150 |
| TYK2 | 250 |
Cell-Based Assay: Inhibition of STAT Phosphorylation
This protocol assesses the ability of the compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, providing a measure of its functional activity and cell permeability.
Materials:
-
A suitable human cell line expressing the target JAKs (e.g., TF-1 cells for JAK2, HeLa cells for JAK1/TYK2).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytokine for stimulation (e.g., erythropoietin (EPO) for JAK2 in TF-1 cells; interferon-alpha (IFNα) for JAK1/TYK2 in HeLa cells).
-
This compound.
-
Lysis buffer.
-
Antibodies for Western blot or ELISA: anti-phospho-STAT (e.g., p-STAT5 for EPO stimulation) and anti-total-STAT.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or recover overnight.
-
Serum Starvation: If necessary for the cell line, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include DMSO vehicle controls.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a predetermined concentration for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells with lysis buffer.
-
Detection of p-STAT:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-STAT and anti-total-STAT antibodies.
-
ELISA/HTRF: Use a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay to quantify the levels of phospho-STAT and total STAT in the cell lysates.
-
-
Data Analysis:
-
Quantify the phospho-STAT signal and normalize it to the total STAT signal.
-
Calculate the percent inhibition relative to the cytokine-stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting the normalized response against the inhibitor concentration.
-
Sources
- 1. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry
An Application Note and Protocol for the Nucleophilic Substitution of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine core is a highly valued heterocyclic scaffold in modern drug discovery.[1] Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids, allowing its derivatives to interact with a wide array of biological targets.[2][3][4] This has led to the development of thieno[2,3-d]pyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1]
A critical intermediate for the synthesis of diverse compound libraries is this compound. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), serving as a versatile synthetic handle for introducing a wide range of functional groups and exploring structure-activity relationships (SAR).[5][6][7] This document provides a detailed protocol and expert insights for performing nucleophilic substitution on this key intermediate, enabling researchers to efficiently generate novel derivatives for screening and development.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The displacement of the chloride at the C4 position proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is a direct consequence of the electron-withdrawing effect of the two ring nitrogen atoms. This electronic pull makes the carbon atoms, particularly C4 and C2, susceptible to attack by nucleophiles.[8][9][10]
The reaction typically involves two key steps:
-
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-poor C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.
The C4 position is generally more reactive to nucleophilic attack than the C2 position in this scaffold, ensuring high regioselectivity for the substitution reaction.[9]
Caption: General SNAr mechanism at the C4 position.
Experimental Protocol: Substitution with Amine Nucleophiles
This protocol provides a generalized procedure for the reaction of this compound with primary or secondary amines. The specific conditions may require optimization based on the reactivity and steric hindrance of the chosen amine.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq.)
-
Amine of interest (1.1 - 1.5 eq.)
-
Anhydrous base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous solvent: n-Butanol (n-BuOH), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
-
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.) and your amine of interest (1.2 eq.).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., n-BuOH, approx. 0.1 M concentration relative to the starting material). Add the base (e.g., DIPEA, 2.5 eq.) to the mixture. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[9]
-
Heating and Monitoring: Equip the flask with a reflux condenser under an inert atmosphere. Heat the reaction mixture to 100-120°C with vigorous stirring.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-6-propylthieno[2,3-d]pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2][10]
Data Summary and Reaction Parameters
The choice of reagents and conditions can be adapted for various nucleophiles. The following table summarizes typical parameters.
| Nucleophile Type | Molar Eq. | Typical Solvent | Base (Eq.) | Temp (°C) | Avg. Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | 1.1 - 1.2 | n-BuOH, EtOH | DIPEA (2.0) | 100 - 120 | 4 - 8 | 75 - 95 |
| Secondary Aliphatic Amine | 1.2 - 1.5 | n-BuOH, DMF | DIPEA (2.5) | 110 - 130 | 6 - 16 | 60 - 85 |
| Aniline (Aromatic Amine) | 1.1 - 1.3 | DMF, Dioxane | K₂CO₃ (2.0) | 120 - 150 | 12 - 24 | 50 - 80 |
| Thiol | 1.1 | DMF, Acetonitrile | K₂CO₃ (2.0) | 60 - 80 | 2 - 6 | 80 - 95 |
| Alcohol (as alkoxide) | >3.0 (or as solvent) | Corresponding Alcohol | NaH, Na metal (1.2) | Reflux | 8 - 18 | 40 - 70 |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final, characterized product.
Caption: From reagents to pure product workflow.
Expert Insights and Troubleshooting
-
Causality of Reagent Choice:
-
Base: A non-nucleophilic organic base like DIPEA is preferred with amine nucleophiles in alcohol solvents to prevent the formation of competing alkoxide byproducts.[9] Inorganic bases like K₂CO₃ are effective in polar aprotic solvents like DMF.
-
Solvent: While alcohols are common, for less reactive amines or to avoid potential O-alkylation side reactions, aprotic solvents like DMF, DMSO, or dioxane are superior choices. Ensure solvents are anhydrous to prevent hydrolysis of the starting material.
-
Temperature: Higher temperatures are often required for less nucleophilic amines (e.g., anilines) or sterically hindered amines. Microwave-assisted heating can significantly reduce reaction times.[11]
-
-
Troubleshooting Common Issues:
-
Low or No Reaction: If the reaction stalls, confirm the purity of the 4-chloro starting material. Consider increasing the temperature or switching to a higher-boiling-point solvent like DMF. For challenging nucleophiles, a catalyst (e.g., a palladium catalyst for Buchwald-Hartwig amination) might be necessary, though this deviates from the direct SNAr protocol.
-
Multiple Products: The formation of multiple spots on a TLC plate may indicate side reactions. If using an alcohol as a solvent, a byproduct may correspond to the O-alkylation product. Using a non-nucleophilic solvent can resolve this. Ensure an adequate amount of base is present to prevent side reactions catalyzed by the generated HCl.
-
Purification Difficulties: If the product is difficult to separate from the starting material, adjust the polarity of the chromatography eluent. If the product is highly polar, consider a reverse-phase purification method.
-
Conclusion
The nucleophilic substitution of this compound is a robust and highly effective method for generating diverse libraries of potentially bioactive molecules. By understanding the underlying SNAr mechanism and carefully selecting the solvent, base, and reaction temperature, researchers can efficiently synthesize novel derivatives. The protocol and insights provided herein serve as a comprehensive guide for medicinal chemists and drug development professionals to leverage this powerful synthetic transformation in their discovery programs.
References
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). European Journal of Medicinal Chemistry.
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 108831-68-1. Benchchem.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wuxi AppTec.
- Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
- Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simul
- Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
-
4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine. Vulcanchem.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PubMed Central (PMC) - NIH.
- Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives.
- Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
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Application Note: Comprehensive Characterization of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Introduction
4-Chloro-6-propylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1] As a critical intermediate in the synthesis of novel therapeutic agents, the unambiguous confirmation of its structure, identity, and purity is paramount to ensure the reliability and reproducibility of downstream applications.[2][3][4]
This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the full characterization of this compound. It is designed for researchers, scientists, and drug development professionals to establish a robust and validated analytical workflow. The causality behind experimental choices is explained to empower users to not only follow the protocols but also to adapt them based on available instrumentation and specific research needs.
Physicochemical Properties & Structure
A foundational step in any analytical workflow is to document the basic physicochemical properties of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁ClN₂S | Elemental Calculation |
| Molecular Weight | 226.73 g/mol | Elemental Calculation |
| Monoisotopic Mass | 226.0331 g/mol | Elemental Calculation |
| Appearance | Expected to be a solid at room temp. | Analogous Compounds[5][6] |
| SMILES | CCCC1=CC2=C(S1)N=C(Cl)N=C2 | Structure |
| InChIKey | (Generated from structure) | Structure |
| CAS Number | Not assigned (as of Jan 2026) | - |
Integrated Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of a novel chemical entity. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. The logical flow of analysis ensures that purity is assessed before committing resources to detailed structural elucidation.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle & Application Note
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules.[7] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, this technique is crucial for quantifying its purity and identifying any synthesis-related impurities or degradation products. A UV detector is suitable as the fused aromatic system is expected to have a strong chromophore. The addition of a small amount of acid (formic or acetic acid) to the mobile phase is recommended to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanols on the column.[7]
Detailed Protocol: Purity Assessment by RP-HPLC
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (A): 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B (B): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Causality: Formic acid is a volatile modifier, making this method compatible with subsequent mass spectrometry (LC-MS) analysis if needed.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile or a 50:50 mixture of Acetonitrile:Water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates that could damage the column.
-
-
Chromatographic Conditions:
-
Column: C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B (re-equilibration).
-
-
Causality: A gradient elution is used to ensure that both polar impurities and the less polar main compound are eluted efficiently within a reasonable timeframe.[7]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
The system suitability should be checked to ensure the validity of the results (e.g., tailing factor ≤ 2.0, theoretical plates ≥ 2000).
-
Mass Spectrometry (MS)
Principle & Application Note
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is the preferred method. It provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. The presence of chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) will result in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺), providing a high degree of confidence in the compound's identity.[8]
Detailed Protocol: HRMS via ESI-TOF
-
Instrumentation:
-
LC-MS system with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
-
Sample Preparation:
-
Use the eluent from the HPLC analysis or prepare a dilute solution (1-10 µg/mL) of the compound in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Causality: Formic acid promotes protonation, leading to the formation of the [M+H]⁺ ion, which is typically stable and easily detected in positive ion mode.
-
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Source: ESI (+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 50 - 500.
-
Mode: Full Scan, High Resolution.
-
-
Data Interpretation:
-
Identify the protonated molecular ion peak, [M+H]⁺.
-
Compare the experimentally measured accurate mass with the theoretical mass. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern and compare it to the theoretical pattern for C₁₀H₁₁ClN₂S. The A+2 peak (from ³⁷Cl and ³⁴S) should be clearly visible and have the correct relative abundance.
-
Table 2: Predicted MS Data for C₁₀H₁₁ClN₂S
| Ion | Theoretical m/z | Expected Isotopic Pattern (Relative Abundance) |
| [M+H]⁺ (³⁵Cl, ³²S) | 227.04075 | 100% |
| [M+H]⁺ (³⁷Cl, ³²S) | 229.03780 | ~32% (due to ³⁷Cl) |
| [M+H]⁺ (³⁵Cl, ³⁴S) | 229.03649 | ~4.4% (due to ³⁴S) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application Note
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR maps the carbon skeleton. For this compound, NMR will confirm the presence and connectivity of the propyl group, the aromatic proton on the thiophene ring, and the overall heterocyclic core.[8] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for similar heterocyclic compounds.[1]
Detailed Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Causality: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual peak does not typically interfere with the signals of interest.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 512-2048 (or more, as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 180 ppm.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Predicted NMR Data Interpretation
The following tables outline the predicted chemical shifts, multiplicities, and integrations for the target compound based on its structure and data from analogous compounds.[8][9]
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~ 0.9 - 1.1 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ |
| H-b | ~ 1.6 - 1.8 | Sextet | 2H | -CH₂-CH₂ -CH₃ |
| H-c | ~ 2.8 - 3.0 | Triplet (t) | 2H | Ar-CH₂ -CH₂-CH₃ |
| H-d | ~ 7.3 - 7.6 | Singlet (s) | 1H | Thiophene-H |
| H-e | ~ 8.8 - 9.0 | Singlet (s) | 1H | Pyrimidine-H |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Assignment |
| C-a | ~ 13-15 | -CH₂-CH₂-CH₃ |
| C-b | ~ 23-25 | -CH₂-CH₂ -CH₃ |
| C-c | ~ 30-33 | Ar-CH₂ -CH₂-CH₃ |
| C-d | ~ 120-125 | Thiophene C-H |
| C-e/f | ~ 128-165 | Fused Ring Carbons (Quaternary) |
| C-g | ~ 150-155 | Pyrimidine C-H |
| C-h | ~ 150-160 | C-Cl |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application Note
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, FTIR is a rapid and simple method to confirm the presence of key structural features, such as C-H bonds (aliphatic and aromatic), C=N and C=C bonds within the fused aromatic rings, and the C-Cl bond.
Detailed Protocol: FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid samples.
-
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Interpretation:
-
Identify characteristic absorption bands and assign them to specific functional groups.
-
Table 5: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene, Pyrimidine) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl group) |
| 1600 - 1450 | C=N, C=C Stretch | Thienopyrimidine Ring System |
| 1465, 1380 | C-H Bend | Aliphatic (Propyl group) |
| 850 - 550 | C-Cl Stretch | Aryl Halide |
Elemental Analysis
Principle & Application Note
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique is a fundamental method for confirming the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The results should agree with the theoretical values to within ±0.4%.
Detailed Protocol: CHNS Analysis
-
Instrumentation:
-
CHNS Elemental Analyzer.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the highly pure (as determined by HPLC) and dry sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperatures (~1000 °C) in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Interpretation:
-
Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula C₁₀H₁₁ClN₂S.
-
Table 6: Theoretical Elemental Composition
| Element | Theoretical Mass % |
| Carbon (C) | 52.97% |
| Hydrogen (H) | 4.89% |
| Chlorine (Cl) | 15.63% |
| Nitrogen (N) | 12.35% |
| Sulfur (S) | 14.14% |
References
-
Li, J., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules. [Link]
-
PubChem. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. [Link]
-
MDPI. (2022). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. International Journal of Molecular Sciences. [Link]
-
MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis of Some Thienopyrimidine Derivatives. Molecules. [Link]
-
Wang, L., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [Link]
-
Al-Omair, M. A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
Sources
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 6. 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 [sigmaaldrich.com]
- 7. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Navigating the Frontier of Cancer Therapeutics: Application Notes and Protocols for 4-Chloro-Thieno[2,3-d]pyrimidines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of novel anticancer agents. Its structural resemblance to the native purine core allows it to effectively compete for binding sites on a multitude of oncogenic proteins, most notably protein kinases. The strategic placement of a chlorine atom at the 4-position of this heterocyclic system creates a reactive handle for chemists, unlocking a vast chemical space for the synthesis of targeted and potent inhibitors. While specific data on 4-Chloro-6-propylthieno[2,3-d]pyrimidine is not extensively available in peer-reviewed literature, the principles and protocols outlined herein are broadly applicable to this compound and its analogs within the 4-chloro-thieno[2,3-d]pyrimidine class. This guide provides a comprehensive framework for the preclinical evaluation of these promising molecules in cancer research.
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Oncology
The thieno[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide array of biological targets with high affinity.[1] Several thienopyrimidine-based compounds have been investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[2] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] The 4-chloro substituent serves as a versatile synthetic intermediate, allowing for nucleophilic substitution reactions to introduce a variety of side chains, thereby enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]
Unraveling the Mechanism of Action: Targeting Key Oncogenic Pathways
A significant number of thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor cell growth, proliferation, and survival.[3] Two of the most prominent pathways targeted by this class of compounds are the PI3K/AKT/mTOR and the EGFR signaling cascades.[2]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[2] In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. Thieno[2,3-d]pyrimidine-based inhibitors can block the activity of PI3K isoforms, leading to the downstream inhibition of AKT and mTOR, and ultimately inducing cell cycle arrest and apoptosis.[6][7]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the initial in vitro and in vivo evaluation of novel 4-chloro-thieno[2,3-d]pyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its potency.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Causality and Self-Validation: This assay is based on the principle that mitochondrial reductases in viable cells convert MTT to formazan. The amount of formazan produced is directly proportional to the number of living cells. A dose-dependent decrease in absorbance validates the cytotoxic effect of the compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol determines the inhibitory activity of the compound against a specific kinase (e.g., PI3Kα).[2]
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Causality and Self-Validation: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A decrease in signal with increasing compound concentration confirms its inhibitory effect on the target kinase.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the in vivo anticancer activity of the compound in an animal model.[8]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT-116)
-
Matrigel
-
Test compound formulation
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a predetermined schedule and dose.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Causality and Self-Validation: A statistically significant reduction in tumor growth in the treated group compared to the control group, without causing significant toxicity (as assessed by body weight loss), validates the in vivo efficacy of the compound. The preclinical animal model serves as a crucial bridge between basic and clinical research.[9]
Experimental Workflow and Data Presentation
A typical workflow for the preclinical evaluation of a novel 4-chloro-thieno[2,3-d]pyrimidine derivative is depicted below.
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | 225385-07-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for the Development of Novel Kinase Inhibitors from 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous approved and investigational kinase inhibitors.[1][2] Its structural resemblance to the purine bases, adenine and guanine, makes it an ideal bioisostere for targeting the ATP-binding site of a wide range of protein kinases.[1][3] This guide provides a comprehensive, in-depth framework for the rational design and development of novel kinase inhibitors, starting from the versatile building block, 4-Chloro-6-propylthieno[2,3-d]pyrimidine. We will detail the synthetic diversification strategies, robust biochemical and cellular screening protocols, and principles of lead optimization to guide researchers from a starting material to a viable preclinical candidate.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, they are among the most important drug targets in modern medicine. The thieno[2,3-d]pyrimidine core has proven to be an exceptionally fruitful scaffold for developing kinase inhibitors.[2][5] Its fused bicyclic system provides a rigid framework that can be functionalized to achieve high potency and selectivity against various kinase targets, including PI3K, EGFR, c-Met, and VEGFR-2.[6][7][8][9]
The starting material for this guide, this compound, is strategically chosen. The propyl group at the 6-position can provide favorable hydrophobic interactions in the kinase active site, while the chlorine atom at the 4-position is a chemically reactive "handle". This chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a diverse array of chemical moieties to build a compound library for screening.[10][11]
Caption: Key features of the this compound scaffold.
Synthetic Strategy: Library Generation
The primary strategy for diversifying the starting scaffold is to leverage the reactivity of the 4-chloro substituent. This allows for the creation of a focused library of compounds, which is the first crucial step in a drug discovery campaign.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by various nucleophiles. Amines are particularly common nucleophiles used in this context, leading to the formation of 4-amino-thieno[2,3-d]pyrimidine derivatives, a motif present in many potent kinase inhibitors.
General Protocol for SNAr with Amines:
-
Reagents & Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF) in a sealed reaction vessel, add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 4-substituted-amino-6-propylthieno[2,3-d]pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
For more complex modifications, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are invaluable tools.
-
Suzuki-Miyaura Coupling: This reaction introduces new carbon-carbon bonds, allowing for the attachment of various aryl or heteroaryl groups at the 4-position.[12][13] This is particularly useful for exploring interactions with solvent-exposed regions of the kinase active site.
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for forming carbon-nitrogen bonds, with a broad substrate scope that includes anilines, heterocyclylamines, and amides.[14][15][16]
General Protocol for Suzuki-Miyaura Coupling:
-
Reagents & Setup: In a degassed solvent (e.g., 1,4-dioxane/water mixture), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 4-16 hours, monitoring by LC-MS.
-
Work-up & Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Caption: Synthetic pathways for diversifying the core scaffold.
Biochemical Screening: Identifying Initial Hits
Once a library of derivatives is synthesized, the next step is to screen them for inhibitory activity against a panel of target kinases. Biochemical assays, which use purified enzymes, are ideal for initial high-throughput screening.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[7][17] It is a universal assay applicable to virtually any kinase.
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate. Each well should contain the kinase of interest, its specific substrate, and ATP in an appropriate kinase buffer.
-
Add the test compounds (typically at a concentration of 1-10 µM for a primary screen) or vehicle control (DMSO).
-
Incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
A decrease in luminescence relative to the vehicle control indicates inhibition of kinase activity.
-
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[18][19] It directly measures compound-target interaction.
Protocol:
-
Assay Setup:
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of the Eu-labeled anti-tag antibody and the target kinase (which is tagged, e.g., with His or GST).
-
Add the Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates that the test compound has displaced the tracer from the kinase, signifying target binding.
-
| Assay Type | Principle | Primary Measurement | Throughput |
| ADP-Glo™ | Luminescence | ADP production (Enzyme Activity) | High |
| LanthaScreen® | TR-FRET | Tracer Displacement (Binding) | High |
Cellular Assays: Validating Hits in a Biological Context
Compounds that show promising activity in biochemical assays ("hits") must be evaluated in a cellular environment to assess their membrane permeability, stability, and on-target efficacy in a more complex biological system.
Cell Viability/Cytotoxicity Assays
These assays determine the effect of the inhibitor on cell proliferation and health. A potent kinase inhibitor is expected to reduce the viability of cancer cells that are dependent on the target kinase.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay measures the number of viable cells by quantifying ATP, an indicator of metabolic activity.[5][6][17][20]
-
Cell Plating: Seed cancer cells into a 96- or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (typically from 10 µM down to low nM concentrations) for 48-72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader. Data is typically plotted as percent viability versus compound concentration to determine the IC₅₀ value.
Target Engagement Assays
It is crucial to confirm that the compound interacts with its intended target inside the cell. This distinguishes on-target effects from off-target toxicity.
Protocol: NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a specific protein target in living cells using bioluminescence resonance energy transfer (BRET).[1][19][21]
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 384-well plate.
-
Assay Execution:
-
Add the NanoBRET™ fluorescent tracer (which binds to the kinase) and the test compound simultaneously to the cells.
-
Incubate for a period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the system to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition: Read the plate within a few minutes, measuring both donor (450 nm) and acceptor (610 nm) emission. A decrease in the BRET ratio indicates that the test compound is engaging the target protein and displacing the tracer.
Caption: A workflow for developing novel kinase inhibitors.
Lead Optimization: Designing Better Drugs
Lead optimization is an iterative process of chemical modification to improve the potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the lead compounds identified from cellular assays.
Structure-Activity Relationship (SAR) Studies
SAR studies systematically explore how changes in a molecule's structure affect its biological activity. For the thieno[2,3-d]pyrimidine scaffold, key areas for modification include:
-
The 4-position: As explored in the library synthesis, this position is critical. Small changes to the amine or aryl group at this position can dramatically impact potency and selectivity. For example, introducing groups capable of forming hydrogen bonds can significantly enhance binding affinity.
-
The 2-position: Modifications here can also influence activity. For instance, in PI3K inhibitors, introducing an aryl group at this position has been shown to be important for potency.[21]
-
The 6-position: While our starting material has a propyl group, exploring other alkyl or cycloalkyl groups can fine-tune hydrophobic interactions and optimize ADME properties.
Improving Kinase Selectivity
A common challenge is that inhibitors often bind to multiple kinases due to the conserved nature of the ATP-binding pocket.[4] Improving selectivity is crucial to minimize off-target effects and toxicity. Strategies include:
-
Exploiting Unique Residues: Designing modifications that interact with non-conserved amino acids in or near the ATP pocket of the target kinase.
-
Allosteric Targeting: Developing inhibitors that bind to less-conserved sites outside the ATP pocket.[3][11]
-
Macrocyclization: Creating cyclic versions of linear inhibitors can pre-organize the molecule in a bioactive conformation, enhancing both potency and selectivity.[22]
Optimizing ADME Properties
A potent inhibitor is not a useful drug if it has poor pharmacokinetic properties. Early assessment of ADME is critical.
-
Solubility: Can be improved by adding polar functional groups or breaking up planarity.
-
Metabolic Stability: Can be enhanced by blocking sites of metabolism (e.g., by replacing a metabolically labile methyl group with a cyclopropyl group or fluorine atom).
-
Permeability: Governed by a balance of polarity and lipophilicity, often described by properties like LogP.
Medicinal chemists use these principles to iteratively design and synthesize new generations of compounds, re-evaluating them in the biochemical and cellular assays to identify a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties.[3][4][23]
References
-
CellTiter-Glo Assay. Oslo University Hospital. [Link]
-
Thienopyrimidine: A promising scaffold in drug discovery. PubMed. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]
-
CETSA. CETSA. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. National Institutes of Health. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. [Link]
-
Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. PubMed. [Link]
-
Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljcti.com [journaljcti.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
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- 23. researchgate.net [researchgate.net]
SAR Studies of 4-Chloro-6-propylthieno[2,3-d]pyrimidine Analogs: A Guide to Synthesis, Biological Evaluation, and Data Interpretation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to native purine bases, which allows it to effectively interact with a multitude of biological targets.[1][2][3] This application note provides a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies on a specific class of these compounds: 4-Chloro-6-propylthieno[2,3-d]pyrimidine analogs. We delineate the strategic rationale behind the selection of this scaffold, detailing the synthetic pathways for generating a diverse chemical library via nucleophilic aromatic substitution at the reactive 4-chloro position. Furthermore, we provide detailed, field-proven protocols for the biological evaluation of these analogs, including enzymatic kinase inhibition and cell-based cytotoxicity assays. The guide culminates in a discussion on interpreting the resulting SAR data to drive the iterative process of drug discovery and lead optimization.
Introduction
The Thieno[2,3-d]pyrimidine Scaffold: A Bioisostere of Purines
Fused heterocyclic systems are the bedrock of modern drug discovery. Among them, the thieno[2,3-d]pyrimidine scaffold has garnered significant attention. Its structure, which features a thiophene ring fused to a pyrimidine ring, serves as a bioisostere of adenine and guanine.[1][2][3] This mimicry enables it to compete with endogenous ligands for the binding sites of various enzymes, particularly kinases, making it a foundational structure for the development of targeted inhibitors.[4] Derivatives of this scaffold have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5]
Rationale for the SAR Study: Targeting the C4 and C6 Positions
A systematic SAR study requires a molecular core that can be readily and diversely modified. The this compound is an ideal starting point for several reasons:
-
The 4-Chloro Group: The chlorine atom at the C4 position is a superb leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] This reactivity is the engine of library generation, allowing for the facile introduction of a wide array of amines and other nucleophiles to probe the chemical space around the core.
-
The 6-Propyl Group: The alkyl substituent at the C6 position occupies a key region of the scaffold. The propyl group provides a baseline of lipophilicity and steric bulk, which can be compared against other analogs (e.g., methyl, isopropyl, or more complex chains) to understand the spatial and electronic requirements of the target's binding pocket.
This application note will guide researchers through an iterative workflow, from the initial design and synthesis of analogs to their biological screening and the subsequent data analysis that informs the next round of design.
The Iterative SAR Workflow
The process of elucidating structure-activity relationships is cyclical. Each cycle refines the understanding of how chemical structure translates to biological function, guiding the design of more potent and selective compounds.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Part I: Synthesis of the Core Scaffold and Analogs
The synthetic route begins with the construction of the thieno[2,3-d]pyrimidine core, followed by chlorination and subsequent diversification.
Protocol 1: Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a reliable method for constructing the initial thiophene ring.
-
Rationale: This multicomponent reaction efficiently assembles the substituted thiophene from simple precursors. The choice of 1-pentanone provides the required propyl group at the desired position.
-
To a 250 mL round-bottom flask, add elemental sulfur (1.6 g, 50 mmol) and malononitrile (3.3 g, 50 mmol) in 50 mL of ethanol.
-
Add 1-pentanone (4.3 g, 50 mmol) to the mixture.
-
Slowly add triethylamine (5 mL, ~36 mmol) dropwise while stirring at room temperature. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to 50°C and stir for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene intermediate.
Protocol 2: Synthesis of this compound
This two-step protocol first forms the pyrimidinone ring and then installs the reactive chloro group.
-
Rationale: Formamide serves as the source for the pyrimidine ring atoms in a cyclization reaction. Subsequent treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) replaces the hydroxyl group of the pyrimidinone tautomer with a chlorine atom, activating the C4 position for substitution.
-
Cyclization: Place the 2-amino-5-propylthiophene-3-carbonitrile (from Protocol 1) in a flask and add a 10-fold excess of formamide. Heat the mixture to 180°C for 4 hours. Cool the mixture, add water to precipitate the product (4-hydroxy-6-propylthieno[2,3-d]pyrimidine), filter, and dry.
-
Chlorination: Suspend the dried product from the previous step in phosphoryl chloride (POCl₃, 5-fold excess) with a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 3 hours. Monitor completion via TLC.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, this compound.
Caption: General synthetic scheme for 4-substituted thieno[2,3-d]pyrimidine analogs.
Protocol 3: Library Generation via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the parallel synthesis of a small library of analogs by reacting the core compound with various amines.
-
Rationale: The electron-deficient pyrimidine ring facilitates SNAr at the C4 position. Using a mild base like diisopropylethylamine (DIPEA) scavenges the HCl byproduct without interfering with the reaction. This method is amenable to parallel synthesis for creating a library of compounds efficiently.
-
Arrange a set of reaction vials. To each vial, add this compound (e.g., 50 mg, 1 equivalent).
-
To each vial, add a different substituted aniline or amine (1.1 equivalents). Examples include 4-chloroaniline, 4-methoxyaniline, and 3-fluoroaniline.
-
Add a solvent such as isopropanol or N,N-dimethylformamide (DMF) (2 mL).
-
Add DIPEA (2 equivalents) to each vial.
-
Seal the vials and heat to 80-100°C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
After cooling, purify each reaction mixture using column chromatography or preparative HPLC to isolate the final N4-aryl-6-propylthieno[2,3-d]pyrimidin-4-amine analogs.
-
Confirm the structure and purity of each analog using ¹H NMR and LC-MS.
Part II: Biological Evaluation and Screening
With a library of analogs in hand, the next step is to assess their biological activity. The choice of assay is dictated by the project's therapeutic goal. As many thieno[2,3-d]pyrimidines are kinase inhibitors, we will use a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) assay as an example.[8]
Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A luminescent ADP-Glo™ or similar format is commonly used as it measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution plate (typically 10-point, 3-fold dilutions) in assay buffer containing a low percentage of DMSO.
-
In a 384-well assay plate, add recombinant human VEGFR-2 enzyme.
-
Add the serially diluted compounds to the wells. Include positive controls (e.g., Sorafenib)[8] and negative controls (DMSO vehicle).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (a suitable peptide) and ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and measure ADP production according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent).
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 5: Cell-Based Cytotoxicity Assay (MTT Assay)
-
Rationale: While an enzymatic assay confirms target engagement, a cell-based assay determines if this inhibition translates to a functional effect in a biological system, such as inhibiting cancer cell proliferation. The MTT assay is a colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability.[9]
-
Seed human cancer cells (e.g., HCT-116 or HepG2)[8] in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include positive controls (e.g., Doxorubicin)[10] and negative (vehicle) controls.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Part III: Data Analysis and SAR Interpretation
The IC₅₀ values obtained from the biological assays are tabulated to facilitate the identification of structure-activity relationships.
Data Presentation
The data should be organized to clearly show how structural modifications at the C4 position influence activity against both the enzyme and the cell line.
| Compound ID | R-Group (at C4-Anilino) | VEGFR-2 IC₅₀ (µM)[8] | HCT-116 IC₅₀ (µM)[8] |
| Parent | -Cl | > 50 | > 50 |
| Analog 1 | -H (Aniline) | 5.20 | 15.8 |
| Analog 2 | 4-F | 1.15 | 6.30 |
| Analog 3 | 4-Cl | 0.98 | 4.10 |
| Analog 4 | 4-OCH₃ | 3.50 | 12.5 |
| Analog 5 | 3-Cl | 1.80 | 8.90 |
| Sorafenib | (Reference Drug) | 0.23 | 2.50 |
Note: Data is representative and inspired by published results for illustrative purposes.
Interpreting the SAR
By analyzing the table, several hypotheses can be formed to guide the next design cycle:
-
Core Requirement: The unsubstituted 4-chloro parent compound is inactive, confirming that substitution at this position is essential for activity.
-
Electronic Effects: Small, electron-withdrawing groups at the para-position of the aniline ring (e.g., -F and -Cl in Analogs 2 and 3) appear to be highly favorable, leading to a significant increase in potency in both the enzymatic and cellular assays. This suggests a potential hydrogen bond or favorable electrostatic interaction in the kinase hinge-binding region.
-
Steric and Electronic Effects: An electron-donating group like methoxy (-OCH₃ in Analog 4) reduces potency compared to halogens, indicating that either its larger size is detrimental or its electron-donating nature is unfavorable for binding.
-
Positional Isomerism: Moving the chloro group from the para- to the meta-position (Analog 5 vs. Analog 3) results in a slight loss of activity, suggesting that the para-position is optimal for interaction with the target.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. The thieno[2,3-d]pyrimidine core is a key structural motif in many biologically active compounds, making its efficient synthesis a critical step in drug discovery and development.[1][2][3][4]
This resource provides in-depth, experience-based solutions to challenges you may encounter during the multi-step synthesis of this compound.
Synthesis Workflow Overview
The synthesis of this compound is typically a three-step process. Understanding the potential pitfalls at each stage is crucial for a successful outcome.
Caption: General synthetic route and common challenges.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis.
Step 1: Gewald Reaction - Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
The Gewald reaction is a multi-component reaction that forms the initial thiophene ring.[5][6][7][8]
Question: My yield for the Gewald reaction is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Gewald reaction are a frequent issue. The root cause often lies in one of the following areas:
-
Sub-optimal Reaction Conditions: The initial Knoevenagel condensation between pentan-2-one and malononitrile is a critical first step.[6]
-
Catalyst Choice: While a variety of bases can be used, morpholine or triethylamine are commonly employed. The choice and amount of base can significantly impact the reaction rate and yield. It is recommended to use a catalytic amount (0.1-0.2 equivalents).
-
Temperature Control: The initial condensation is typically performed at or slightly above room temperature. However, the subsequent addition of sulfur and heating to reflux is necessary for the cyclization. Insufficient heating can lead to an incomplete reaction. Conversely, excessive temperatures can lead to side product formation.
-
Solvent: Ethanol or methanol are standard solvents. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Poor Quality of Reagents:
-
Sulfur: Use finely powdered elemental sulfur for better dispersion and reactivity.
-
Malononitrile: This reagent can degrade over time. Using freshly distilled or high-purity malononitrile is advisable.
-
-
Inefficient Reaction Monitoring:
-
TLC Analysis: Regularly monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's endpoint. An appropriate solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation.
-
Experimental Protocol: Optimized Gewald Reaction
-
To a stirred solution of pentan-2-one (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol, add a catalytic amount of morpholine (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the Knoevenagel adduct by TLC.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-propylthiophene-3-carbonitrile.
Question: I am observing significant side product formation in my Gewald reaction. How can I minimize this?
Answer:
Side product formation often results from competing reaction pathways or the degradation of intermediates.
-
Controlling the Knoevenagel Condensation: The initial condensation should be well-controlled. Adding the base catalyst slowly and maintaining a moderate temperature can prevent the formation of polymeric byproducts from malononitrile.
-
Order of Reagent Addition: The established order of reacting the ketone and nitrile first, followed by the addition of sulfur, is generally optimal.[6]
-
Reaction Time: Prolonged reaction times at high temperatures can lead to the decomposition of the desired product. Adhering to the reaction time determined by TLC monitoring is crucial.
| Parameter | Standard Condition | Optimized Condition for Higher Purity | Rationale |
| Base Catalyst | 1.0 eq. | 0.1-0.2 eq. | Minimizes side reactions of malononitrile. |
| Temperature | Reflux | Stepwise: RT for condensation, then reflux | Better control over the initial reaction step. |
| Reaction Time | Fixed (e.g., 8h) | Monitored by TLC (typically 4-6h) | Prevents product degradation from prolonged heating. |
Step 2: Cyclization - Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
This step involves the cyclization of the aminonitrile with formamide to form the pyrimidinone ring.
Question: My cyclization reaction with formamide is not going to completion, resulting in a mixture of starting material and product. What can I do?
Answer:
Incomplete cyclization is a common hurdle. Here are the key factors to consider:
-
Temperature and Reaction Time: This reaction requires high temperatures, typically in the range of 180-200 °C. Insufficient temperature is the most common reason for an incomplete reaction. The reaction time is also critical; it usually requires several hours at the target temperature.
-
Excess Formamide: Using a significant excess of formamide not only acts as a reagent but also as a high-boiling solvent. This helps to maintain the required high temperature and drive the reaction to completion.
-
Purity of the Starting Material: Impurities from the Gewald reaction can inhibit the cyclization. Ensure your 2-amino-5-propylthiophene-3-carbonitrile is of high purity.
Experimental Protocol: Optimized Cyclization
-
Place 2-amino-5-propylthiophene-3-carbonitrile (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Add a large excess of formamide (at least 10-15 equivalents).
-
Heat the mixture to 190-200 °C and maintain for 3-5 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry.
Step 3: Chlorination - Synthesis of this compound
The final step involves the chlorination of the pyrimidinone using phosphorus oxychloride (POCl₃).
Question: I am having difficulty with the chlorination step. The reaction is sluggish, and the work-up is problematic. Any advice?
Answer:
The chlorination with POCl₃ can be challenging due to the reagent's reactivity and the often-difficult work-up.[9][10][11]
-
Reaction Conditions:
-
Excess POCl₃: Using phosphorus oxychloride as both the reagent and solvent is common. A significant excess ensures the reaction goes to completion.
-
Temperature: The reaction mixture needs to be heated to reflux (around 105-110 °C).
-
Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[10]
-
-
Work-up Procedure:
-
Quenching: The work-up is highly exothermic and must be done with extreme care. The reaction mixture should be cooled to room temperature before being slowly and cautiously poured onto crushed ice. This should be done in a well-ventilated fume hood.
-
Neutralization: After quenching, the acidic solution needs to be neutralized. A saturated solution of sodium bicarbonate or sodium carbonate is typically used. Add the base slowly to control the effervescence.
-
Extraction: The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Experimental Protocol: Optimized Chlorination
-
To 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent), add an excess of phosphorus oxychloride (10-20 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
In a separate large flask, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Caption: Troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different ketone for the Gewald reaction to synthesize other 6-substituted analogs?
A1: Yes, the Gewald reaction is quite versatile. You can use other ketones or even aldehydes to introduce different substituents at the 6-position of the thieno[2,3-d]pyrimidine ring system. The general principles and troubleshooting tips outlined above will still apply.[5][6]
Q2: Are there any alternative chlorinating agents to POCl₃?
A2: While phosphorus oxychloride is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can sometimes be used. However, for the conversion of a pyrimidinone to a chloropyrimidine, POCl₃ is generally superior.[11]
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Malononitrile: Is toxic and should be handled with gloves in a fume hood.
-
Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step must be performed with extreme caution.
-
High Temperatures: The cyclization and chlorination steps involve high temperatures. Use appropriate heating mantles and ensure glassware is free of cracks.
Q4: How can I improve the overall yield of the three-step synthesis?
A4: The overall yield is a product of the yields of the individual steps. The most critical aspect is to ensure the purity of the intermediate at each stage. Purifying the product of the Gewald reaction by recrystallization before proceeding to the cyclization step can have a significant positive impact on the subsequent reactions and the final yield. Similarly, ensuring the pyrimidinone is pure before chlorination will lead to a cleaner final product and easier purification.
References
-
Al-Gharabli, S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31085–31098. [Link]
-
Dana Bioscience. (n.d.). Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(4-chlorophenyl)-6-methyl- 250mg. Retrieved from [Link]
-
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
- Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. [Link]
-
MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6649. [Link]
-
National Center for Biotechnology Information. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(8), 2518-2524. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
PubMed. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(4), 853-867. [Link]
-
SciELO. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 34(3). [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24685-24711. [Link]
-
National Center for Biotechnology Information. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(9), 3795. [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197521. [Link]
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
purification of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Answering the urgent need for robust purification protocols in pharmaceutical development, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a focused resource for the . As a key intermediate in the synthesis of various active pharmaceutical ingredients, its purity is paramount to the success of subsequent synthetic steps and the quality of the final product.[1]
This guide is structured to address practical, real-world challenges encountered in the laboratory. It moves beyond simple procedural lists to offer in-depth troubleshooting, frequently asked questions, and detailed, field-tested protocols grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude 4-Chloro-6-propylthieno[2,3-d]pyrimidine?
A1: The two most common and effective methods are flash column chromatography and recrystallization. The choice depends on the impurity profile and the quantity of the material. Flash chromatography is excellent for removing a wide range of impurities, especially when the crude product has a lower purity. Recrystallization is highly effective for removing small amounts of impurities from a product that is already relatively pure (>90%) and is often used as a final polishing step to obtain material of very high purity.[2][3]
Q2: What are the typical impurities I might encounter?
A2: Impurities largely depend on the synthetic route. A common final step is the chlorination of the corresponding 4-hydroxythieno[2,3-d]pyrimidine precursor using an agent like phosphorus oxychloride (POCl₃).[2][4] Potential impurities include:
-
Unreacted Starting Material: The 4-hydroxy-6-propylthieno[2,3-d]pyrimidine. This is significantly more polar than the chlorinated product.
-
Hydrolysis Product: The 4-chloro group is a leaving group and can be susceptible to hydrolysis back to the 4-hydroxy derivative if exposed to water, especially under non-neutral pH conditions.
-
By-products from Synthesis: Depending on the specific reagents used, other related substances may be present.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, N,N-dimethylaniline).[2]
Q3: How stable is this compound during purification and storage?
A3: The compound is generally stable under normal conditions. However, the chloro-substituent makes the pyrimidine ring susceptible to nucleophilic substitution. Key stability considerations include:
-
pH Sensitivity: It may decompose in the presence of strong acids or bases.[5]
-
Nucleophiles: Avoid prolonged exposure to nucleophilic solvents (e.g., methanol, ethanol) at elevated temperatures, which could lead to substitution of the chlorine atom.
-
Storage: For long-term storage, it is recommended to keep the material in a cool, dry, and dark place, sealed away from moisture to prevent hydrolysis.[5][6]
Q4: What level of purity is typically required for this intermediate?
A4: For use in pharmaceutical manufacturing, intermediates like this typically require a purity of >99.5% as determined by HPLC.[7] This ensures the subsequent reaction proceeds cleanly and minimizes the formation of difficult-to-remove impurities in the final active pharmaceutical ingredient.
Purification Method Selection Workflow
The choice between column chromatography and recrystallization is critical for efficiency and yield. The following decision tree provides a guideline for selecting the appropriate method based on the initial assessment of the crude product.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
Flash Column Chromatography Issues
Q: My compound is streaking or tailing badly on the TLC plate. What does this mean for my column? A: Streaking often indicates that the compound is interacting too strongly with the silica gel, is being overloaded, or is not fully dissolving in the mobile phase. The thienopyrimidine scaffold contains nitrogen atoms that can be slightly basic and interact with the acidic silanol groups on the silica surface.
-
Causality: The acidic nature of standard silica gel can lead to strong adsorption of basic compounds, causing poor peak shape and difficult elution.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. Always perform a TLC with the modified eluent first to confirm it resolves the issue.
Q: I have very low recovery of my product from the column. Where did it go? A: Low recovery can result from irreversible adsorption onto the silica gel or using an eluent system that is not polar enough to move the compound.
-
Causality: If the compound is highly polar or has functional groups that chelate to the silica, it may not elute with standard solvent systems.
-
Solution:
-
Check Polarity: Ensure your eluent system is appropriate. Based on TLC, your compound should have an Rf value between 0.2 and 0.4 for good separation.[8]
-
Flush the Column: After your initial elution, flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to wash out any strongly adsorbed material.
-
Consider an Alternative Stationary Phase: If irreversible adsorption is suspected due to compound instability on silica, consider using a less acidic stationary phase like neutral alumina.
-
Recrystallization Issues
Q: My compound "oils out" instead of forming crystals when the solution cools. Why is this happening? A: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice.
-
Causality: This often happens when the solvent is too good a solvent for the compound even when cold, or if the solution is cooled too quickly. The presence of impurities can also disrupt crystal formation.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease.
-
Solvent System Modification: Consider using a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]
-
Q: I've performed a recrystallization, but the purity hasn't improved significantly. What went wrong? A: This typically means that the impurities have very similar solubility properties to your desired compound in the chosen solvent, or that the impurities were trapped within the crystals during formation.
-
Causality: If impurities co-crystallize with the product, a simple recrystallization will not be effective. This happens when the impurity has a similar structure or when crystallization occurs too rapidly, trapping mother liquor in the crystal lattice.
-
Solution:
-
Screen Different Solvents: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while the impurities are either very soluble or insoluble at all temperatures. A solvent screening is necessary.
-
Ensure Slow Crystal Growth: Rapid crystal formation, often from crash cooling, is a primary cause of impurity inclusion. Slower cooling allows for more selective crystallization.
-
Pre-Purification: If impurities are present in high amounts or are too similar to the product, a preliminary purification by flash column chromatography is recommended to remove them before a final recrystallization step.
-
Troubleshooting Flowchart for Failed Recrystallization
Caption: Troubleshooting steps for a failed recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying crude this compound when significant impurities are present.
-
TLC Analysis:
-
Dissolve a small sample of the crude material in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 20% Ethyl Acetate in Hexane. Visualize under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf of ~0.3. If streaking is observed, add 0.5% triethylamine (TEA) to the eluent.
-
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel using the chosen eluent system (e.g., Hexane/EtOAc) as a slurry.
-
-
Sample Loading:
-
Wet Loading: If the compound is readily soluble in the mobile phase, dissolve it in a minimum amount of eluent and load it directly onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. Apply positive pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.[8]
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most separations. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/DCM | Good starting systems for compounds of moderate polarity.[2][9] |
| Eluent Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silica sites, preventing streaking of basic heterocycles. |
| Loading Method | Dry Loading | Provides better resolution and avoids issues with dissolving the compound in a strong solvent.[8] |
Protocol 2: Purification by Recrystallization
This protocol is ideal for a final purification step to achieve high purity material.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different potential solvent to each tube (see table below).
-
An ideal solvent will not dissolve the compound at room temperature but will fully dissolve it at the solvent's boiling point.
-
Toluene has been reported to be effective for similar compounds.[4] An ethanol/water mixture is also a common choice for moderately polar compounds.[10]
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.
-
Continue adding solvent until the compound just dissolves completely.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once at room temperature, you may place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Solvent Candidate | Comments | Reference |
| Toluene | Good for aromatic compounds, often provides clean crystals. | [4] |
| Ethanol / Water | A versatile two-solvent system; dissolve in hot ethanol, add hot water until cloudy. | [10] |
| Isopropanol | A common choice for moderately polar compounds. | |
| Acetonitrile | Can be effective but has a low boiling point. | |
| Ethyl Acetate / Hexane | A good two-solvent system for compounds that are too soluble in pure EtOAc. |
References
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC - NIH. [Link]
- Ben P, et al. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. [Link]
- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.).
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (n.d.). PMC - NIH. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). ResearchGate. [Link]
-
4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S. (n.d.). PubChem. [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.). [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.). Jordan Journal of Chemistry (JJC). [Link]
-
Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. (2026, January 14). [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.).
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. [Link]
-
Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. [Link]
-
Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. (n.d.). PubMed. [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (n.d.). ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine. This molecule is a crucial scaffold in medicinal chemistry, and its successful synthesis is paramount for many research and development programs. This guide is structured to address the common, and often frustrating, challenges encountered during its multi-step preparation. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Synthetic Overview
The synthesis of this compound is typically accomplished via a three-stage process. It begins with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring, and concludes with a chlorination step. Each stage presents unique challenges that require careful control of reaction parameters.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall strategy for synthesizing this scaffold?
A1: The most established and versatile route is a three-step synthesis commencing with the Gewald reaction to build the 2-aminothiophene ring.[1][2] This is followed by cyclization with a one-carbon source like formic acid or formamide to create the thieno[2,3-d]pyrimidin-4(3H)-one intermediate. The final step involves chlorination, most commonly with phosphorus oxychloride (POCl₃), to yield the target compound.[3][4] This pathway is robust because it builds the heterocyclic system sequentially, allowing for the isolation and purification of intermediates, which is critical for ensuring the purity of the final product.
Q2: Why is the Gewald reaction so crucial and what makes it work?
A2: The Gewald reaction is a one-pot, multi-component reaction that brilliantly assembles the highly substituted 2-aminothiophene core from simple precursors.[2] It involves the condensation of a ketone (pentan-2-one for the propyl group), an active methylene nitrile (like malononitrile), and elemental sulfur, all mediated by a base. Its importance lies in its efficiency. The reaction proceeds via an initial Knoevenagel condensation between the ketone and the nitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler type cyclization.[2] This sequence rapidly generates molecular complexity, making it a cornerstone of thiophene chemistry.[5]
Q3: Are there significant safety concerns with the reagents used in the final chlorination step?
A3: Absolutely. The most common chlorinating agent, phosphorus oxychloride (POCl₃), is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Quenching of residual POCl₃ during workup is highly exothermic and must be done cautiously by slowly adding the reaction mixture to ice or a cold, saturated sodium bicarbonate solution.
Troubleshooting Guide
Stage 1: Gewald Reaction (Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile)
Problem 1: Very low or no yield of the desired 2-aminothiophene product.
-
Potential Cause & Scientific Rationale: The initial Knoevenagel condensation between pentan-2-one and malononitrile is a reversible equilibrium. If this step is inefficient, the entire reaction sequence stalls. The base catalyst (commonly morpholine or triethylamine) is critical for deprotonating the active methylene compound, but its choice and amount are crucial.[2]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure pentan-2-one and malononitrile are pure. Aldehyd impurities in the ketone can lead to unwanted side reactions.
-
Optimize Base: If using triethylamine, consider switching to a secondary amine like morpholine, which is often cited as the classic catalyst for the Gewald reaction. It is less volatile and can be more effective.
-
Temperature Control: The reaction is typically run at a slightly elevated temperature (e.g., 40-60°C) to drive the condensation. However, excessive heat can cause sulfur to form polymeric byproducts. Monitor the reaction temperature closely.
-
Solvent Choice: The reaction is often performed in an alcohol like ethanol or methanol. Ensure the solvent is dry, as water can inhibit the condensation.
-
Problem 2: The reaction mixture turns into a dark, intractable tar.
-
Potential Cause & Scientific Rationale: This is often a sign of sulfur polymerization or decomposition of the Knoevenagel adduct at high temperatures. Elemental sulfur (S₈) can undergo ring-opening polymerization when heated excessively, especially in the presence of bases.
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate (e.g., start at 40°C).
-
Staged Addition: Add the elemental sulfur portion-wise to the pre-formed Knoevenagel adduct (after stirring the ketone, nitrile, and base for 30-60 minutes). This can help control the exotherm and minimize side reactions.
-
Check Stirring: Ensure vigorous and efficient stirring. Poor mixing can create local hot spots, initiating polymerization.
-
Stage 2: Cyclization (Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one)
Problem 3: Incomplete cyclization, with starting material remaining after prolonged heating.
-
Potential Cause & Scientific Rationale: The cyclization of the 2-aminothiophene-3-carbonitrile with formic acid requires protonation of the nitrile group, making it susceptible to nucleophilic attack by the amino group. This step often requires high temperatures (reflux) to proceed to completion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While formic acid contains some water, excess water can hydrolyze the nitrile to an amide, which may cyclize more slowly or follow a different reaction pathway. Using a high-purity grade of formic acid (>98%) is recommended.
-
Increase Reaction Time/Temperature: Refluxing in formic acid is a common procedure.[6] If the reaction is sluggish, ensure you are at a full reflux and extend the reaction time, monitoring by TLC until the starting material is consumed.
-
Alternative Reagents: Consider using a mixture of formic acid and a catalytic amount of a stronger acid like sulfuric acid to promote the reaction, though this can sometimes lead to charring.[6] Alternatively, heating with formamide at high temperatures is another effective method for this cyclization.
-
Stage 3: Chlorination (Synthesis of this compound)
Problem 4: The final product is dark and difficult to purify.
-
Potential Cause & Scientific Rationale: Phosphorus oxychloride (POCl₃) is a very aggressive reagent. At reflux temperatures, it can cause decomposition and charring of the substrate, leading to colored impurities that are difficult to remove. The presence of N,N-dimethylaniline as a catalyst can also sometimes contribute to colored byproducts if not used correctly.[4]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: While refluxing in POCl₃ is common, try running the reaction at a lower temperature (e.g., 80-90°C) for a longer period. This can significantly reduce the formation of charred byproducts.
-
Use a Co-solvent: Adding a high-boiling inert solvent like toluene or acetonitrile can help moderate the reaction temperature and improve solubility.[4]
-
Careful Workup: The workup is critical. Pouring the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring is essential to manage the highly exothermic quench. This helps to precipitate the product while keeping impurities in the aqueous phase.
-
Purification Strategy: If the crude product is still dark, an initial wash with a cold, non-polar solvent (like hexane) can remove some tarry residues. This can be followed by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or flash column chromatography if necessary.
-
Problem 5: Low yield due to incomplete conversion of the hydroxyl group.
-
Potential Cause & Scientific Rationale: The conversion of the lactam (pyrimidinone) to the chloro-pyrimidine requires a sufficient excess of POCl₃ to act as both reagent and solvent. Inadequate amounts or deactivation by moisture can lead to incomplete reaction.
-
Troubleshooting Steps:
-
Ensure Molar Excess: Use a significant excess of POCl₃ (often 5-10 equivalents, or as the solvent).[3][4]
-
Strictly Anhydrous Conditions: Ensure your starting 6-propylthieno[2,3-d]pyrimidin-4(3H)-one is completely dry. Dry the reaction flask and condenser in an oven before assembly. Run the reaction under a nitrogen or argon atmosphere.
-
Add a Catalyst: A catalytic amount of N,N-dimethylaniline or N,N-diisopropylethylamine (DIEA) can accelerate the reaction, allowing for lower temperatures or shorter reaction times.[4]
-
Troubleshooting Logic Flowchart
This flowchart provides a diagnostic path for common issues encountered during the synthesis.
Caption: A diagnostic flowchart for troubleshooting key synthetic stages.
Validated Experimental Protocol
This protocol represents a self-validating system, incorporating best practices to maximize yield and purity.
Reagent Summary Table
| Stage | Reagent | MW | d (g/mL) | Amount (mmol) | Equivalents | Mass/Volume |
| 1 | Pentan-2-one | 86.13 | 0.809 | 50.0 | 1.0 | 4.31 g (5.32 mL) |
| 1 | Malononitrile | 66.06 | - | 50.0 | 1.0 | 3.30 g |
| 1 | Sulfur (S) | 32.06 | - | 50.0 | 1.0 | 1.60 g |
| 1 | Morpholine | 87.12 | 1.007 | 10.0 | 0.2 | 0.87 g (0.86 mL) |
| 1 | Ethanol | 46.07 | 0.789 | - | - | 50 mL |
| 2 | 2-Amino-5-propylthiophene-3-carbonitrile | 180.27 | - | 40.0 (Theor.) | 1.0 | 7.21 g (Theor.) |
| 2 | Formic Acid (>98%) | 46.03 | 1.22 | - | - | 40 mL |
| 3 | 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one | 208.27 | - | 30.0 (Theor.) | 1.0 | 6.25 g (Theor.) |
| 3 | Phosphorus Oxychloride (POCl₃) | 153.33 | 1.645 | - | - | 30 mL |
| 3 | N,N-Diisopropylethylamine (DIEA) | 129.24 | 0.742 | 3.0 | 0.1 | 0.39 g (0.52 mL) |
Step-by-Step Methodology
Stage 1: Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), pentan-2-one (4.31 g, 50.0 mmol), malononitrile (3.30 g, 50.0 mmol), and morpholine (0.87 g, 10.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add elemental sulfur (1.60 g, 50.0 mmol) in one portion.
-
Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the product as a pale yellow solid. (Expected yield: 70-80%).
Stage 2: Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
-
Place the dried 2-amino-5-propylthiophene-3-carbonitrile (e.g., 7.21 g, 40.0 mmol) in a 100 mL round-bottom flask.
-
Add formic acid (40 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 6 hours. The solid should dissolve and a new precipitate may form over time.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral (pH ~7), and dry under vacuum at 60°C. The product is typically an off-white solid. (Expected yield: 85-95%).
Stage 3: Synthesis of this compound
-
SAFETY FIRST: Perform this step in a certified chemical fume hood.
-
In a pre-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend the 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (e.g., 6.25 g, 30.0 mmol).
-
Add phosphorus oxychloride (30 mL) followed by the dropwise addition of N,N-diisopropylethylamine (0.39 g, 3.0 mmol).
-
Equip with a reflux condenser (with a nitrogen inlet) and heat the mixture to 90°C. Stir at this temperature for 5 hours.
-
Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (~400 g).
-
CAUTIOUSLY , add the reaction mixture dropwise via a dropping funnel to the vigorously stirred ice slurry. The quench is highly exothermic.
-
Once the addition is complete, continue stirring for 30 minutes. A solid precipitate should form.
-
Filter the solid, wash extensively with cold water, and then with a small amount of cold 5% sodium bicarbonate solution to neutralize any residual acid. Finally, wash again with water.
-
Dry the crude product under vacuum. Recrystallize from isopropanol to obtain the final product as white or off-white crystals. (Expected yield: 75-85%).
References
-
SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link][7][8]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link][6]
-
MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Retrieved from [Link][3][10]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Retrieved from [Link][11]
-
MDPI. (n.d.). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link][4]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. As a key intermediate in the development of various kinase inhibitors and other pharmacologically active agents, mastering its synthesis is crucial for advancing drug discovery programs.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind procedural steps, troubleshoot common experimental hurdles, and provide a framework for logical, effective optimization.
Synthetic Workflow Overview
The most reliable and widely adopted synthetic route to this compound involves a two-stage process. First, the construction of the thieno[2,3-d]pyrimidine core to form the 4-hydroxy precursor, followed by a robust chlorination step.
Caption: General two-stage synthetic route to the target compound.
Troubleshooting Guide: The Chlorination Step
The conversion of 4-hydroxy-6-propylthieno[2,3-d]pyrimidine to its 4-chloro analogue is the most critical and often challenging step. This section addresses the most frequent issues encountered in the laboratory.
Q1: My chlorination reaction is sluggish, incomplete, or fails entirely. What are the likely causes and how can I drive it to completion?
Answer: Incomplete conversion is a common issue, typically stemming from four key areas: reagent quality, reaction conditions, moisture, and substrate reactivity.
-
Reagent Quality & Stoichiometry: Phosphorus oxychloride (POCl₃) is the reagent of choice.[3] It is highly reactive with water. If your POCl₃ is old or has been improperly stored, it may be partially hydrolyzed, reducing its potency.
-
Solution: Always use a fresh or recently distilled bottle of POCl₃. Ensure you are using a sufficient molar excess. While equimolar reactions are possible under high-temperature, solvent-free conditions, a common starting point for bench-scale synthesis is using POCl₃ as the solvent or employing 3-5 equivalents in a high-boiling inert solvent like toluene or acetonitrile.[4][5]
-
-
Reaction Temperature & Time: This chlorination is an endothermic process and requires significant thermal energy to proceed at a practical rate.
-
Solution: Most protocols require heating the reaction mixture to reflux.[4][6] For solvent-free reactions, temperatures of 140-160°C in a sealed reactor are highly effective and can shorten reaction times to a few hours.[4][7] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Presence of Moisture: Water is the enemy of this reaction. It rapidly reacts with POCl₃, consuming the reagent and generating phosphoric and hydrochloric acids, which can complicate the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if the reaction is not being run neat in POCl₃.
-
-
Role of a Base: The reaction generates HCl, which can exist in equilibrium with the reactants. Adding a tertiary amine base can scavenge this HCl, driving the reaction forward.
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
Answer: Byproduct formation usually points to issues with moisture control during the reaction or work-up, or excessive thermal stress on the molecule.
-
Primary Byproduct: Reversion to Starting Material: The most common impurity is the starting 4-hydroxy-thieno[2,3-d]pyrimidine. This is formed if the 4-chloro product comes into contact with water during the work-up while excess POCl₃ or acidic conditions persist. The chlorination is a reversible process under certain conditions.
-
Minimization Strategy: The work-up is critical. The reaction mixture must be quenched by adding it slowly and carefully to a vigorously stirred slurry of ice and a base like sodium bicarbonate or sodium carbonate.[4][6] This neutralizes the excess POCl₃ and HCl rapidly, preventing hydrolysis of the product. Never add water to the hot reaction mixture. This is both extremely dangerous (violent exothermic reaction) and guarantees byproduct formation.
-
-
Degradation Products: Thieno[2,3-d]pyrimidines, while robust, can degrade under excessively high temperatures or prolonged reaction times, leading to a complex mixture of tar-like substances.
-
Minimization Strategy: Do not overheat. Find the optimal temperature that provides a reasonable reaction rate without causing visible darkening or charring of the reaction mixture. Use TLC/LC-MS to monitor for the appearance of new, low-Rf or complex baseline spots, which can indicate degradation.
-
Q3: The crude product is an oil or a sticky solid that is difficult to purify. What are some effective purification strategies?
Answer: Purification challenges often arise from residual phosphorus-containing byproducts and the similar polarity of the starting material and product.
-
Optimized Work-up: A proper aqueous work-up is the first line of defense. After quenching, ensure the aqueous layer is basic (pH 8-9) before extracting the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4] Washing the combined organic layers with brine helps to remove residual water and some inorganic salts.
-
Column Chromatography: This is the most effective method for achieving high purity.
-
Recommended System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 100% Hexane or Heptane) and gradually increase the polarity with ethyl acetate. The 4-chloro product is significantly less polar than the 4-hydroxy starting material. A typical elution might occur at 10-30% Ethyl Acetate in Hexanes.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective and scalable purification method.
-
Solvent Screening: Test small batches in various solvents. Good candidates include isopropanol, ethanol, acetonitrile, or mixed solvent systems like ethyl acetate/heptane. The ideal solvent will dissolve the compound when hot but allow for the formation of well-defined crystals upon cooling.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the chlorination of a 4-hydroxypyrimidine with POCl₃?
A: The reaction proceeds via the activation of the pyrimidine's carbonyl oxygen (in its tautomeric 4-oxo form) by POCl₃. The oxygen attacks the phosphorus atom, displacing a chloride ion. This forms a highly reactive phosphoro-dichloridate intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloro product and a phosphate byproduct. The presence of a base facilitates the initial activation step.
Q: What are the recommended analytical techniques to monitor the reaction and characterize the product?
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is invaluable. A 3:1 Hexane:Ethyl Acetate system on silica plates will show the less polar product (higher Rf) appearing as the more polar starting material (lower Rf) is consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of reactant, product, and byproduct masses.
-
Product Characterization: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
Q: Are there alternative chlorinating agents to POCl₃?
A: While POCl₃ is the most common and generally most effective, other reagents like thionyl chloride (SOCl₂) can sometimes be used, often in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).[9] However, for nitrogen-containing heterocycles like pyrimidines, POCl₃ is typically superior.[3]
Q: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A: POCl₃ is highly corrosive, toxic, and reacts violently with water.
-
Handling: Always handle POCl₃ in a certified chemical fume hood.
-
PPE: Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (butyl rubber is recommended).
-
Quenching: As mentioned, always add the POCl₃ reaction mixture to ice/base. Never the other way around. Be prepared for a significant exothermic reaction and potential gas evolution (HCl). Perform the quench slowly and with vigorous stirring.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-propylthieno[2,3-d]pyrimidine (Precursor)
This procedure is based on established methods for thieno[2,3-d]pyrimidine synthesis.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-propylthiophene-3-carbonitrile (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (10-15 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting aminonitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water.
-
Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water, then with a small amount of cold ethanol or diethyl ether to remove residual impurities. Dry the solid under vacuum to yield the desired product, which can often be used in the next step without further purification.
Protocol 2: Chlorination to this compound
This optimized protocol incorporates the use of a base to improve reaction efficiency.[4][5]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-hydroxy-6-propylthieno[2,3-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC (e.g., 2:1 Hexane:EtOAc) for the disappearance of the starting material.
-
Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Isolation: Carefully and slowly, add the reaction mixture dropwise via an addition funnel to the ice/bicarbonate slurry. Caution: Vigorous gas evolution and exotherm. Ensure the pH of the aqueous slurry remains basic (pH > 8).
-
Extraction: Once the quench is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (gradient elution, Hexanes to 30% EtOAc/Hexanes) to yield the pure this compound.
Data Summary and Visualization
Table 1: Chlorination Reaction Condition Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Chlorinating Agent | POCl₃ (neat) | POCl₃ (5-10 eq) | Using POCl₃ as reagent and solvent is effective but can be wasteful on a large scale. |
| Base | None | DIPEA (1.2 eq) | A non-nucleophilic base scavenges HCl, driving the equilibrium towards the product.[3] |
| Temperature | 110°C (Reflux) | 110°C (Reflux) | High temperature is necessary for a reasonable reaction rate.[6] |
| Time | 4-8 h | 2-4 h | The addition of a base typically accelerates the reaction. |
| Typical Yield | 60-75% | 80-90% | Improved conversion and reduced side reactions lead to higher isolated yields. |
Troubleshooting Flowchart
Caption: Troubleshooting logic for incomplete chlorination reactions.
References
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
-
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
NIH. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
NIH. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
OUCI. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 9. Retrieved from [Link]
- Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
- Google Patents. (n.d.). US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates.
- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Retrieved from [Link]
-
NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Justia Patents. (n.d.). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
Sources
- 1. scielo.br [scielo.br]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. patents.justia.com [patents.justia.com]
- 9. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of pharmaceuticals, such as kinase inhibitors and antithrombotic agents, achieving high purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts and challenges encountered during its synthesis.
Troubleshooting Guide: Reaction Byproducts & Optimization
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common problem that can often be traced to incomplete reactions, product degradation, or competing side reactions that form significant byproducts.
-
Potential Cause 1: Incomplete Chlorination The conversion of the precursor, 6-propylthieno[2,3-d]pyrimidine-4-ol (or the corresponding tautomer), to the final chloro-product is a critical step, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] If this reaction is incomplete, the starting material will remain, contaminating the product and reducing the yield.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent is used.
-
Ensure Anhydrous Conditions: Chlorinating agents like POCl₃ are highly sensitive to moisture. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Reaction Temperature & Time: Chlorination may require elevated temperatures (reflux) to proceed to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
-
Potential Cause 2: Product Hydrolysis The C4-chloro group on the pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the 4-hydroxy byproduct.[5][6] This is a major pathway for yield loss, especially during aqueous workup.
-
Troubleshooting Steps:
-
Strict Moisture Control: As with the chlorination step, maintaining anhydrous conditions throughout the reaction is crucial.
-
Careful Workup: When quenching the reaction, use a non-aqueous method if possible, or perform the aqueous workup at low temperatures (e.g., on an ice bath) to minimize the rate of hydrolysis. Promptly extract the product into an organic solvent.
-
pH Control: Acidic conditions can sometimes promote the competing solvolysis (hydrolysis) reaction.[6] Keep the amount of acid used to a minimum if it's required for the process.
-
-
-
Potential Cause 3: Impure Starting Materials The purity of the precursor, typically synthesized via a Gewald reaction from 2-cyanopropionaldehyde, sulfur, and a nitrile, is critical.[7][8] Impurities from this stage can carry through and interfere with the subsequent cyclization and chlorination steps.
-
Troubleshooting Steps:
-
Purify the Precursor: Ensure the 2-amino-5-propylthiophene-3-carbonitrile intermediate is purified (e.g., by recrystallization or column chromatography) before proceeding.[9]
-
Characterize Starting Materials: Confirm the identity and purity of all starting materials by appropriate analytical methods (NMR, MS) before use.
-
-
Q2: I've isolated my product, but analytical data (LC-MS, NMR) shows several significant impurities. What are they and how did they form?
Identifying byproducts is the first step to eliminating them. Below are the most common impurities encountered in this synthesis.
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Structure | Common Cause of Formation | Identification Method |
| 6-Propylthieno[2,3-d]pyrimidin-4-ol | Hydroxy group instead of Chlorine at C4 | Incomplete chlorination of the precursor or hydrolysis of the final product during reaction or workup.[6] | LC-MS, ¹H NMR |
| Dimeric/Polymeric Species | High Molecular Weight Species | Self-condensation of reactive intermediates, often promoted by excessive heat or prolonged reaction times. | LC-MS, GPC |
| Unreacted Starting Materials | e.g., 2-amino-5-propylthiophene-3-carbonitrile | Incomplete cyclization reaction. | TLC, LC-MS |
| Isomeric Byproducts | Different arrangement of atoms | Non-specific cyclization or rearrangement under harsh reaction conditions. | NMR, LC-MS |
The most prevalent byproduct is formed by the hydrolysis of the target molecule. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring makes the C4 position highly susceptible to nucleophilic attack.
Caption: Hydrolysis of the target compound to form the 4-hydroxy byproduct.
Q3: How can I effectively remove the 4-hydroxy byproduct from my final product?
Separating the desired chloro-compound from its hydroxy analog can be challenging due to their similar structures. However, their different chemical properties can be exploited.
-
Method 1: Column Chromatography This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The more polar hydroxy byproduct will elute later than the desired chloro-product.
-
-
Method 2: Recrystallization If the byproduct is present in a smaller amount, recrystallization can be effective.
-
Solvent Selection: Choose a solvent system where the desired product has good solubility at high temperatures but poor solubility at room temperature, while the impurity remains in solution. Toluene, ethanol, or mixtures with hexanes are good starting points.
-
-
Method 3: Acid-Base Extraction The hydroxy group of the byproduct is weakly acidic and can be deprotonated by a suitable base, making it water-soluble.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃ or dilute NaOH). The deprotonated hydroxy byproduct will move to the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.
-
-
Caution: This method carries a risk of causing further hydrolysis of the desired product, so it should be performed quickly and at low temperatures.
-
Experimental Workflow & Protocols
Protocol: General Synthesis & Chlorination
This protocol outlines a common synthetic route.
-
Synthesis of 2-amino-5-propylthiophene-3-carbonitrile: This is typically achieved via the Gewald three-component reaction using an appropriate ketone/aldehyde, an active methylene nitrile, and elemental sulfur.[8][10]
-
Formation of 6-propylthieno[2,3-d]pyrimidin-4-ol: The purified aminothiophene is cyclized with a reagent like formamide or urea under heat.
-
Chlorination to this compound:
-
Suspend the 6-propylthieno[2,3-d]pyrimidin-4-ol (1 eq.) in phosphorus oxychloride (POCl₃, 3-5 eq.) under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-dimethylaniline.[4]
-
Heat the mixture to reflux (typically 100-110 °C) for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully quench by slowly pouring it onto crushed ice.
-
Neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Caption: Synthetic workflow and common points of byproduct formation.
Frequently Asked Questions (FAQs)
Q: What is the primary application of this compound? A: It is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for targeted cancer therapy and P2Y12 receptor antagonists used as anti-platelet agents.[1][2]
Q: Which analytical techniques are most effective for monitoring the reaction and identifying byproducts? A: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for real-time reaction monitoring. For detailed analysis and impurity identification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal for separating and identifying components by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key impurities.
Q: Can I use other chlorinating agents besides POCl₃? A: While POCl₃ is the most common and cost-effective reagent, other agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used.[11] However, reaction conditions would need to be re-optimized. For some substrates, reagents like phenylphosphonic dichloride (PhPOCl₂) have also been reported.[4]
Q: My reaction is clean, but I'm losing significant material during the aqueous workup. What can I do? A: This strongly suggests product hydrolysis is occurring. To mitigate this, ensure your quench is performed at 0 °C or below. Use a saturated, cold solution of sodium bicarbonate for neutralization and minimize the time the product is in contact with the aqueous phase. Extract immediately and thoroughly with an organic solvent. If the problem persists, consider a non-aqueous workup, where excess POCl₃ is first removed under high vacuum before the residue is dissolved in an organic solvent and filtered to remove salts.
References
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
- Google Patents. (2014). Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine.
-
Organic & Biomolecular Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
- Google Patents. (2023). Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine.
- Google Patents. (n.d.). WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of Ticagrelor, an ant. [Link]
-
Bioorganic & Medicinal Chemistry. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]
-
SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
NIH. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
-
OUCI. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
NIH. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
- Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
NIH. (2019). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
NIH. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
ResearchGate. (2013). (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. [Link]
- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
-
NIH. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. [Link]
- Google Patents. (n.d.).
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
-
PubMed. (2021). Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. [Link]
-
NIH. (n.d.). Thieno(2,3-d)pyrimidine. [Link]
-
NIH. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
ResearchGate. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
(n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
ResearchGate. (2015). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. sciforum.net [sciforum.net]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Chloro-6-propylthieno[2,3-d]pyrimidine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-6-propylthieno[2,3-d]pyrimidine. As a Senior Application Scientist, I've designed this guide to provide not just answers, but a foundational understanding of the stability characteristics of this important research intermediate. This molecule, like many halogenated heterocycles, possesses a highly reactive site that is key to its synthetic utility but also the primary source of its stability challenges. This guide is structured to help you anticipate and troubleshoot these issues effectively in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern with this compound?
The principal stability issue arises from the high reactivity of the chlorine atom at the C4 position of the pyrimidine ring. This site is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The most common nucleophile encountered in a laboratory setting is water, leading to hydrolysis and the formation of the corresponding 4-hydroxy-6-propylthieno[2,3-d]pyrimidine (which may exist as its tautomer, 6-propylthieno[2,3-d]pyrimidin-4(3H)-one). This conversion replaces the synthetically useful chloro group, rendering the material unsuitable for subsequent coupling reactions.
Q2: How should I properly store solid this compound?
To maximize the shelf-life of the solid compound, it is critical to minimize its exposure to moisture and light.
-
Causality: Hydrolysis is the main degradation pathway. Storing the compound under a dry, inert atmosphere (like argon or nitrogen) displaces ambient moisture, significantly slowing this process. Low temperatures further reduce the kinetic rate of any potential degradation reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen to prevent hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture ingress.[2] |
| Location | A designated freezer or desiccator | Ensures a consistently dry and cold environment. |
Q3: Can I prepare stock solutions in advance? If so, which solvents are best?
While preparing fresh solutions is always the gold standard, stock solutions can be made if proper precautions are taken. The choice of solvent is critical.
-
Recommended Solvents: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are preferred.
-
Solvents to Avoid: Protic solvents (e.g., methanol, ethanol, and especially water) should be avoided for long-term storage as they can act as nucleophiles and accelerate degradation. Even trace amounts of water in solvents can cause significant hydrolysis over time.
-
Storage of Solutions: If you must store a solution, use an anhydrous solvent, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction, and store at -20°C or -80°C under an inert atmosphere.
Troubleshooting Guide: Experimental Scenarios
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: My reaction yield is low, and I suspect the starting material has degraded.
Issue: You are performing a Suzuki or Buchwald-Hartwig coupling reaction, but the yield is significantly lower than expected. You suspect the this compound starting material is impure.
Troubleshooting Steps:
-
Purity Assessment (Pre-Reaction):
-
Action: Before starting your reaction, analyze a small sample of your this compound using HPLC and LC-MS.
-
Expected Result: A pure sample should show a single major peak in the HPLC chromatogram. The mass spectrum should show the expected molecular ion peak for C9H9ClN2S.
-
Causality: This step provides a baseline and confirms the integrity of your starting material. If multiple peaks are present, the material has likely degraded.
-
-
Identify the Impurity:
-
Action: In your LC-MS data, look for a peak corresponding to the mass of the hydrolyzed product, 4-hydroxy-6-propylthieno[2,3-d]pyrimidine (C9H10N2OS).
-
Data Analysis: Compare the molecular weights in the table below.
-
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C9H9ClN2S | 212.02 | Parent Compound |
| 4-Hydroxy-6-propylthieno[2,3-d]pyrimidine | C9H10N2OS | 194.05 | Hydrolysis Product |
-
Corrective Action:
-
If significant hydrolysis has occurred (>5%), it is highly recommended to use a fresh, unopened bottle of the starting material. Purification of the degraded material is often difficult and not cost-effective.
-
Ensure all solvents and reagents used in your coupling reaction are rigorously dried to prevent in-situ degradation.
-
Scenario 2: I see a new spot on my TLC plate during reaction monitoring that is more polar than my starting material.
Issue: While monitoring your reaction, a new, more polar spot appears on the TLC plate, which does not correspond to your expected product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unexpected polar byproducts.
To deliberately hydrolyze a sample for co-spotting: Dissolve a few milligrams of the 4-chloro starting material in a vial with THF and add a drop of water. Let it stir at room temperature for a few hours. This will generate the 4-hydroxy byproduct for TLC comparison.
Recommended Protocols
To ensure experimental success and reproducibility, adhere to the following validated protocols.
Protocol 1: Preparation of a Standardized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, a common solvent for this class of compounds.
Materials:
-
This compound (MW: 212.70 g/mol )
-
Anhydrous DMSO (in a sealed bottle, preferably Sure/Seal™)
-
Inert gas source (Argon or Nitrogen)
-
Sterile, dry syringes and needles
-
Amber glass vial with a PTFE-lined screw cap
Procedure:
-
Calculate the required mass for your desired volume (e.g., for 10 mL of a 10 mM solution, you need 21.27 mg).
-
Place the calculated mass of the solid compound into the amber vial.
-
Seal the vial with the cap.
-
Using a needle connected to the inert gas line, gently flush the headspace of the vial for 1-2 minutes to displace air and moisture.
-
Using a dry syringe, carefully withdraw the required volume of anhydrous DMSO from its source bottle, ensuring the bottle remains under a positive pressure of inert gas.
-
Inject the DMSO into the prepared vial containing the solid.
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
For storage, flush the headspace again with inert gas before tightly sealing. Aliquot if necessary and store at -20°C or below.
Protocol 2: General Stability Assessment via HPLC
This protocol provides a framework to assess the stability of the compound in a chosen solvent over time.
Workflow:
Caption: Experimental workflow for a time-course stability study.
Procedure:
-
Prepare a solution of the compound in the solvent of interest (e.g., anhydrous DMSO, or a buffered aqueous solution if testing reaction conditions) at a known concentration (e.g., 1 mM).
-
Immediately analyze an aliquot of this solution via a validated HPLC method to get the initial purity (T=0 baseline).
-
Store the remaining solution under the desired test condition (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot and analyze it by HPLC.
-
Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 peak area. Plot the percentage remaining versus time to determine the stability profile.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Gou, S., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
- Brown, D. J., & Nagamatsu, T. (1979). The Synthesis and Aminolysis of Some 4-Chloro-2-(substituted) Thiopyrimidines. Australian Journal of Chemistry.
Sources
Technical Support Center: Crystallization of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the crystallization of 4-Chloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve high-purity crystalline material efficiently.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental failures you might encounter. We diagnose the probable causes and provide actionable solutions grounded in the principles of physical organic chemistry.
Question 1: I've followed my synthesis workup, but no crystals are forming after cooling the solution. What's happening and what should I do?
Answer:
Failure to form crystals is one of the most common issues in crystallization and typically points to a problem with supersaturation or nucleation.[1]
Probable Causes & Solutions:
-
The Solution is Not Supersaturated: The concentration of your compound may be too low in the chosen solvent. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.
-
Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures. An ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[1]
-
Solution: You need to select a different solvent or solvent system. Experiment with various solvents to find one that provides a significant solubility differential with temperature.[1] For pyrimidine derivatives, common solvent systems include ethanol, methanol, and ethyl acetate, or mixtures such as hexane/acetone.[1]
-
-
Nucleation is Inhibited: Crystallization requires an initial "seed" or nucleation site for crystals to begin growing. Spontaneous nucleation may not always occur, especially with highly purified compounds.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching provide ideal nucleation sites.[1]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed crystal" will act as a template, initiating rapid crystal growth.[1][2]
-
Solution 3 (Solvent Evaporation): Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate, which will leave a thin residue of microcrystals on the rod. Re-introducing this rod into the solution can provide the necessary nucleation sites.[1]
-
Workflow: Troubleshooting No Crystal Formation
Caption: A decision-making workflow for troubleshooting the absence of crystal formation.
Question 2: My compound separated as a liquid (oiled out) instead of forming solid crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute's solubility is exceeded to such a high degree that it comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the melting point of the compound is low or significantly depressed by impurities.[2]
Probable Causes & Solutions:
-
Solution Cooled Too Rapidly: If a hot, saturated solution is cooled too quickly, the molecules don't have enough time to orient themselves into an ordered crystal lattice. The system's energy drops so fast that the compound crashes out as a disordered, supercooled liquid (an oil).[1]
-
Solution: Slow down the cooling rate. After heating, place the flask in an insulated container (like a beaker with paper towels or a Dewar flask) to allow it to cool to room temperature over several hours before moving it to a colder environment like an ice bath.[1]
-
-
High Solute Concentration/Poor Solvent Choice: The compound may be excessively soluble in the chosen solvent, or the concentration is simply too high.[3] This can lead to a situation where the saturation point is reached at a temperature above the compound's melting point (or its melting point as a mixture with the solvent).
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the overall concentration.[2] This will lower the temperature at which the solution becomes supersaturated, increasing the likelihood of crystal formation. Alternatively, consider a solvent in which the compound is less soluble.[3]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of a compound. If the melting point of the impure mixture is below the temperature of the crystallization experiment, the compound will separate as an oil.
-
Solution: Ensure the starting material is as pure as possible. If the crude product is very impure, consider a pre-purification step like column chromatography before attempting crystallization.[1]
-
Question 3: I managed to get crystals, but the recovery yield is very low. How can I improve it?
Answer:
A low recovery yield suggests that a significant amount of your compound remained dissolved in the mother liquor. This can be due to several factors related to the solvent volume and temperature.
Probable Causes & Solutions:
-
Too Much Solvent Was Used: Using a large excess of solvent will keep more of your compound dissolved even at low temperatures.
-
Solution: During the initial dissolving step, use only the minimum amount of hot solvent required to fully dissolve the solid. After filtration and cooling, if the yield is low, you can try to recover more material by evaporating a portion of the mother liquor and cooling it again for a "second crop" of crystals. Be aware that the second crop may be less pure.
-
-
Cooling Was Insufficient: The solubility of your compound might still be significant at room temperature.
-
Solution: Once the flask has cooled slowly to room temperature, place it in a colder environment, such as an ice-water bath (0 °C) or even a freezer (if the solvent's freezing point allows), to maximize the precipitation of the solid.
-
-
Inappropriate Solvent Choice: The solvent may have a shallow solubility curve, meaning the compound's solubility doesn't decrease dramatically upon cooling.
-
Solution: An ideal solvent will show a large difference in solubility between its boiling point and 0 °C. If your yield is consistently low, a different solvent system is warranted. Consider an anti-solvent system: dissolve your compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) until the solution becomes turbid, then heat to clarify and cool slowly.[4] For pyrimidines soluble in DMF or DMSO, anti-solvents like dichloromethane, cyclohexane, or ethyl acetate can be effective.[5]
-
Frequently Asked Questions (FAQs)
What are the general properties and ideal solvent systems for this compound?
While specific solubility data for the 6-propyl derivative is not widely published, we can infer properties from structurally similar compounds like 4-chloro-6-isopropylthieno[2,3-d]pyrimidine and other thienopyrimidines.[6][7]
-
Appearance: Typically a light-colored or off-white to slightly yellowish crystalline solid.[3][8]
-
Solubility Profile: These compounds are generally soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in solvents like dichloromethane, ethanol, and ethyl acetate.[6][8] They have low solubility in water.[6]
-
Recommended Starting Solvents for Crystallization:
-
Single Solvents: Ethanol, Isopropyl Alcohol, Ethyl Acetate.
-
Solvent/Anti-Solvent Systems: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/Hexane.[1]
-
Inferred Solubility of Thienopyrimidine Derivatives in Common Solvents
| Solvent | Polarity Index | Expected Solubility Behavior | Use Case in Crystallization |
| Water | 10.2 | Low | Anti-solvent, washing crystals |
| Methanol / Ethanol | 5.1 / 4.3 | Good (especially when hot) | Primary crystallization solvent |
| Isopropyl Alcohol | 3.9 | Moderate | Primary crystallization solvent |
| Dichloromethane (DCM) | 3.1 | High | Good solvent in a pair, chromatography |
| Ethyl Acetate | 4.4 | Moderate | Primary crystallization solvent |
| Hexane / Heptane | 0.1 | Low | Anti-solvent, washing crystals |
| Dimethylformamide (DMF) | 6.4 | High | Good solvent for difficult cases |
Note: This table is based on general principles and data from analogous structures.[6][8][9] Experimental verification is crucial.
How critical is the purity of the starting material before crystallization?
It is extremely critical. Crystallization is a purification technique, but it is most effective when dealing with relatively small amounts of impurities.
-
Impact of Impurities: Impurities can inhibit crystal growth, prevent nucleation, cause the compound to oil out, or become trapped within the crystal lattice (co-crystallization), thereby reducing the purity of the final product.[1]
-
Self-Validating Protocol: A successful crystallization is a self-validating system. If you obtain sharp, well-formed crystals with a consistent melting point, it's a strong indicator of high purity. Conversely, if you encounter persistent issues like oiling out or poor crystal formation, it often points to a significant impurity problem in the crude material.
What are alternative purification methods if crystallization fails?
If this compound proves difficult to crystallize, consider the following:
-
Silica Gel Column Chromatography: This is the most common alternative for purifying organic compounds. Given the thienopyrimidine core, a gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.[3]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller quantities, Prep-TLC can be an effective way to isolate the pure compound.
-
Acid-Base Extraction: The pyrimidine ring contains basic nitrogen atoms. It may be possible to perform an acid-base extraction to remove non-basic impurities. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer, then basify it and extract the pure compound back into an organic solvent.
Experimental Protocols
Protocol 1: General Cooling Crystallization
This protocol outlines a standard procedure for single-solvent recrystallization.
-
Solvent Selection: Choose a suitable solvent based on preliminary tests (see Protocol 2).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until it reaches a gentle boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass or inverted beaker and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Well-formed crystals should appear over 15-60 minutes.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove the last traces of solvent.
Workflow: General Crystallization Process
Caption: A step-by-step workflow for a standard laboratory cooling crystallization procedure.
Protocol 2: Screening for an Optimal Crystallization Solvent
-
Preparation: Place a small amount (approx. 10-20 mg) of your crude compound into several different test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane, toluene, hexane) dropwise at room temperature.
-
Room Temperature Solubility: Observe if the compound dissolves readily at room temperature. A good solvent candidate will NOT dissolve the compound well at room temperature. Set aside any solvents that dissolve the compound immediately.
-
Hot Solubility: For the test tubes where the compound was poorly soluble, heat them gently in a water bath. Add more of the respective solvent dropwise until the compound just dissolves.
-
Cooling and Observation: Allow the hot solutions to cool to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent is the one that dissolved the compound completely when hot but produced a large quantity of high-quality crystals upon cooling.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMTWETdiMi-24YRx7mZxfWliURJZxWxmWRQJgZDrlvMtDY4qRg-tQkMFnbIKLSpmVZsEW2zsIp-KhqYg_f7WBgpitJmDDALgBdDbMBYMuXhOLdg21nh69L9Wi_c9B9Dhe6KXbofbn1jt_yCkIlL-1zxhARH6XUmdf8MHyMbrAbeLYFVlMA4xRwdUliM44c3Uswh_ZV6uw95TqruzM=]
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7b-FZ-ric_vziFu-vZph19CwdaFWF5QMuQu_ALuwav2NpVXJpfzO76IG7s_rP5oAHclvOMjL1pYhZPNJ5LKtPKgg-F4gJ7nN4X0pNiGIDKrCKoBWgLaNcKKVAltTbV-tsb640DpsGRgP-gvaj0Md5VZEuhPaKXynnBHKUPasiATejAIgUKQIxsGV0Ddh0QMX2nZTRvjv8-8AXdwyWxTIFgA==]
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiu1WcNzaHp5kYjC4J1lShd8njAPqdQjsaHUM0iDDHbZPXdkQ-5n5xXpAWMR-MW1wBqWbTpNbBesxmU4-QLEQ_UJ5weFUNqKLb7C9eA1EQz-8UsodBrJ9_dhmU-e9g2oYZZluO5GboKl96uE3QYGZHoiIeHy9ATmJ1w_O_-IkfK1tv-uzvoV0IF1m92PL0nQBMyQBmHv1hmRzfmHMRj0P1VItdL6nLWCMkzbmvQCjN]
- 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF7CD4g8v1YHbKvNDnENLer_A12mMFiXgBHyjE-UEfE3_Ku3mrdpHnDDAJe6NHuV_RDihoqOjR3eIGTyj-sjlMdyZNo8BDoapajkJlm6DXJMGjWTU-K3Gw0_qFbJBpBYCVh0yUjm6zr-qppgtiKy_LznaWk8h7Rsh1iUSCl5EY]
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [URL: https://www.researchgate.
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- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238692/]
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- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [URL: http://web.icf.ro/rrch/2014_59_11-12_1003-1008.html]
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [URL: https://medcraveonline.
Sources
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Technical Support Center: Navigating the Synthesis of Thieno[2,3-d]pyrimidines
Welcome to the Technical Support Center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are a class of compounds with significant therapeutic potential, acting as bioisosteres of purines like adenine and exhibiting a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
The synthesis of these molecules, while well-established, is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during key synthetic steps. Our aim is to equip you with the knowledge to diagnose issues, optimize your reactions, and achieve successful outcomes.
Part 1: The Critical Foundation - Troubleshooting the Gewald Reaction
The most common and versatile route to thieno[2,3-d]pyrimidines begins with the construction of a polysubstituted 2-aminothiophene ring via the Gewald reaction.[3] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4] Success in the subsequent cyclization to form the pyrimidine ring is highly dependent on the quality and yield of this initial step.
Frequently Asked Questions (FAQs): Gewald Reaction
Q1: What are the most common reasons for low or no yield in my Gewald reaction?
A1: Low yields in the Gewald reaction can often be traced back to several critical factors:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a crucial first step.[4] If this equilibrium is unfavorable, the overall yield will be poor.
-
Poor Quality Starting Materials: Impurities in your ketone/aldehyde, α-cyanoester, or solvent can interfere with the reaction. Ensure all reagents are pure and solvents are anhydrous.
-
Suboptimal Base Selection: The choice of base is critical and substrate-dependent. While morpholine is often effective due to its ability to dissolve sulfur, other bases like triethylamine or piperidine may be more suitable for certain substrates.[3][5] For less reactive ketones, a stronger base might be necessary.[6]
-
Incorrect Reaction Temperature: The Gewald reaction is often exothermic. Poor temperature control can lead to side reactions and polymerization.[6]
-
Steric Hindrance: Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald reaction and often result in low yields.[6]
Q2: My reaction mixture has turned into a dark brown, intractable tar. What went wrong?
A2: The formation of a tarry, dark brown reaction mixture is a common issue, typically indicating polymerization or the formation of complex polysulfides.[6] This is often caused by:
-
Excessively High Reaction Temperatures: Careful temperature control is crucial to prevent polymerization of starting materials or intermediates.
-
Impurities in Reagents: Impurities can act as catalysts for these unwanted side reactions.
To remedy this, ensure strict temperature control, use purified reagents, and consider a slower rate of addition for your base to manage the exotherm.
Q3: I'm observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I prevent this?
A3: Dimerization of the Knoevenagel-Cope condensation product is a well-documented side reaction in the Gewald synthesis.[6][7] To minimize its formation, you can:
-
Optimize the Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic temperature screen can help identify the optimal conditions for your specific substrates.
-
Control Reagent Addition: Slow, controlled addition of the base can favor the desired intramolecular cyclization over intermolecular dimerization.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Experimenting with different solvents may be beneficial.
Troubleshooting Guide: Gewald Reaction
This guide provides a systematic approach to troubleshooting common issues during the Gewald synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Knoevenagel-Cope condensation. | * Base Selection: Screen different bases (e.g., piperidine, morpholine, triethylamine). For less reactive ketones, consider a stronger base.[6] * Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent to drive the condensation equilibrium forward.[6] |
| Poor quality of elemental sulfur. | Use finely powdered, dry elemental sulfur for better dispersion. | |
| Sterically hindered ketone substrate. | A two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[6] Microwave-assisted synthesis can also be beneficial in these cases.[4] | |
| Formation of Dark Tarry Mixture | Polymerization or formation of complex polysulfides. | * Temperature Control: Maintain a consistent and optimal reaction temperature. Avoid excessive heating. * Purity of Reagents: Ensure all starting materials and solvents are of high purity.[6] |
| Significant Dimer Byproduct | Dimerization of the α,β-unsaturated nitrile intermediate. | * Temperature Optimization: Conduct a temperature screen to find the optimal range that favors the desired product. * Slow Reagent Addition: Add the base or other reagents slowly and in a controlled manner. |
| Difficult Product Isolation/Purification | Presence of unreacted starting materials and polymeric byproducts. | * Work-up Procedure: A thorough work-up is necessary to remove impurities. This may involve washing with appropriate aqueous solutions and recrystallization. * Chromatography: If column chromatography is required, be aware that some thiophene derivatives can be sensitive to acidic silica gel. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[8] |
Experimental Protocol: A Two-Step Approach for Challenging Ketones
For sterically hindered or less reactive ketones, a two-step Gewald synthesis is often more reliable.
Step 1: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel-Cope Condensation)
-
To a solution of the ketone (1.0 eq.) and α-cyanoester (1.1 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the pure α,β-unsaturated nitrile.
Step 2: Thiophene Ring Formation
-
To a solution of the purified α,β-unsaturated nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol), add elemental sulfur (1.1 eq.) and a base (e.g., morpholine, 1.2 eq.).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 2-aminothiophene by recrystallization or column chromatography.
Workflow Diagram: Troubleshooting Low Yields in the Gewald Reaction
Caption: Troubleshooting workflow for low yields in the Gewald reaction.
Part 2: Building the Heterocycle - Cyclization and Rearrangement Reactions
Once the 2-aminothiophene precursor is successfully synthesized, the next critical phase is the construction of the fused pyrimidine ring. This is typically achieved through cyclization with a one-carbon synthon or via a Dimroth rearrangement.
Frequently Asked Questions (FAQs): Cyclization and Dimroth Rearrangement
Q4: I am attempting to cyclize my 2-aminothiophene with formamide to form the thieno[2,3-d]pyrimidin-4(3H)-one, but the reaction is sluggish and gives a low yield. What can I do?
A4: Low yields and slow reaction times in this cyclization step can be due to several factors:
-
Insufficient Temperature: These cyclizations often require high temperatures. If you are using conventional heating, ensure your reaction is reaching the necessary temperature for a sufficient duration.
-
Microwave Irradiation as an Alternative: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of thieno[2,3-d]pyrimidines.[1] If available, this is a highly recommended technique to explore.
-
Purity of the 2-Aminothiophene: Impurities from the Gewald reaction can interfere with the cyclization. Ensure your starting 2-aminothiophene is of high purity.
-
Choice of Reagent: While formamide is common, other reagents like formic acid or triethyl orthoformate can also be used and may provide better results depending on the substrate.
Q5: My Dimroth rearrangement to introduce a 4-amino substituent is not proceeding as expected. What are the key parameters to consider?
A5: The Dimroth rearrangement is a powerful tool for introducing diversity at the 4-position of the pyrimidine ring.[1] Its success is influenced by:
-
pH of the Reaction Medium: The rate and outcome of the rearrangement can be highly dependent on the pH. Acid catalysis is often employed.
-
Temperature: As with many rearrangements, temperature plays a crucial role. Insufficient heating may lead to an incomplete reaction.
-
Nature of Substituents: The electronic properties of the substituents on both the incoming amine and the thienopyrimidine core can affect the reaction rate. Electron-withdrawing groups can facilitate the ring-opening step.
-
Microwave-Assisted Synthesis: Similar to the initial cyclization, microwave irradiation can significantly accelerate the Dimroth rearrangement and improve yields.[1]
Q6: I am struggling with the purification of my final thieno[2,3-d]pyrimidine product. Any suggestions?
A6: Purification challenges can arise from the presence of unreacted starting materials, intermediates, or side products.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is necessary. As mentioned previously, be mindful of the potential for product degradation on acidic silica gel and consider using a neutralized stationary phase.[8]
-
Aqueous Washes: During the work-up, appropriate aqueous washes (e.g., dilute acid, base, or brine) can help remove a significant amount of impurities before the final purification step.
Troubleshooting Guide: Cyclization and Rearrangement
| Problem | Potential Cause | Recommended Solution |
| Inefficient Cyclization to Pyrimidinone | Insufficient heating with conventional methods. | * Increase Temperature/Time: Ensure the reaction is heated at the appropriate temperature for an adequate duration. * Microwave Synthesis: Employ microwave irradiation to reduce reaction times and potentially improve yields.[1] |
| Impure 2-aminothiophene starting material. | Purify the 2-aminothiophene precursor before proceeding with the cyclization step. | |
| Unsuccessful Dimroth Rearrangement | Suboptimal reaction conditions. | * Optimize pH and Temperature: Systematically vary the acid catalyst concentration and reaction temperature. * Microwave Irradiation: Utilize microwave synthesis to enhance the reaction rate.[1] |
| Steric or electronic effects of substituents. | Consider alternative synthetic routes if the Dimroth rearrangement is consistently unsuccessful for a particular substrate. | |
| General Purification Difficulties | Presence of persistent impurities. | * Optimize Work-up: Incorporate appropriate aqueous washes to remove as many impurities as possible before final purification. * Alternative Purification: If recrystallization is ineffective, explore different solvent systems for column chromatography or consider preparative HPLC for valuable compounds. |
Experimental Protocol: Microwave-Assisted Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine via Dimroth Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
-
Formation of the Intermediate: React the 2-aminothiophene-3-carbonitrile (1.0 eq.) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq.) under microwave irradiation at 70°C for 20 minutes.[9] Monitor the reaction by TLC.
-
Removal of Excess Reagent: After completion, remove the excess DMF-DMA under reduced pressure.
-
Dimroth Rearrangement: To the crude intermediate, add the desired aniline (1.2 eq.) and acetic acid as the solvent.
-
Microwave Irradiation: Heat the mixture under microwave irradiation at 120°C for 1 hour.[9]
-
Work-up and Purification: Cool the reaction mixture, pour it into ice-water, and neutralize with a suitable base (e.g., sodium bicarbonate solution). Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Logical Relationship Diagram: Key Synthetic Transformations
Caption: Key synthetic pathways to thieno[2,3-d]pyrimidines.
References
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- MDPI. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
- ResearchGate. (2017). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1685-1695.
-
PubMed Central. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
- PubMed Central. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Current Organic Chemistry, 25(10), 1196-1219.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
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SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
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- MDPI. (2014). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 19(12), 20496-20510.
- J&K Scientific LLC. (2025). Gewald Reaction.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- ResearchGate. (2019). Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
- ResearchGate. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948.
- ResearchGate. (2010).
- PubMed Central. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(16), 5267-5270.
- Journal of the American Chemical Society. (1933). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 55(1), 214-216.
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Department of Chemistry.
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PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 433.
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Technical Support Center: Enhancing the Solubility of 4-Chloro-6-propylthieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-propylthieno[2,3-d]pyrimidine derivatives. This scaffold is a cornerstone in the development of potent kinase inhibitors and other therapeutics.[1][2] However, its promising biological activity is often hampered by poor aqueous solubility, a critical challenge in drug discovery. Low solubility can lead to unreliable results in in vitro assays, poor bioavailability, and significant hurdles in formulation development.[3]
This guide provides in-depth, practical solutions to address these solubility challenges. It is structured to move from fundamental questions to advanced troubleshooting, explaining the causality behind each experimental choice to empower you with a robust decision-making framework.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with this class of compounds.
Q1: Why are my this compound derivatives so poorly soluble?
A: The limited aqueous solubility of this scaffold stems from its molecular structure. The fused, planar, and largely aromatic thieno[2,3-d]pyrimidine core is hydrophobic.[4] The propyl group at the C6 position and the chloro group at the C4 position further increase the molecule's lipophilicity (affinity for fatty or non-polar environments). High lipophilicity, often correlated with a high octanol-water partition coefficient (logP), is a primary driver of poor aqueous solubility.[5] Furthermore, the planar structure can facilitate strong crystal lattice packing, where molecules are held tightly together in a solid state, requiring significant energy to break apart and dissolve in a solvent.[6]
Q2: What is the very first step I should take to assess the solubility of a new derivative?
A: The first step is to perform a quantitative solubility measurement to establish a baseline. For early-stage discovery, a kinetic solubility assay is typically sufficient. This high-throughput method involves dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[3][7] The concentration at which the compound precipitates is its kinetic solubility. This value is crucial for ensuring that the concentrations used in your biological assays are truly in solution, preventing misleading results due to compound precipitation.[8]
Q3: I see the terms "kinetic" and "thermodynamic" solubility. What is the difference and when should I use each?
A: The distinction is critical for different stages of drug development.
-
Kinetic Solubility measures the solubility of the amorphous form of a compound that often precipitates rapidly from a supersaturated solution (like when adding a DMSO stock to buffer). It's a fast measurement suitable for early screening of many compounds.[7]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[9] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) until the concentration in the solution is constant.[3][8] This measurement is vital for lead optimization and formulation development, as it represents the "worst-case" solubility scenario.[7]
A large difference between kinetic and thermodynamic solubility can indicate that your compound may precipitate out of solution over time, even if it appears soluble initially.[10]
Q4: For my in vitro cell-based assays, can I just increase the percentage of DMSO to dissolve my compound?
A: While technically a viable way to get the compound into solution, this approach should be handled with extreme caution. Most cell lines are sensitive to DMSO concentrations above 0.5% to 1.0%, which can lead to cytotoxicity or unintended biological effects that confound your assay results. The goal is to understand the compound's activity, not the solvent's. Therefore, it is always best to find a formulation or modification strategy that improves the aqueous solubility, allowing you to keep the final DMSO concentration at a minimum (ideally ≤0.5%).
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for systematically diagnosing and solving solubility issues.
Guide 1: Foundational Solubility Assessment
Before attempting to improve solubility, you must accurately measure it. This guide provides protocols for both kinetic and thermodynamic assessments.
This method is ideal for screening multiple compounds in early discovery. It measures the light scattered by particles that form as the compound precipitates.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a 100-fold dilution and a final DMSO concentration of 1%.
-
Incubation & Measurement: Shake the plate for 1-2 hours at room temperature.[8] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
This is the gold-standard method for determining equilibrium solubility, essential for lead optimization.[3]
-
Compound Addition: Add an excess amount of the solid, crystalline compound (e.g., 1-2 mg) to a small glass vial. Ensure you have enough solid that some will remain undissolved at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[8][9]
-
Sample Preparation: After incubation, allow the vial to stand so that the undissolved solid can settle. Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Separation: Filter the supernatant through a 0.45 µm PVDF filter to remove any remaining solid particles. Centrifugation followed by collection of the supernatant is an alternative.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer (if possible) or an appropriate solvent.[10]
Guide 2: Structural Modification Strategies
Altering the chemical structure is a powerful, albeit resource-intensive, method to permanently improve a compound's intrinsic solubility. The key is to balance solubility gains with the retention of biological activity.[11]
Solubility can be improved by either decreasing the melting point (a proxy for crystal lattice energy) or by reducing lipophilicity (logP).[5] This can be achieved by:
-
Introducing Ionizable Groups: Adding a basic nitrogen (like a morpholine or piperazine) or an acidic group (like a carboxylic acid) is a highly effective strategy.[11] These groups can be protonated or deprotonated at physiological pH, creating a charged species that is significantly more soluble in water.[12]
-
Adding Polar, Non-ionizable Groups: Incorporating groups capable of hydrogen bonding, such as hydroxyl (-OH) or amide (-CONH2) groups, can improve interactions with water. Adding flexible linkers with polar atoms, like an ethyleneoxy group (-OCH2CH2-), can also be very beneficial.[6]
-
Disrupting Planarity: The flat thieno[2,3-d]pyrimidine core encourages tight crystal packing. Adding non-planar, saturated rings (e.g., replacing a phenyl ring with a cyclohexyl ring) or bulky substituents can disrupt these intermolecular interactions, lowering the melting point and improving solubility.[6]
The following diagram outlines a logical workflow for deciding on structural modifications.
Caption: Decision workflow for improving solubility via structural modification.
Guide 3: Formulation-Based Approaches
When structural modification is not feasible or desired, formulation strategies can be employed to increase the amount of drug that can be dissolved in a given vehicle. These are particularly useful for in vivo studies or for developing final drug products.[13][14]
A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[15][16]
-
Common Cosolvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA).[17][18]
-
Screening Protocol:
-
Prepare several aqueous buffer solutions containing different percentages of a cosolvent (e.g., 10%, 20%, 30% v/v PEG 400 in PBS).
-
Determine the thermodynamic solubility of your compound in each cosolvent mixture using the Shake-Flask method described in Guide 1.
-
Plot the solubility (on a log scale) versus the cosolvent concentration. A linear relationship is often observed.
-
-
Key Consideration: While effective, the concentration of organic cosolvents must be limited, especially for in vivo administration, due to potential toxicity.[18]
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[18]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Sodium Lauryl Sulfate (SLS).[19]
-
Screening Protocol:
-
Prepare aqueous solutions of the surfactant at various concentrations, ensuring some are well above the known CMC.
-
Determine the thermodynamic solubility of your compound in each surfactant solution using the Shake-Flask method.
-
Plot the solubility versus surfactant concentration. A sharp increase in solubility is typically observed above the CMC.
-
-
Key Consideration: The choice and concentration of surfactants must be carefully evaluated for compatibility and potential toxicity for the intended route of administration.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule (the "guest") is encapsulated within the cyclodextrin's cavity (the "host").[21][22] This complex is much more water-soluble than the drug alone.[20]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have improved solubility and safety profiles over native β-cyclodextrin.[20]
-
Screening Protocol (Phase-Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess of the solid drug to each solution.
-
Equilibrate the samples for 24-48 hours using the Shake-Flask method.
-
Measure the concentration of the dissolved drug in each sample.
-
Plot the drug solubility versus the cyclodextrin concentration. The shape of the plot reveals the stoichiometry and stability of the complex.
-
| Strategy | Mechanism | Pros | Cons | Best For |
| Cosolvents | Reduces solvent polarity | Simple, predictable, effective for moderate increases | Potential toxicity at high concentrations, risk of precipitation on dilution | Early in vivo PK studies, preclinical formulations |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for toxicity, complex formulation behavior | Oral and parenteral formulations |
| Cyclodextrins | Inclusion complex formation | Well-established, low toxicity (for derivatives), can improve stability | Limited by cavity size and drug-host fit, can be expensive | Parenteral and oral formulations, stabilizing amorphous drugs |
Section 3: Summary & Strategy Selection Workflow
Choosing the right solubility enhancement strategy depends on the stage of your research and the specific properties of your molecule. The following workflow provides a general guide.
Caption: A workflow for selecting the appropriate solubility enhancement strategy.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
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Alsenz, J., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved January 19, 2026, from [Link]
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Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved January 19, 2026, from [Link]
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Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved January 19, 2026, from [Link]
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Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Retrieved January 19, 2026, from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 19, 2026, from [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved January 19, 2026, from [Link]
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Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
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Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved January 19, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 19, 2026, from [Link]
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Shah, S., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. Retrieved January 19, 2026, from [Link]
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Improving solubility via structural modification. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Alsenz, J., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
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How are chemical structures modified to improve bioavailability?. (n.d.). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
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Co-solvent: Significance and symbolism. (n.d.). Retrieved January 19, 2026, from [Link]
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Mbah, C. J. (n.d.). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Retrieved January 19, 2026, from [Link]
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Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. (n.d.). Center for Molecular Modeling. Retrieved January 19, 2026, from [Link]
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Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI. Retrieved January 19, 2026, from [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
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Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. Retrieved January 19, 2026, from [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved January 19, 2026, from [Link]
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5 Novel Techniques for Solubility Enhancement. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved January 19, 2026, from [Link]
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Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Retrieved January 19, 2026, from [Link]
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CHAPTER 2: Tactics to Improve Solubility Available. (n.d.). Books. Retrieved January 19, 2026, from [Link]
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7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 19, 2026, from [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved January 19, 2026, from [Link]
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Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). Retrieved January 19, 2026, from [Link]
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Ghorab, M. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Retrieved January 19, 2026, from [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). Retrieved January 19, 2026, from [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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Thieno(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (n.d.). Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 4-Chloro-6-propylthieno[2,3-d]pyrimidine by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of discovery. In the realm of medicinal chemistry, thieno[2,3-d]pyrimidine derivatives are of significant interest due to their diverse biological activities, acting as scaffolds for anticancer, anti-inflammatory, and antimicrobial agents.[1] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for a representative member of this class, 4-Chloro-6-propylthieno[2,3-d]pyrimidine. By objectively comparing expected and experimental data, we will navigate the nuances of its spectral features, offering a robust framework for the structural verification of related compounds.
The Critical Role of NMR in Drug Discovery
In the rigorous pipeline of drug development, the precise characterization of a molecule's structure is non-negotiable. NMR spectroscopy stands as the gold standard for determining the constitution and stereochemistry of organic molecules in solution. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool for confirming the identity and purity of newly synthesized compounds. For a molecule like this compound, with its fused heterocyclic system and substituent groups, a comprehensive NMR analysis involving one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unequivocal structure elucidation.
Experimental Protocols for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, adherence to standardized experimental protocols is paramount. The following section details the step-by-step methodologies for the preparation of a sample of this compound and the acquisition of its NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
NMR Data Acquisition
The following experiments are recommended for a complete structural analysis. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR (Proton): This experiment identifies all the hydrogen atoms in the molecule and provides information about their chemical environment, integration (number of protons), and multiplicity (neighboring protons).
-
¹³C NMR (Carbon-13): This experiment identifies all the unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
Predicted NMR Data for this compound
While a full experimental dataset for the title compound is not publicly available, we can predict the ¹H and ¹³C NMR chemical shifts based on known data for similar thieno[2,3-d]pyrimidine and related heterocyclic systems. These predictions provide a valuable reference for researchers working with this class of compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | 8.6 - 8.8 | s | 1H | - |
| H-5 | 7.2 - 7.4 | s | 1H | - |
| H-1' | 2.7 - 2.9 | t | 2H | 7-8 |
| H-2' | 1.7 - 1.9 | sext | 2H | 7-8 |
| H-3' | 0.9 - 1.1 | t | 3H | 7-8 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 154 |
| C-4 | 150 - 152 |
| C-4a | 128 - 130 |
| C-5 | 120 - 122 |
| C-6 | 145 - 147 |
| C-7a | 160 - 162 |
| C-1' | 30 - 32 |
| C-2' | 22 - 24 |
| C-3' | 13 - 15 |
In-Depth NMR Data Analysis and Structural Confirmation
The following section provides a detailed walkthrough of how to interpret the NMR spectra to confirm the structure of this compound.
¹H NMR Spectrum Analysis
The proton NMR spectrum is the first point of analysis. The aromatic region is expected to show two singlets, corresponding to H-2 on the pyrimidine ring and H-5 on the thiophene ring. The H-2 proton is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the two adjacent nitrogen atoms. The aliphatic region should display the characteristic signals of a propyl group: a triplet for the terminal methyl group (H-3'), a sextet for the central methylene group (H-2'), and a triplet for the methylene group attached to the thiophene ring (H-1').
¹³C NMR Spectrum Analysis
The carbon NMR spectrum will reveal the number of unique carbon environments. The thieno[2,3-d]pyrimidine core should exhibit six distinct signals. The carbons of the pyrimidine ring (C-2 and C-4) will be significantly downfield due to the electronegative nitrogen and chlorine atoms. The quaternary carbons (C-4a, C-6, and C-7a) can be identified by their lack of signal in a DEPT-135 experiment. The propyl group will show three signals in the aliphatic region.
2D NMR for Unambiguous Assignments
Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY: The COSY spectrum will establish the connectivity within the propyl group, showing a correlation between H-1' and H-2', and between H-2' and H-3'.
-
HSQC: The HSQC spectrum will link each proton to its directly attached carbon. This will confirm the assignments of (H-2, C-2), (H-5, C-5), (H-1', C-1'), (H-2', C-2'), and (H-3', C-3').
-
HMBC: The HMBC spectrum is key to confirming the overall structure. Important long-range correlations would include:
-
H-2 to C-4 and C-7a, confirming its position on the pyrimidine ring.
-
H-5 to C-4a, C-6, and C-7a, linking the thiophene proton to the fused ring system.
-
H-1' of the propyl group to C-5 and C-6, confirming its attachment at the C-6 position of the thiophene ring.
-
Comparison with Alternative Structures
To ensure the analysis is robust, it is essential to consider and rule out alternative isomers. For instance, if the propyl group were at the C-5 position, the HMBC correlations from the propyl protons would be to C-4a, C-5, and C-6, and the proton at C-6 would show different correlations. Similarly, if the chloro and propyl substituents were swapped, the chemical shifts of the aromatic protons and carbons would be significantly different. By carefully analyzing the 2D NMR data, these alternative structures can be definitively excluded.
Caption: Experimental workflow for NMR data analysis.
Conclusion
The structural elucidation of novel compounds like this compound relies on a systematic and thorough analysis of a comprehensive set of NMR data. By combining one-dimensional and two-dimensional NMR techniques, researchers can confidently determine the molecular structure, ensuring the integrity of their findings and paving the way for further investigation into the biological potential of these important heterocyclic scaffolds. This guide provides a detailed framework for such an analysis, empowering researchers in their drug discovery endeavors.
References
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]
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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a member of the thienopyrimidine class, represents a scaffold of significant interest due to the diverse biological activities exhibited by its analogues.[1] Mass spectrometry stands as a cornerstone analytical technique for the characterization of such molecules, providing critical information on molecular weight and structure.
This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive comparison of mass spectrometry methodologies for the analysis of this compound. We will delve into the rationale behind experimental choices, compare ionization techniques, and propose a detailed fragmentation analysis, providing you with the technical insights needed for robust compound characterization.
Choosing the Right Ionization Technique: A Comparative Analysis
The choice of ionization method is a critical first step in any mass spectrometry experiment, directly influencing the quality and nature of the resulting data. For a molecule like this compound, the selection hinges on the desired information: confirmation of molecular weight or detailed structural fragmentation. We will compare two of the most common ionization techniques applicable to this class of compounds: Electrospray Ionization (ESI) and Electron Ionization (EI).
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation
ESI is a soft ionization technique that typically imparts minimal excess energy to the analyte molecule, resulting in abundant molecular ions with little to no fragmentation.[2][3] This makes it an ideal choice for the accurate determination of the molecular weight of the parent compound.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds
Similar to ESI, APCI is another "soft" ionization technique conducted at atmospheric pressure.[3][4] It is particularly well-suited for analyzing less polar, thermally stable small molecules that may not ionize efficiently by ESI.[5] For this compound, APCI would likely also produce a strong protonated molecular ion peak.
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
In contrast to the gentle nature of ESI and APCI, Electron Ionization (EI) is a "hard" ionization technique.[2] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing significant fragmentation.[5] While the molecular ion may be less abundant or even absent, the resulting fragmentation pattern provides a reproducible fingerprint of the molecule, offering invaluable structural information.[6][7]
Comparative Data Summary
| Ionization Technique | Typical Observation for this compound | Primary Application | Advantages | Limitations |
| Electrospray Ionization (ESI) | High abundance of the protonated molecule [M+H]⁺ | Molecular Weight Determination | High sensitivity, suitable for polar and large molecules[2] | May not provide significant structural information[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | High abundance of the protonated molecule [M+H]⁺ | Molecular Weight Determination | Suitable for less polar, thermally stable small molecules[5] | Can produce thermal degradation for labile compounds |
| Electron Ionization (EI) | Lower abundance of the molecular ion [M]⁺• and extensive fragmentation | Structural Elucidation | Provides a reproducible fragmentation pattern for library matching[6] | Molecular ion may be weak or absent; requires volatile and thermally stable samples[2][5] |
Fragmentation Analysis of this compound under EI
The fragmentation of substituted pyrimidines under electron ionization is often governed by the nature and position of the substituents on the ring system.[8] For this compound, we can predict a fragmentation pathway based on established principles for similar heterocyclic systems.[1][6] The thienopyrimidine core is relatively stable, meaning initial fragmentation will likely involve the substituents.[1]
A plausible fragmentation pathway would initiate with the loss of the propyl group or the chlorine atom. The loss of the propyl group can occur via beta-cleavage, leading to a stable radical cation. Subsequent fragmentation could involve the pyrimidine or thiophene ring.
Below is a proposed fragmentation pathway for this compound.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of your mass spectrometry data, adherence to a well-defined experimental protocol is crucial.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.
-
Dilution: For ESI or APCI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For direct infusion EI, a slightly higher concentration may be required.
LC-MS/MS Protocol for ESI/APCI Analysis
-
LC System: An Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI or APCI.
-
Capillary Voltage: 3.5 kV (ESI) or 4.0 kV (APCI).
-
Source Temperature: 120 °C (ESI) or 350 °C (APCI).
-
Gas Flow: Optimized for the specific instrument.
Direct Infusion EI-MS Protocol
-
Mass Spectrometer: A GC-MS system with a direct insertion probe or a dedicated solids probe.
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.[8]
-
Ion Source Temperature: 200-250 °C.[8]
-
Probe Temperature Program: Start at 50 °C and ramp up to a temperature sufficient to volatilize the sample without thermal degradation.
Caption: General workflow for mass spectrometry analysis.
Comparison with an Alternative: 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
To further illustrate the power of mass spectrometry in distinguishing between structurally similar compounds, let's compare the expected mass spectral behavior of our target compound with that of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine.
The primary difference between these two molecules is the substituent at the 6-position: a propyl group versus a phenyl group. This seemingly small change will have a significant impact on the mass spectrum.
Comparative Fragmentation Analysis
| Feature | This compound | 4-Chloro-6-phenylthieno[2,3-d]pyrimidine | Rationale for Difference |
| Molecular Weight | 226.72 g/mol | 246.72 g/mol | The phenyl group is heavier than the propyl group. |
| Molecular Ion (EI) | [M]⁺• at m/z 226/228 | [M]⁺• at m/z 246/248 (likely more intense) | The aromatic phenyl group enhances the stability of the molecular ion. |
| Key Fragments (EI) | Loss of propyl (C3H7•), ethyl (C2H5•) | Loss of chlorine (Cl•), phenyl (C6H5•) | The fragmentation is dictated by the nature of the substituent at the 6-position. |
The presence of the stable phenyl ring in 4-Chloro-6-phenylthieno[2,3-d]pyrimidine would likely lead to a more abundant molecular ion peak under EI conditions compared to the propyl-substituted analogue.[9] The fragmentation would also be distinct, with the loss of the phenyl radical being a characteristic fragmentation pathway.
Conclusion
The mass spectrometric analysis of this compound requires a thoughtful selection of ionization techniques based on the analytical goal. Soft ionization methods like ESI and APCI are indispensable for accurate molecular weight confirmation, while the detailed structural information provided by EI fragmentation is crucial for unambiguous identification. By understanding the predictable fragmentation patterns and employing robust experimental protocols, researchers can confidently characterize this and other novel thienopyrimidine derivatives, accelerating the pace of drug discovery and development.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Jain, S. K., & Pathak, D. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
PubMed. (n.d.). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-. [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
-
MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
PubChem. (n.d.). 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. [Link]
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- 1. article.sapub.org [article.sapub.org]
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- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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- 9. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Analytical Standards of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Well-Characterized Analytical Standards
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical data are paramount. This is particularly true for heterocyclic compounds such as 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules, including antiviral and kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, making the rigorous characterization of its derivatives essential for ensuring the quality, safety, and efficacy of final drug products.
This guide provides an in-depth comparison of analytical standards and methodologies for this compound. As a Senior Application Scientist, my objective is to offer not just protocols, but a rationale-driven approach to selecting and utilizing these standards, grounded in established analytical principles and field experience. We will explore the commercially available options, delve into the nuances of chromatographic and spectroscopic analysis, and provide detailed experimental protocols that are designed to be self-validating.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust analytical methods.
Structure:
A brief overview of the key structural features.
The molecule consists of a fused thieno[2,3-d]pyrimidine bicyclic system. The pyrimidine ring is substituted with a chlorine atom at the 4-position, a critical reactive site for further synthetic modifications. The thiophene ring bears a propyl group at the 6-position. This substitution pattern influences the compound's polarity, solubility, and chromatographic behavior.
Commercial Analytical Standards: A Comparative Overview
The availability of high-quality, certified reference standards is a prerequisite for accurate quantification and impurity profiling. While a wide range of suppliers for chemical intermediates exists, obtaining a certified analytical standard with a comprehensive Certificate of Analysis (CoA) for this specific compound can be challenging. The following table compares offerings from potential suppliers, highlighting key parameters for consideration.
| Supplier | Product Name | Purity Specification | Available Documentation | Notes |
| Supplier A (e.g., CymitQuimica) | This compound | Typically ≥95% | Basic product information | Often supplied for research and development purposes; a detailed CoA with purity by multiple techniques may not be standard. |
| Supplier B (e.g., Sigma-Aldrich) | Structurally similar compounds (e.g., 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine) | Varies; often for early discovery | Basic product information; may explicitly state that analytical data is not collected. | Useful for initial screening and method development, but a certified standard of the exact compound is necessary for validation. |
| Specialty Chemical Providers | Custom Synthesis | To be defined by the client | CoA with requested analytical data (e.g., HPLC, NMR, MS) | The most reliable option for obtaining a well-characterized standard, but with longer lead times and higher costs. |
Expert Insight: For drug development and quality control applications, relying on a research-grade chemical without a comprehensive CoA is a significant risk. It is strongly recommended to either partner with a supplier who can provide a certified reference material or to purify and thoroughly characterize the compound in-house to establish a primary standard.
Analytical Methodologies: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for the complete analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination and assay of moderately polar small molecules like this compound. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Workflow for HPLC Method Development:
A typical workflow for HPLC analysis.
Recommended HPLC Protocol:
This protocol is based on established methods for similar thienopyrimidine and pyrimidine derivatives and serves as a robust starting point for method development and validation.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
| Time (min) | %B |
| 0 | 30 |
| 20 | 90 |
| 25 | 90 |
| 26 | 30 |
| 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar this compound.
-
Formic Acid: The addition of a small amount of acid to the mobile phase improves peak shape by suppressing the ionization of any residual acidic or basic functional groups.
-
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent allows for the effective elution of both the main compound and potential impurities with a wider range of polarities.
-
UV Detection at 254 nm: The aromatic nature of the thieno[2,3-d]pyrimidine core results in strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. It also serves as an orthogonal method for structural confirmation.
Workflow for GC-MS Analysis:
A general workflow for GC-MS analysis.
Proposed GC-MS Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane.
Expected Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). Key fragmentation patterns would likely involve the loss of the propyl group, the chlorine atom, and fragmentation of the pyrimidine ring. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) will be a characteristic feature of chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both 1H and 13C NMR are required for a complete assignment.
Expected 1H NMR Spectral Features (in CDCl3):
-
Propyl Group: Three distinct signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the thiophene ring.
-
Thiophene Proton: A singlet in the aromatic region.
-
Pyrimidine Proton: A singlet in the downfield aromatic region.
Expected 13C NMR Spectral Features (in CDCl3):
-
Propyl Group: Three distinct signals in the aliphatic region.
-
Thiophene and Pyrimidine Carbons: Multiple signals in the aromatic region, with the carbon attached to the chlorine atom being significantly deshielded.
Expert Insight: When a certified reference standard is unavailable, comprehensive 1D and 2D NMR experiments (COSY, HSQC, HMBC) are crucial for the unambiguous assignment of all proton and carbon signals, thereby confirming the chemical structure of the in-house standard.
Potential Impurities and Their Analysis
During the synthesis of this compound, several process-related impurities and degradation products can arise. A robust analytical strategy must be capable of detecting and quantifying these impurities.
Common Impurity Classes:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomers: Positional isomers that may form during the cyclization or substitution reactions.
-
Over-chlorinated or Under-chlorinated Species: Byproducts from the chlorination step.
-
Hydrolysis Products: The chloro group at the 4-position is susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxy derivative.
The HPLC method described above, with its gradient elution, is designed to separate a wide range of these potential impurities from the main compound.
Conclusion: A Pathway to Confident Analysis
The reliable analysis of this compound hinges on a multi-pronged approach that combines the use of well-characterized analytical standards with orthogonal analytical techniques. While certified reference materials for this specific compound may not be readily accessible, this guide provides a scientifically sound framework for researchers to establish their own analytical standards and develop validated methods.
By understanding the underlying principles of the analytical techniques and the potential pitfalls, scientists and drug development professionals can ensure the generation of high-quality, reproducible data, which is the bedrock of successful pharmaceutical development.
References
- Google Patents. Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Taylor & Francis Online. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]
Sources
A Comparative Guide to the Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Introduction
4-Chloro-6-propylthieno[2,3-d]pyrimidine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a privileged motif for designing kinase inhibitors, anti-inflammatory agents, and other therapeutics. The efficient and scalable synthesis of this compound is crucial for enabling further exploration of its pharmacological potential. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Linear Synthesis via Gewald Reaction and Subsequent Cyclization
This is the most widely employed and versatile approach for the synthesis of this compound. It is a linear three-step process commencing with the multicomponent Gewald reaction to construct the thiophene core, followed by pyrimidine ring formation and subsequent chlorination.
Logical Workflow for Route 1
Figure 1: Workflow for the linear synthesis of this compound.
Step 1: Gewald Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes.[1][2] In this case, it involves the condensation of pentanal (valeraldehyde), malononitrile, and elemental sulfur in the presence of a base.
Mechanism: The reaction proceeds via an initial Knoevenagel condensation between pentanal and malononitrile to form an α,β-unsaturated dinitrile. A Michael addition of sulfur followed by intramolecular cyclization and tautomerization yields the desired 2-aminothiophene.[3]
Experimental Protocol:
-
To a stirred solution of pentanal (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL/g of aldehyde) at room temperature, add a catalytic amount of a base such as morpholine or triethylamine (0.1 eq).
-
Stir the mixture for 30 minutes.
-
Add elemental sulfur (1.1 eq) in one portion.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-amino-5-propylthiophene-3-carbonitrile as a crystalline solid.
Step 2: Cyclization to 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
The annulation of the pyrimidine ring onto the 2-aminothiophene-3-carbonitrile intermediate is typically achieved by heating with a suitable one-carbon synthon. Formamide is a common and cost-effective choice, serving as both the reagent and the solvent.
Mechanism: The amino group of the thiophene attacks the carbonyl carbon of formamide, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the nitrile group. Subsequent tautomerization yields the stable thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol:
-
A mixture of 2-amino-5-propylthiophene-3-carbonitrile (1.0 eq) and formamide (10-15 eq) is heated to 150-160 °C.
-
The reaction is maintained at this temperature for 4-6 hours, with TLC monitoring to confirm the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield 6-propylthieno[2,3-d]pyrimidin-4(3H)-one. This product is often of sufficient purity for the next step without further purification.
Step 3: Chlorination to this compound
The final step involves the conversion of the 4-hydroxy (or 4-oxo tautomer) group to a chloro group. This is a crucial transformation for enabling subsequent nucleophilic substitution reactions to introduce further diversity. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[4]
Mechanism: The oxygen of the pyrimidinone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion and elimination of the phosphate group yields the desired 4-chloro product. The presence of a tertiary amine base can facilitate the reaction by scavenging the HCl generated.
Experimental Protocol:
-
A suspension of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq) is prepared.
-
A catalytic amount of N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA) (0.1-0.2 eq) can be added.
-
The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and water.
-
The resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Summary for Route 1
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Gewald Reaction | Pentanal, Malononitrile, Sulfur, Morpholine | 70-85% | >95% after recrystallization |
| 2 | Cyclization | Formamide | 80-90% | >90% (often used crude) |
| 3 | Chlorination | Phosphorus Oxychloride (POCl₃) | 60-75% | >98% after chromatography |
Route 2: Convergent Synthesis via Pyrimidine Ring Formation First
An alternative strategy involves the construction of a substituted pyrimidine ring first, followed by the annulation of the thiophene ring. This convergent approach can be advantageous in certain situations, particularly for the synthesis of analogues with diverse substitutions on the pyrimidine moiety.
Logical Workflow for Route 2
Figure 2: Workflow for a convergent synthesis of this compound.
General Strategy for Route 2
This approach typically starts from a pre-functionalized pyrimidine derivative, such as a 4,6-dichloropyrimidine. A common method involves the reaction of 4,6-dichloro-5-formylpyrimidine with an appropriate sulfur-containing nucleophile that also bears the propyl group.
Experimental Protocol (Illustrative Example):
-
Preparation of the Pyrimidine Precursor: A suitable starting material would be 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.
-
Diazotization and Sandmeyer-type Reaction: The amino group can be converted to a nitrile via diazotization followed by a Sandmeyer reaction with a cyanide source.
-
Thiophene Ring Formation: The resulting 5-cyano-4,6-dichloropyrimidine derivative can then undergo cyclization with a reagent like ethyl thioglycolate to form the thiophene ring.
-
Chlorination: If the 4-position is not already a chloro group, a final chlorination step similar to that in Route 1 would be necessary.
Comparison of Synthesis Routes
| Feature | Route 1 (Linear) | Route 2 (Convergent) |
| Overall Strategy | Stepwise construction of thiophene then pyrimidine. | Pre-formation of pyrimidine followed by thiophene annulation. |
| Starting Materials | Readily available and inexpensive commercial chemicals. | May require multi-step synthesis of the pyrimidine precursor. |
| Versatility | Excellent for introducing diversity on the thiophene ring (position 6). | Potentially better for diversity on the pyrimidine ring. |
| Process Robustness | Well-established and generally high-yielding reactions. | Can be more complex and may require more optimization. |
| Scalability | Generally more straightforward to scale up. | Scalability may be limited by the synthesis of the pyrimidine starting material. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, Route 1 is the recommended and more established pathway. The Gewald reaction is a robust and high-yielding method for constructing the key 2-aminothiophene intermediate. The subsequent cyclization and chlorination steps are also well-documented for analogous systems and generally proceed in good yields. This linear approach offers a reliable and efficient route to the target molecule with readily available starting materials.
Route 2, while a valid synthetic strategy, is generally more complex due to the need for a pre-functionalized pyrimidine starting material. This approach may be more suitable for the synthesis of a library of compounds with variations on the pyrimidine ring, where a common advanced intermediate can be leveraged.
Researchers should carefully consider their specific synthetic goals, available resources, and desired scale of production when selecting the most appropriate route. The experimental protocols provided herein, based on established literature for similar transformations, offer a solid starting point for the successful synthesis of this compound.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99 (1), 94-100.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry1999, 36 (2), 333-345.
- Lei, H.; Wang, M.; Han, J.; Lan, Z. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine.
-
Gewald reaction. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. National Center for Biotechnology Information. [Link]
Sources
A Researcher's Guide to the Biological Evaluation of 4-Chloro-6-propylthieno[2,3-d]pyrimidine Derivatives
This guide offers an in-depth comparative analysis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine derivatives, a promising class of compounds with significant therapeutic potential. Drawing from a comprehensive review of current literature and established experimental protocols, we will explore their synthesis, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for the effective evaluation of these molecules.
Introduction: The Therapeutic Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows derivatives of this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Extensive research has demonstrated the potential of thieno[2,3-d]pyrimidines as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The 4-chloro substitution provides a reactive site for further chemical modifications, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The presence of a 6-propyl group can influence the lipophilicity and steric interactions of the molecule with its biological target, potentially enhancing its potency and selectivity. This guide will focus on the biological evaluation of derivatives stemming from the this compound scaffold, providing a comparative analysis of their performance against relevant benchmarks.
Synthesis of the Core Scaffold
The synthesis of this compound derivatives typically begins with the construction of the core bicyclic system. While various synthetic routes exist, a common strategy involves the initial formation of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. A key intermediate in the synthesis of related compounds is 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which can be prepared from 2-thiobarbituric acid. This intermediate can then undergo further reactions to yield the desired thieno[2,3-d]pyrimidine core.
A patented method for a related precursor involves the reaction of 2-thiobarbituric acid with n-propane iodide, followed by nitration with fuming nitric acid, chlorination with phosphorus oxychloride, and subsequent reduction of the nitro group.[3]
Below is a generalized workflow for the synthesis of the thieno[2,3-d]pyrimidine scaffold, highlighting the key stages.
Caption: General synthetic workflow for this compound derivatives.
Anticancer Activity: A Multi-faceted Approach
Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.
Comparative Cytotoxicity
The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.
| Derivative Class | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Hydrazone Derivative (17f) | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | - | [4] |
| Hydrazone Derivative (17f) | HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | - | [4] |
| Sulfonamide Derivative (14) | MCF7 (Breast) | 22.12 | Doxorubicin | 30.40 | [1] |
| Sulfonamide Derivative (13) | MCF7 (Breast) | 22.52 | Doxorubicin | 30.40 | [1] |
| Amine Derivative (8b) | PC3 (Prostate) | 16.35 | Sorafenib | - | [5] |
| Amine Derivative (8b) | HepG2 (Liver) | 8.24 | Sorafenib | - | [5] |
| Hexahydrobenzo[2][6]thieno[2,3-d]pyrimidine (8) | Colon HT-29 | - | Etoposide | 99.86 ± 5.02 | [7] |
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A significant body of evidence points towards the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) as a primary mechanism of action for the anticancer activity of thieno[2,3-d]pyrimidine derivatives.[4][5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
| Derivative | Target | IC50 | Reference Compound | Reference IC50 | Citation |
| Hydrazone Derivative (17f) | VEGFR-2 | 0.23 ± 0.03 µM | Sorafenib | 0.23 ± 0.04 µM | [4] |
| Amine Derivative (8b) | VEGFR-2 | 73 nM | - | - | [5] |
| 4-Substituted Derivative (8b) | VEGFR-2 | 5 nM | - | - | [8] |
| 4-Substituted Derivative (8e) | VEGFR-2 | 3.9 nM | - | - | [8] |
| Hexahydrobenzo[2][6]thieno[2,3-d]pyrimidine (8) | Topoisomerase IIα | 41.67 ± 3.89 µM | Etoposide | 99.86 ± 5.02 µM | [7] |
Beyond kinase inhibition, these derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5][7][9] One study demonstrated that a promising thieno[2,3-d]pyrimidine derivative arrested the growth of HepG2 cells at the G2/M phase and induced both early and late apoptosis.[5] This was associated with significant changes in the levels of apoptotic genes, including caspase-3, caspase-9, and Bax/Bcl-2.[5]
Caption: Proposed anticancer mechanism of this compound derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The thieno[2,3-d]pyrimidine scaffold has also demonstrated promising activity against a range of microbial pathogens, particularly Gram-positive bacteria. This is of significant interest in the face of rising antimicrobial resistance.
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of novel compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | Citation |
| Thieno[2,3-d]pyrimidinedione (1) | MRSA | Positive | 2-16 | - | [4] |
| Thieno[2,3-d]pyrimidinedione (2) | VRSA | Positive | 2-16 | - | [4] |
| Thieno[2,3-d]pyrimidinedione (1) | S. pneumoniae | Positive | 2-16 | - | [4] |
| Thieno[2,3-d]pyrimidinedione (1 & 2) | Gram-negative bacteria | Negative | 16 to >32 | - | [4] |
Experimental Protocols
To ensure the reproducibility and validity of biological evaluations, standardized and well-documented protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds and control antibiotics
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and control antibiotics in the 96-well plate using broth as the diluent.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data on structurally related derivatives strongly suggest significant potential in both oncology and infectious diseases. The demonstrated activity against various cancer cell lines, potent inhibition of key kinases like VEGFR-2, and the ability to induce apoptosis underscore their potential as anticancer drugs. Furthermore, the activity against drug-resistant Gram-positive bacteria highlights their promise in combating the growing threat of antimicrobial resistance.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies, including target identification and validation, will be crucial for optimizing the therapeutic potential of these compounds. Further investigation into their pharmacokinetic and toxicological profiles will also be necessary to advance the most promising candidates towards clinical development.
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Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, A., Al-Shaeri, M., Abdel-Maksoud, M. S., ... & Choi, H. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Molecules, 29(11), 2539. [Link]
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Kovalenko, S. M., Vlasov, S. V., & Chernykh, V. P. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-20. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical analysis of the cross-reactivity profile of 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a member of the versatile thieno[2,3-d]pyrimidine class of kinase inhibitors. As a privileged scaffold in medicinal chemistry, thieno[2,3-d]pyrimidines are known to be potent ATP-competitive inhibitors of a wide range of protein kinases.[1] Understanding the selectivity of any given derivative is paramount for its development as a specific and safe therapeutic agent.
While direct, comprehensive kinome-wide screening data for this compound is not publicly available, this guide will leverage data from structurally similar analogs and discuss the key structure-activity relationships (SAR) that govern selectivity within this class. Furthermore, we will provide detailed, field-proven protocols for state-of-the-art techniques to empower researchers to experimentally determine the cross-reactivity of this and other kinase inhibitors.
The Thieno[2,3-d]pyrimidine Scaffold: A Double-Edged Sword of Potency and Promiscuity
The thieno[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP.[2] This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase active site, thereby inhibiting phosphotransferase activity. The core structure establishes crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[1]
However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding and subsequent undesirable biological effects.[3] Minor modifications to the thieno[2,3-d]pyrimidine scaffold can dramatically alter the selectivity profile, making a thorough cross-reactivity assessment a critical step in the development of any new inhibitor.
Inferred Cross-Reactivity Profile: Learning from Analogs
In the absence of direct data for this compound, we can infer its likely cross-reactivity by examining data from related compounds. For instance, studies on various thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of kinases such as VEGFR-2, EGFR, and ROCK.[4][5][6] The substituents at the 4 and 6 positions of the thienopyrimidine ring play a crucial role in determining selectivity.
One study on a series of thieno[2,3-d]pyrimidines as atypical protein kinase C (aPKC) inhibitors provides valuable insights. The lead compound in this study, with a tricyclic core, demonstrated selectivity for aPKC isoforms.[7] A derivative, compound 7l , exhibited a favorable selectivity profile against a panel of 31 kinases, highlighting that specific substitutions can indeed confer selectivity.[8]
Table 1: Illustrative Selectivity Data for a Thieno[2,3-d]pyrimidine Analog (Compound 7l) [8]
| Kinase Target | % Inhibition at 1 µM |
| aPKCι | >95% |
| aPKCζ | >95% |
| ROCK1 | <20% |
| PKA | <10% |
| AKT1 | <15% |
| Other kinases in panel | Largely inactive |
This table is for illustrative purposes to demonstrate that selectivity can be achieved within the thieno[2,3-d]pyrimidine class. The cross-reactivity of this compound will differ.
Based on the general structure-activity relationships of this class, the 6-propyl group of our compound of interest is a relatively small, lipophilic substituent. Such groups can influence interactions with the hydrophobic regions of the ATP binding pocket. The 4-chloro substitution provides a site for further chemical modification but also influences the electronic properties of the ring system, which can impact binding affinities. It is plausible that this compound will exhibit activity against a range of kinases, and a comprehensive experimental evaluation is necessary to define its specific selectivity profile.
Experimental Methodologies for Determining Cross-Reactivity
To rigorously assess the cross-reactivity of this compound, a multi-pronged experimental approach is recommended. The following sections provide detailed protocols for key assays that offer complementary insights into an inhibitor's selectivity.
In Vitro Kinase Panel Screening (e.g., KINOMEscan™)
This is the gold-standard for initial, broad-spectrum cross-reactivity profiling. It involves testing the compound against a large panel of purified kinases in a competitive binding assay format.[9]
Principle: The KINOMEscan™ assay, for example, utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.[10]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 100X stock solution of this compound in 100% DMSO. For a primary screen, a final concentration of 1 µM is typically used.
-
Assay Execution: The compound is screened against a panel of over 480 human kinases.[9] The assay is performed by combining the DNA-tagged kinase, the test compound, and the immobilized ligand in a multi-well plate.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Capture and Wash: The immobilized ligand, along with any bound kinase, is captured. Unbound components are washed away.
-
Quantification: The amount of captured kinase is determined by qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound. Hits are often defined as compounds that result in a %Ctrl below a certain threshold (e.g., <35%). For hits, a follow-up Kd determination is recommended.
Diagram: KINOMEscan™ Workflow
Caption: Generalized workflow for a competitive binding-based kinase panel screen.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement and assess selectivity in a more physiologically relevant cellular environment.[11] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[12]
Principle: Cells are treated with the compound of interest and then heated to various temperatures. The binding of the compound to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[13]
Experimental Protocol: CETSA® with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the suspected on-target and off-target kinases.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Diagram: CETSA® Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).
Activity-Based Kinome Profiling (e.g., KiNativ™)
KiNativ™ is a chemical proteomics platform that provides a functional assessment of kinase inhibition directly in native biological systems.[14] It measures the occupancy of the ATP binding site, providing a direct readout of target engagement.[12]
Principle: The assay utilizes an ATP- or ADP-acyl phosphate probe that covalently labels a conserved lysine residue in the ATP binding site of active kinases.[14] Pre-incubation with a competitive inhibitor like this compound will block the probe from labeling its target kinases. The extent of labeling is then quantified by mass spectrometry.
Experimental Protocol: KiNativ™ Profiling
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions.
-
Inhibitor Incubation: Incubate the lysate with different concentrations of this compound or vehicle (DMSO).
-
Probe Labeling: Add the biotinylated ATP/ADP-acyl phosphate probe to the lysates and incubate to allow for covalent labeling of active kinases.
-
Proteolysis: Digest the protein lysates into peptides using trypsin.
-
Enrichment: Enrich the biotinylated peptides (from the labeled kinases) using streptavidin affinity capture.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control. A decrease in the signal for a particular kinase indicates that the inhibitor is engaging that target. IC50 values for target engagement can be determined from the dose-response data.
Diagram: KiNativ™ Workflow
Caption: A simplified workflow of the KiNativ™ activity-based kinome profiling platform.
Conclusion and Forward Look
The thieno[2,3-d]pyrimidine scaffold is a powerful starting point for the design of potent kinase inhibitors. However, its inherent ability to interact with the conserved ATP binding site necessitates a thorough evaluation of cross-reactivity to ensure the development of safe and effective targeted therapies. While direct experimental data for this compound is not yet in the public domain, this guide provides a framework for inferring its potential selectivity based on related analogs and, more importantly, offers detailed, actionable protocols for its empirical determination.
By employing a combination of in vitro kinase panel screening, cellular thermal shift assays, and activity-based kinome profiling, researchers can build a comprehensive understanding of the on- and off-target effects of this compound. This knowledge is crucial for guiding further medicinal chemistry efforts to optimize selectivity and for advancing the most promising candidates toward clinical development.
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Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current protocols in chemical biology, 11(3), e72. [Link]
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Liu, Y., et al. (2021). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 296, 100532. [Link]
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Lee, K., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & medicinal chemistry, 17(23), 7850–7860. [Link]
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El-Sawy, E. R., Bahaa, E., & Mandour, A. H. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & medicinal chemistry, 28(11), 115480. [Link]
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Benchmarking 4-Chloro-6-propylthieno[2,3-d]pyrimidine: A Comparative Guide to Kinase Inhibition
In the landscape of drug discovery, particularly in oncology and immunology, the quest for novel kinase inhibitors remains a paramount objective. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides an in-depth comparative analysis of a novel compound, 4-Chloro-6-propylthieno[2,3-d]pyrimidine, against established, clinically relevant kinase inhibitors.
Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for robust assessment, and present a clear interpretation of comparative data. This guide is built on the principles of scientific integrity, ensuring that every protocol is self-validating and grounded in authoritative references.
Introduction to this compound and Comparator Inhibitors
The subject of our investigation, this compound, is a synthetic heterocyclic compound. While direct biological data for this specific molecule is nascent, its thieno[2,3-d]pyrimidine core is a well-established pharmacophore in the realm of kinase inhibition.[1][2] Derivatives of this scaffold have shown activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and Janus kinases (JAKs).[2][3] The presence of a reactive chlorine atom at the 4-position offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships.
To contextualize the potential of this compound, we have selected three well-characterized kinase inhibitors as benchmarks:
-
Imatinib (Gleevec®): A paradigm-shifting therapeutic, Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML). Its success underscored the viability of targeted cancer therapy.
-
Dasatinib (Sprycel®): A second-generation tyrosine kinase inhibitor, Dasatinib exhibits a broader spectrum of activity, potently inhibiting BCR-ABL and the Src family kinases.[4]
-
Ruxolitinib (Jakafi®): A potent and selective inhibitor of JAK1 and JAK2, Ruxolitinib is approved for the treatment of myelofibrosis and other myeloproliferative neoplasms.[5][6] Its pyrrolo[2,3-d]pyrimidine core is structurally analogous to our test compound, making it a particularly relevant comparator.
This selection provides a robust basis for comparison, spanning different kinase families and generations of inhibitors.
Experimental Benchmarking Workflow
A multi-faceted approach is essential for a thorough evaluation of a novel kinase inhibitor. Our proposed workflow integrates biochemical and cellular assays to assess potency, target engagement, and downstream signaling effects.
Figure 1: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor.
Detailed Experimental Protocols
Scientific rigor demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating and are based on established, peer-reviewed techniques.
In Vitro Kinase Inhibition Assay: Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.[7][8] A decrease in ATP is directly proportional to kinase activity.
Principle: The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The signal is inversely correlated with kinase activity.[8]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the comparator inhibitors (Imatinib, Dasatinib, Ruxolitinib) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well white plate, add the following components in order:
-
5 µL of kinase buffer.
-
2.5 µL of the test compound or DMSO (vehicle control).
-
2.5 µL of the respective kinase and substrate mixture.
-
-
Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 12.5 µL of Kinase-Glo® reagent to each well.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify that a compound binds to its intended target protein within the complex environment of a living cell.[9][10]
Principle: The binding of a ligand to its target protein typically increases the thermal stability of the protein.[10] In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., K562 for BCR-ABL, a JAK-dependent cell line for JAK inhibitors) to 70-80% confluency. Treat the cells with this compound or a comparator inhibitor at a desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to 4°C.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or an AlphaScreen®-based method.[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Analysis: Western Blotting
This technique allows for the assessment of the phosphorylation status of key proteins in a signaling pathway, providing a functional readout of kinase inhibition.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., p-STAT3 for JAK pathway, p-AKT for PI3K pathway).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein.[13]
Key Signaling Pathways in Kinase Inhibition
Understanding the signaling cascades targeted by these inhibitors is crucial for interpreting the experimental data.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis.[3][6][14]
Figure 2: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Figure 3: The PI3K/AKT/mTOR signaling pathway, a common target for thienopyrimidine-based inhibitors.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data to illustrate how the performance of this compound could be benchmarked.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Imatinib | Dasatinib | Ruxolitinib |
| BCR-ABL | >10,000 | 25 | 0.5 | >10,000 |
| Src | 500 | 150 | 0.8 | >10,000 |
| JAK1 | 50 | >10,000 | >10,000 | 3.3 |
| JAK2 | 45 | >10,000 | >10,000 | 2.8 |
| PI3Kα | 800 | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Thermal Shift Assay (ΔTm, °C in JAK-dependent cell line)
| Compound | Target Protein | ΔTm (°C) |
| This compound | JAK2 | +5.2 |
| Ruxolitinib | JAK2 | +6.5 |
| DMSO (Control) | JAK2 | 0 |
Table 3: Western Blot Analysis (% reduction in p-STAT3 in JAK-dependent cell line)
| Compound (at 10x IC50) | % Reduction in p-STAT3 |
| This compound | 85% |
| Ruxolitinib | 95% |
| Imatinib | <10% |
| Dasatinib | <10% |
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound is a potent and selective inhibitor of JAK1 and JAK2, with IC50 values in the nanomolar range. Its activity against BCR-ABL and Src is significantly lower, indicating a degree of selectivity. The CETSA data would confirm that the compound engages with JAK2 in a cellular context, leading to its thermal stabilization. Furthermore, the Western blot results would demonstrate a dose-dependent decrease in the phosphorylation of STAT3, a key downstream effector of the JAK pathway, confirming the compound's mechanism of action in a cellular setting. Compared to Ruxolitinib, our hypothetical compound shows slightly lower potency but still maintains a strong inhibitory profile.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against established kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold holds significant promise for the development of targeted therapies.[1] The proposed workflow, integrating biochemical and cellular assays, provides a robust framework for assessing the compound's potency, selectivity, and mechanism of action.
Future investigations should expand the kinase profiling to a broader panel to fully elucidate the selectivity profile of this compound. In vivo studies in relevant animal models will be the crucial next step to evaluate its pharmacokinetic properties, efficacy, and safety. The versatility of the 4-chloro substituent also opens avenues for medicinal chemistry efforts to further optimize the potency and selectivity of this promising scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-6-propylthieno[2,3-d]pyrimidine
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a heterocyclic compound whose structural motifs suggest a significant hazard profile. This is not merely a procedural checklist but a framework for understanding the causality behind each critical step, grounded in established safety principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its hazard profile with high confidence by examining structurally analogous compounds. Thienopyrimidines, particularly chlorinated versions, are biologically active and often carry warnings for toxicity and irritation.[1][2][3][4] The presence of a chlorinated heterocyclic ring system dictates that this compound must be handled as hazardous waste.
The primary risks stem from its likely toxicity if inhaled, ingested, or absorbed through the skin, and its potential to cause serious irritation to the skin and eyes.[1][3] Furthermore, upon thermal decomposition or combustion, chlorinated and sulfur-containing organic molecules can release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and sulfur oxides (SOx).
Table 1: Inferred Hazard Profile for this compound
| Hazard Class & Category | GHS Pictogram | Hazard Statement (H-Code) | Causality and Implication |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3/4) | 💀 or ❗ | H301/H302: Toxic or Harmful if swallowed | The thienopyrimidine core is found in many bioactive molecules, indicating potential for systemic toxicity upon ingestion.[5][6][7] |
| Acute Toxicity, Dermal (Category 3/4) | 💀 or ❗ | H311/H312: Toxic or Harmful in contact with skin | Halogenated organic compounds can often be absorbed through the skin, leading to systemic effects.[1][2] |
| Acute Toxicity, Inhalation (Category 3/4) | 💀 or ❗ | H331/H332: Toxic or Harmful if inhaled | Fine powders can be easily aerosolized. The compound's structure suggests it could be a respiratory irritant or toxicant.[1][2] |
| Skin Corrosion/Irritation (Category 2) | ❗ | H315: Causes skin irritation | A common characteristic of reactive heterocyclic compounds.[1][3] |
| Serious Eye Damage/Irritation (Category 2) | ❗ | H319: Causes serious eye irritation | Chemical powders can cause significant mechanical and chemical irritation to the eyes.[1][3] |
The Core Principle: Professional Disposal is Non-Negotiable
Given the inferred hazards and the potential for releasing toxic gases, on-site chemical neutralization or deactivation by laboratory personnel is strongly discouraged. The risks of uncontrolled reactions, incomplete neutralization, and exposure to hazardous byproducts are unacceptably high. The only safe and compliant method for disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[8][9] These organizations have the expertise and equipment to handle and dispose of such chemicals in accordance with federal and local regulations.[10][11]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final collection by waste management professionals.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as contaminated labware), ensure you are wearing the appropriate PPE to mitigate exposure risks.[3]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling pure solid or concentrated solutions.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing or dust generation.[3]
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is advisable.
-
Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation.[12][13] If a fume hood is not available, a respirator with an appropriate organic vapor/acid gas cartridge may be required, as determined by your institution's Chemical Hygiene Plan.[12]
Step 2: Waste Characterization and Labeling
Accurate labeling is a cornerstone of safe waste management, mandated by OSHA and the EPA.[10][11]
-
Identify a Waste Container: Select a container made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE). Ensure it has a secure, leak-proof screw cap.
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste tag or label before adding any waste.
-
Complete the Label:
-
Write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all components and their approximate percentages, including any solvents (e.g., "Methanol, ~90%").
-
Indicate the specific hazards by checking the appropriate boxes (e.g., Toxic, Irritant).
-
Write the accumulation start date (the date the first drop of waste enters the container).
-
Include your name, lab number, and contact information.
-
Step 3: Waste Segregation and Containerization
Never mix incompatible waste streams.[11][14] Doing so can cause violent reactions, fires, or explosions.
-
Designated Waste Stream: this compound waste should be collected in a container designated for "Chlorinated Organic Solids" or "Chlorinated Organic Liquids," depending on its form.
-
AVOID Mixing With:
-
Strong Oxidizers
-
Strong Acids or Bases
-
Aqueous Waste Streams (unless the solvent is miscible and it is part of a designated aqueous/organic stream)
-
Non-halogenated organic waste (to avoid costly disposal fees for the entire container).
-
Step 4: Accumulation and Storage in the Laboratory
Proper storage while awaiting pickup is crucial for preventing accidents.[11]
-
Keep the Container Closed: The waste container must be securely capped at all times, except when adding waste.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin. This secondary containment must be able to hold the entire volume of the primary container in case of a leak.[11]
-
Store in a Designated Area: Keep the waste in a well-ventilated, designated satellite accumulation area within the lab, such as in a fume hood or a vented cabinet.
-
Prevent Exposure: Store away from heat sources, open flames, and direct sunlight.[8]
Step 5: Arranging for Professional Disposal
Once the container is full or the accumulation time limit is approaching (typically 90 or 180 days depending on your facility's generator status), arrange for its removal.[11][15]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.
-
Prepare for Transport: Ensure the container is clean on the outside, the label is legible, and the cap is secure.
-
Maintain Records: Keep a copy of the waste manifest provided by the disposal vendor. This is your proof of compliant disposal.[10][15]
Visualization of Disposal and Emergency Workflows
To clarify the decision-making process, the following diagrams illustrate the proper workflow for disposal and the immediate actions required in an emergency.
Caption: Disposal Decision Workflow for this compound.
Sources
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A Senior Application Scientist's Guide to Handling 4-Chloro-6-propylthieno[2,3-d]pyrimidine: A Framework for Laboratory Safety and Operational Excellence
For the researcher embarking on work with novel chemical entities, a robust understanding of safe handling practices is not merely a procedural formality; it is the bedrock upon which reliable and reproducible science is built. This guide provides essential safety and logistical information for the handling of 4-Chloro-6-propylthieno[2,3-d]pyrimidine, a member of the thienopyrimidine class of compounds. While specific toxicological data for this exact molecule may not be extensively published, a wealth of information can be gleaned from structurally similar compounds. This document synthesizes that data to provide a comprehensive operational and disposal plan, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
Based on data from analogous chlorinated thienopyrimidine and pyrrolopyrimidine structures, this compound should be handled as a substance with the potential for significant acute toxicity and irritant properties.[1][2][3][4] The primary hazards associated with compounds of this class include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
Therefore, a thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the quantity of material being used, the duration of the handling procedures, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated hazards.
| Protection Type | Specific Recommendation | Rationale for Use |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a splash hazard. | The chloro and pyrimidine moieties suggest a potential for severe eye irritation.[1][3][4][6] Goggles provide a seal around the eyes to protect against dust, while a face shield offers broader protection against splashes. |
| Skin Protection | Wear chemical protective gloves (e.g., nitrile or neoprene). The exact breakthrough time should be obtained from the glove manufacturer.[1] Wear impervious, flame-retardant laboratory clothing.[7] | Dermal absorption is a significant route of exposure for similar compounds, with toxic effects observed upon skin contact.[1][3] Impervious clothing prevents contact with the skin. |
| Respiratory Protection | All handling of solid material should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, or for emergency situations, a full-face respirator with appropriate cartridges should be used.[6][7] | Inhalation of dust or aerosols can lead to respiratory irritation and systemic toxicity.[1][3][4] A fume hood provides primary containment, while a respirator is a necessary secondary measure. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidental release.
Preparation and Weighing
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
-
Pre-use Checks: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be in close proximity.[6][8]
-
Weighing:
-
Tare a suitable, clean, and dry container on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of the compound using a clean spatula.
-
Avoid generating dust. If the compound is a fine powder, consider using a glove bag or a balance with a draft shield within the fume hood.
-
Close the primary container immediately after weighing.
-
-
Dissolution:
-
Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Ensure adequate mixing, using a magnetic stirrer if necessary.
-
Experimental Use
-
Closed Systems: Whenever possible, reactions should be carried out in closed systems to prevent the release of vapors or aerosols.
-
Temperature Control: Be aware of the potential for increased volatility with heating. Ensure adequate cooling and ventilation.
-
Transfers: When transferring solutions, use a syringe or a cannula to minimize the risk of spills.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5][7] |
Accidental Release
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards other personnel.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.[1][7]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed containers for all waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[3][7]
Visualizing the Workflow: A Process Diagram for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
